H-Phg(4-Cl)-OH
Description
The exact mass of the compound (s)-2-Amino-2-(4-chlorophenyl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-amino-2-(4-chlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJGBYXRJVIYGA-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67336-19-0 | |
| Record name | (S)-4-Chlorophenyl glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (4-Chlorophenyl)glycine, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSL7DF2U9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (s)-2-Amino-2-(4-chlorophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(s)-2-Amino-2-(4-chlorophenyl)acetic acid, a non-proteinogenic α-amino acid, serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its structural relationship to glycine and the presence of a stereocenter at the α-carbon make it a molecule of significant interest in medicinal chemistry and drug discovery. The 4-chlorophenyl substituent imparts specific physicochemical properties that influence its biological activity and reactivity. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols for its preparation and analysis, and insights into its potential biological significance.
Chemical and Physical Properties
The chemical and physical properties of (s)-2-Amino-2-(4-chlorophenyl)acetic acid and its related forms are summarized below. These properties are essential for its handling, characterization, and application in research and development.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₈ClNO₂ | [1][2][3] |
| Molecular Weight | 185.61 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [4] |
| CAS Number | 67336-19-0 | [2] |
| IUPAC Name | (2S)-2-amino-2-(4-chlorophenyl)acetic acid | [2] |
Physicochemical Data
| Property | Value | Reference |
| Melting Point | 220-230°C (racemate) | [5] |
| Boiling Point | 328.8 ± 32.0 °C at 760 mmHg (racemate) | [5] |
| Density | 1.4 ± 0.1 g/cm³ (racemate) | [5] |
| Solubility | Water: 1 mg/mL (requires pH adjustment to 3 with HCl and sonication) | [4] |
| 0.1 M NaOH: 4 mg/mL (requires sonication, warming, and heating to 60°C) | [4] | |
| LogP | 1.54 (racemate) | [5] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of (s)-2-Amino-2-(4-chlorophenyl)acetic acid are critical for its application in research.
Enzymatic Resolution of Racemic 2-Amino-2-(4-chlorophenyl)acetic Acid
A highly efficient method for obtaining the enantiomerically pure (s)-isomer involves the enzymatic resolution of its N-phenylacetyl derivative.[1][6]
1. Synthesis of N-phenylacetyl-DL-2-(4-chlorophenyl)glycine:
The racemic starting material, N-phenylacetyl-DL-2-(4-chlorophenyl)glycine, can be synthesized by reacting DL-2-Amino-2-(4-chlorophenyl)acetic acid with phenylacetyl chloride in the presence of a base. A general procedure for the N-acylation of amino acids involves dissolving the amino acid in a basic aqueous solution and then adding the acyl chloride.
2. Enantioselective Hydrolysis:
The enzymatic resolution is performed via the enantioselective hydrolysis of N-phenylacetyl-DL-2-(4-chlorophenyl)glycine using immobilized penicillin G acylase.[1][6]
-
Substrate: N-phenylacetyl-DL-2-(4-chlorophenyl)glycine
-
Enzyme: Immobilized Penicillin G acylase (e.g., on Eupergit C)
-
Reaction Medium: Water
-
Substrate Concentration: 10% (w/v)
-
Enzyme to Substrate Ratio: 1:5 (w/w)
-
pH: Maintained at an optimal level for the enzyme, typically around 7.8-8.5.[5]
-
Temperature: Maintained at an optimal level, for instance, 37°C.[5]
Under these conditions, the penicillin G acylase selectively hydrolyzes the N-phenylacetyl group from the (S)-enantiomer, yielding (s)-2-Amino-2-(4-chlorophenyl)acetic acid. The unreacted (R)-N-phenylacetyl-2-(4-chlorophenyl)glycine remains.
3. Separation and Purification:
Following the enzymatic reaction, the (s)-2-Amino-2-(4-chlorophenyl)acetic acid can be separated from the unreacted (R)-N-phenylacetyl-2-(4-chlorophenyl)glycine based on their different physicochemical properties, such as solubility at different pH values. The unreacted (R)-enantiomer can be racemized and recycled for subsequent resolution, enhancing the overall yield of the desired (S)-enantiomer.[1][6]
Chiral High-Performance Liquid Chromatography (HPLC) Analysis
Chiral HPLC is a standard method for determining the enantiomeric purity of (s)-2-Amino-2-(4-chlorophenyl)acetic acid. While a specific validated method for this compound is not detailed in the provided search results, a general approach based on the analysis of underivatized amino acids can be employed.
-
Column: A chiral stationary phase (CSP) suitable for amino acid separation, such as a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T).
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with a small amount of acid like formic acid or a buffer salt like ammonium acetate). The exact ratio needs to be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits absorbance (e.g., around 220-230 nm).
The retention times of the (S) and (R) enantiomers will differ, allowing for their quantification and the determination of the enantiomeric excess (ee) of the sample.
Biological Activity and Signaling Pathways
The biological activity of (s)-2-Amino-2-(4-chlorophenyl)acetic acid is an area of active research. As a derivative of the amino acid glycine, it has the potential to interact with various biological targets.[5]
Derivatives of structurally related compounds have shown interesting pharmacological activities. For instance, certain derivatives have been identified as positive allosteric modulators of GABA-A receptors and as inhibitors of butyrylcholinesterase (BChE).[2][7][8] However, direct evidence specifically linking (s)-2-Amino-2-(4-chlorophenyl)acetic acid to these activities is not yet firmly established. Further research is required to elucidate its precise mechanism of action and its potential roles in modulating specific signaling pathways.
Visualizations
Experimental Workflow for Enzymatic Resolution
The following diagram illustrates the key steps in the enzymatic resolution of racemic 2-amino-2-(4-chlorophenyl)acetic acid to obtain the desired (s)-enantiomer.
Caption: Workflow for the enzymatic resolution of (s)-2-Amino-2-(4-chlorophenyl)acetic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Resolution of DL-Phenylglycine by Penicillin G acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Identification of Compounds for Butyrylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New insights into butyrylcholinesterase: Pharmaceutical applications, selective inhibitors and multitarget-directed ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analysis of (s)-2-Amino-2-(4-chlorophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
(s)-2-Amino-2-(4-chlorophenyl)acetic acid, also known as (S)-4-chlorophenylglycine, belongs to the class of aryl-substituted amino acids. The presence of a chiral center at the alpha-carbon, an aromatic ring, and a halogen substituent makes its structural analysis a multi-faceted endeavor, crucial for its application in stereoselective synthesis and drug design. This guide will cover the primary analytical techniques used to determine its molecular structure, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.
Physicochemical Properties
A summary of the key physicochemical properties for (s)-2-Amino-2-(4-chlorophenyl)acetic acid is presented in Table 1. These values are critical for sample handling, preparation, and for the interpretation of analytical data.
Table 1: Physicochemical Properties of (s)-2-Amino-2-(4-chlorophenyl)acetic acid
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₂ | PubChem[1] |
| Molecular Weight | 185.61 g/mol | PubChem[1] |
| CAS Number | 67336-19-0 | PubChem[1] |
| Appearance | White to off-white solid (predicted) | General Knowledge |
| Melting Point | Data not available for the (S)-enantiomer. The racemic mixture (DL-4-Chlorophenylglycine) has a melting point of 220-230°C. | ChemicalBook |
| Solubility | Soluble in 0.1 M NaOH. | ChemicalBook |
| InChI Key | QGJGBYXRJVIYGA-ZETCQYMHSA-N | PubChem[1] |
Spectroscopic Analysis
Spectroscopic techniques are vital for elucidating the connectivity and chemical environment of atoms within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
The predicted ¹H NMR chemical shifts for (s)-2-Amino-2-(4-chlorophenyl)acetic acid in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) are summarized in Table 2. A ¹H NMR spectrum for the racemic mixture (DL-4-Chlorophenylglycine) is available, which can provide a basis for these predictions.
Table 2: Predicted ¹H NMR Chemical Shifts for (s)-2-Amino-2-(4-chlorophenyl)acetic acid
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| α-H | ~4.5 - 5.0 | Singlet (or Doublet if coupled to NH₂) | - | The chemical shift is influenced by the adjacent amino and carboxyl groups, and the aromatic ring. |
| Aromatic H (ortho to C-α) | ~7.4 - 7.6 | Doublet | ~8-9 | Deshielded due to the electron-withdrawing nature of the chlorine and the amino acid moiety. |
| Aromatic H (meta to C-α) | ~7.3 - 7.5 | Doublet | ~8-9 | Shielded relative to the ortho protons. |
| -NH₂ | Variable | Broad Singlet | - | Chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. |
| -COOH | Variable | Broad Singlet | - | Chemical shift is highly dependent on solvent and concentration. Often not observed in D₂O due to proton exchange. |
The predicted ¹³C NMR chemical shifts are presented in Table 3. These predictions are based on the known effects of the substituents on the chemical shifts of the carbon atoms.
Table 3: Predicted ¹³C NMR Chemical Shifts for (s)-2-Amino-2-(4-chlorophenyl)acetic acid
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| α-C | ~55 - 65 | The chemical shift is influenced by the attached nitrogen and carboxyl carbon. |
| C=O (Carboxyl) | ~170 - 180 | Typical range for a carboxylic acid carbon. |
| Aromatic C (ipso to C-α) | ~135 - 145 | Quaternary carbon, often with lower intensity. |
| Aromatic C (ortho to C-α) | ~128 - 132 | |
| Aromatic C (meta to C-α) | ~129 - 133 | |
| Aromatic C (para to C-α, attached to Cl) | ~132 - 138 | The chemical shift is influenced by the electronegative chlorine atom. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for (s)-2-Amino-2-(4-chlorophenyl)acetic acid are listed in Table 4.
Table 4: Predicted Characteristic IR Absorption Bands for (s)-2-Amino-2-(4-chlorophenyl)acetic acid
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (Amino) | Stretch | 3200 - 3500 | Medium, Broad |
| O-H (Carboxyl) | Stretch | 2500 - 3300 | Broad |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |
| C=O (Carboxyl) | Stretch | 1700 - 1725 | Strong |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Weak |
| C-N | Stretch | 1020 - 1250 | Medium |
| C-Cl | Stretch | 600 - 800 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
For (s)-2-Amino-2-(4-chlorophenyl)acetic acid, the molecular ion peak [M]⁺ would be expected at m/z 185, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at approximately 32% of the [M]⁺ intensity). Common fragmentation patterns for amino acids include the loss of the carboxyl group (-COOH, 45 Da) and side-chain fragmentation.
Table 5: Predicted Key Fragments in the Mass Spectrum of (s)-2-Amino-2-(4-chlorophenyl)acetic acid
| m/z | Possible Fragment | Notes |
| 185/187 | [C₈H₈ClNO₂]⁺ | Molecular ion peak with isotopic pattern for Cl. |
| 140/142 | [M - COOH]⁺ | Loss of the carboxyl group. |
| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation. |
Crystallographic Analysis
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.
As of the time of this writing, a publicly available crystal structure for (s)-2-Amino-2-(4-chlorophenyl)acetic acid has not been identified. The following section outlines the general protocol for obtaining and analyzing such a structure.
Experimental Protocols
The following are detailed methodologies for the key experiments required for a comprehensive structural analysis.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of (s)-2-Amino-2-(4-chlorophenyl)acetic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment to ensure solubility). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to achieve optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.
FT-IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of the finely ground compound (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.
-
Sample Spectrum: Place the sample in the IR beam and record the spectrum.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and compare them with known correlation charts.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. The isotopic pattern of the molecular ion should be examined to confirm the presence of chlorine.
X-ray Crystallography
Objective: To determine the single-crystal X-ray structure.
Methodology:
-
Crystal Growth: Grow single crystals of (s)-2-Amino-2-(4-chlorophenyl)acetic acid suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters to obtain the final crystal structure.
Visualization of Structural Analysis Workflow
Since no specific signaling pathways involving (s)-2-Amino-2-(4-chlorophenyl)acetic acid have been identified, a logical workflow for its comprehensive structural analysis is presented below. This diagram illustrates the interconnectedness of the various analytical techniques.
Figure 1: A workflow diagram illustrating the key stages in the structural analysis of (s)-2-Amino-2-(4-chlorophenyl)acetic acid.
Conclusion
The structural analysis of (s)-2-Amino-2-(4-chlorophenyl)acetic acid is a critical step in understanding its properties and potential applications. This guide has provided a framework for its comprehensive characterization using a combination of spectroscopic and crystallographic techniques. While specific experimental data for the pure (S)-enantiomer remains elusive in the public domain, the outlined protocols and predicted data serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. The successful elucidation of its structure will undoubtedly facilitate the design and synthesis of novel therapeutic agents.
References
Spectroscopic and Synthetic Profile of (S)-4-Chlorophenylglycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of (S)-4-chlorophenylglycine, a key chiral intermediate in pharmaceutical synthesis. Due to the limited availability of public spectroscopic data for the pure (S)-enantiomer, this guide utilizes data for the racemic mixture, DL-4-chlorophenylglycine, as a close proxy. This information is valuable for the characterization and quality control of this important molecule in research and drug development.
Spectroscopic Data
The following tables summarize the key spectroscopic data for DL-4-chlorophenylglycine, which is expected to be nearly identical to that of (S)-4-chlorophenylglycine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for DL-4-Chlorophenylglycine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.4 | d | 2H | Ar-H (ortho to Cl) |
| ~7.3 | d | 2H | Ar-H (meta to Cl) |
| ~5.1 | s | 1H | α-H |
| Broad Signal | s | 3H | -NH₃⁺ |
| Variable | s | 1H | -COOH |
Note: The exact chemical shifts of the amine and carboxylic acid protons are highly dependent on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data for DL-4-Chlorophenylglycine
| Chemical Shift (δ) ppm | Assignment |
| ~170-175 | C =O |
| ~135 | Ar-C (ipso, C-Cl) |
| ~132 | Ar-C (ipso, C-CH) |
| ~129 | Ar-C H (ortho to Cl) |
| ~128 | Ar-C H (meta to Cl) |
| ~55 | α-C |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for DL-4-Chlorophenylglycine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2500 | Strong, Broad | O-H stretch (Carboxylic Acid), N-H stretch (Amine) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1490 | Medium | Aromatic C=C stretch |
| ~1200 | Medium | C-O stretch |
| ~820 | Strong | p-substituted benzene C-H bend (out-of-plane) |
| ~750 | Medium | C-Cl stretch |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for DL-4-Chlorophenylglycine
| m/z | Relative Intensity (%) | Assignment |
| 185/187 | 100/33 | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |
| 140/142 | Variable | [M - COOH]⁺ |
| 111/113 | Variable | [C₇H₆Cl]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of (S)-4-chlorophenylglycine is prepared by dissolving approximately 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
For solid-state IR analysis, a small amount of (S)-4-chlorophenylglycine (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI)[1]. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a low concentration (e.g., 10-100 µg/mL) and introduced into the ion source via direct infusion or after separation by liquid chromatography (LC). For EI, a small amount of the solid sample is introduced directly into the ion source and vaporized by heating. The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).
Synthetic Pathway Visualization
(S)-4-chlorophenylglycine is a crucial chiral building block in the synthesis of the antiplatelet drug, Clopidogrel. The following diagram illustrates a simplified synthetic workflow.
Caption: Synthetic pathway of Clopidogrel from (S)-4-chlorophenylglycine.
References
The Chirality of 2-amino-2-(4-chlorophenyl)acetic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-amino-2-(4-chlorophenyl)acetic acid, a non-proteinogenic amino acid, is a chiral molecule of significant interest in medicinal chemistry and pharmaceutical development. Its stereochemistry plays a pivotal role in the biological activity and pharmacological profile of more complex molecules into which it is incorporated. This technical guide provides a comprehensive overview of the chirality of 2-amino-2-(4-chlorophenyl)acetic acid, including its stereoisomers, methods for obtaining enantiomerically pure forms, and the importance of stereoselectivity in its biological context.
Introduction to the Chirality of 2-amino-2-(4-chlorophenyl)acetic Acid
2-amino-2-(4-chlorophenyl)acetic acid possesses a single stereocenter at the α-carbon, which is bonded to four different substituents: an amino group, a carboxylic acid group, a hydrogen atom, and a 4-chlorophenyl group. This chirality gives rise to two non-superimposable mirror images, known as enantiomers: (S)-2-amino-2-(4-chlorophenyl)acetic acid and (R)-2-amino-2-(4-chlorophenyl)acetic acid. The racemic mixture, containing equal amounts of both enantiomers, is commonly referred to as DL-4-chlorophenylglycine.
The spatial arrangement of these enantiomers dictates their interaction with other chiral molecules, such as enzymes and receptors in biological systems. Consequently, the (R)- and (S)-enantiomers can exhibit distinct pharmacological and toxicological properties. Therefore, the preparation of enantiomerically pure forms of this amino acid is crucial for the development of stereochemically defined and potentially more effective and safer drug candidates.
Physicochemical and Chiroptical Properties
The enantiomers of 2-amino-2-(4-chlorophenyl)acetic acid share the same physical properties, such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, a property known as optical activity. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal extent. It is important to note that the (R)/(S) designation does not correlate with the direction of optical rotation.
Table 1: Physicochemical Properties of 2-amino-2-(4-chlorophenyl)acetic Acid and its Enantiomers
| Property | (S)-Enantiomer | (R)-Enantiomer | Racemic Mixture |
| IUPAC Name | (2S)-2-amino-2-(4-chlorophenyl)acetic acid | (2R)-2-amino-2-(4-chlorophenyl)acetic acid | (±)-2-amino-2-(4-chlorophenyl)acetic acid |
| Molecular Formula | C₈H₈ClNO₂ | C₈H₈ClNO₂ | C₈H₈ClNO₂ |
| Molecular Weight | 185.61 g/mol | 185.61 g/mol | 185.61 g/mol |
| CAS Number | 67336-19-0 | 43189-37-3 | 6212-33-5 |
| Appearance | White crystalline powder | White crystalline powder | White crystalline powder |
| Specific Rotation ([α]D) | Data not available | Data not available | Data not available |
Methods for Obtaining Enantiopure 2-amino-2-(4-chlorophenyl)acetic Acid
The preparation of enantiomerically pure 2-amino-2-(4-chlorophenyl)acetic acid can be achieved through two primary strategies: the resolution of a racemic mixture or asymmetric synthesis.
Chiral Resolution of Racemic 2-amino-2-(4-chlorophenyl)acetic Acid
Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. This can be accomplished through various techniques, including diastereomeric salt formation with a chiral resolving agent or enzymatic resolution.
Enzymatic kinetic resolution is a highly efficient and environmentally friendly method that utilizes the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate. Penicillin G acylase is an enzyme that has been effectively used for the resolution of racemic 2-chlorophenyl glycine[2][3]. The enzyme selectively hydrolyzes the N-acylated derivative of one enantiomer, allowing for the separation of the unreacted acylated enantiomer and the free amino acid enantiomer.
Diagram 1: General Workflow for Enzymatic Resolution
Caption: Workflow for the enzymatic resolution of racemic 2-amino-2-(4-chlorophenyl)acetic acid.
Experimental Protocol: Enzymatic Resolution using Immobilized Penicillin G Acylase
This protocol is based on a reported method for the resolution of racemic 2-chlorophenyl glycine[2][3].
-
Preparation of the N-phenylacetyl derivative: Racemic 2-amino-2-(4-chlorophenyl)acetic acid is acylated with phenylacetyl chloride in a suitable solvent under basic conditions to yield N-phenylacetyl-DL-4-chlorophenylglycine.
-
Enzymatic Hydrolysis:
-
A 10% (w/v) suspension of N-phenylacetyl-DL-4-chlorophenylglycine is prepared in water.
-
Immobilized penicillin G acylase is added to the suspension at an enzyme-to-substrate ratio of 1:5 (w/w).
-
The reaction mixture is stirred at a controlled temperature (e.g., 37°C) and pH for a specified time (e.g., 5 hours). The pH is maintained at a constant value (e.g., pH 7.5) by the addition of a base.
-
-
Separation of Enantiomers:
-
At the end of the reaction, the mixture will contain (S)-2-amino-2-(4-chlorophenyl)acetic acid and unreacted (R)-N-phenylacetyl-4-chlorophenylglycine.
-
The immobilized enzyme is recovered by filtration for reuse.
-
The pH of the filtrate is adjusted to the isoelectric point of the amino acid to precipitate the (S)-enantiomer, which is then collected by filtration.
-
The remaining filtrate containing the (R)-N-phenylacetyl-4-chlorophenylglycine is acidified to precipitate the acylated (R)-enantiomer.
-
-
Deprotection of the (R)-enantiomer: The isolated (R)-N-phenylacetyl-4-chlorophenylglycine can be hydrolyzed under acidic or basic conditions to yield the (R)-enantiomer of 2-amino-2-(4-chlorophenyl)acetic acid.
Table 2: Key Parameters for Enzymatic Resolution
| Parameter | Value/Condition | Reference |
| Enzyme | Immobilized Penicillin G Acylase | [2][3] |
| Substrate | N-phenylacetyl-DL-4-chlorophenylglycine | [2][3] |
| Substrate Concentration | 10% (w/v) in water | [2] |
| Enzyme:Substrate Ratio | 1:5 (w/w) | [2] |
| Reaction Time | 5 hours | [2] |
| Enantiomeric Purity | >99% for the (S)-enantiomer | [2] |
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce a single enantiomer of a chiral compound from achiral starting materials, often employing a chiral catalyst or auxiliary. The Strecker synthesis is a classic method for producing amino acids, and its asymmetric variants are powerful tools for accessing enantiopure non-proteinogenic amino acids.
Diagram 2: Asymmetric Strecker Synthesis Logical Flow
Caption: Logical flow of an asymmetric Strecker synthesis.
Experimental Protocol: Asymmetric Strecker Synthesis (General Approach)
This protocol is a generalized procedure based on the principles of the Strecker synthesis adapted for asymmetry[4][5].
-
Imine Formation: 4-chlorobenzaldehyde is reacted with a chiral amine (e.g., (R)-phenylglycinol) in a suitable solvent to form a chiral imine.
-
Cyanide Addition: A cyanide source, such as trimethylsilyl cyanide (TMSCN), is added to the reaction mixture. The addition of the cyanide to the chiral imine proceeds diastereoselectively, favoring the formation of one diastereomeric α-aminonitrile over the other.
-
Hydrolysis: The resulting diastereomeric mixture of α-aminonitriles is subjected to acidic or basic hydrolysis. This converts the nitrile group to a carboxylic acid and cleaves the chiral auxiliary.
-
Purification: The final enantiomerically enriched 2-amino-2-(4-chlorophenyl)acetic acid is purified from the reaction mixture and the cleaved chiral auxiliary by techniques such as crystallization or chromatography.
Biological Significance and Enantioselectivity
While specific biological activities and signaling pathways for the individual enantiomers of 2-amino-2-(4-chlorophenyl)acetic acid are not extensively documented in publicly available literature, it is a well-established principle in pharmacology that enantiomers of a chiral drug can have different biological activities. One enantiomer may be therapeutically active (eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (distomer).
Derivatives of phenylglycine have been investigated for a range of biological activities, including antifungal and anti-inflammatory properties[6][7]. The precise stereochemical orientation of the amino and carboxyl groups relative to the phenyl ring is critical for the specific interactions with biological targets.
Illustrative Example: Enantioselectivity at G-Protein Coupled Receptors (GPCRs)
Many chiral small molecules exert their effects by interacting with G-protein coupled receptors (GPCRs), a large family of transmembrane proteins involved in numerous signaling pathways[3][8][9][10][11]. The binding pocket of a GPCR is chiral, and therefore, it can differentiate between the enantiomers of a ligand. This differential binding can lead to a range of cellular responses, from agonism (activation) to antagonism (inhibition) of the receptor.
Diagram 3: Generalized GPCR Signaling Pathway Illustrating Enantioselectivity
Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway illustrating how one enantiomer ((S)-enantiomer) can act as an agonist, while the other ((R)-enantiomer) may have low affinity or act as an antagonist. This is a representative diagram and does not depict a known specific pathway for 2-amino-2-(4-chlorophenyl)acetic acid.
Conclusion
The chirality of 2-amino-2-(4-chlorophenyl)acetic acid is a fundamental aspect that profoundly influences its application in drug discovery and development. The ability to produce this compound in an enantiomerically pure form, through methods such as enzymatic resolution or asymmetric synthesis, is essential for the synthesis of stereochemically defined active pharmaceutical ingredients. While the specific biological activities of the individual enantiomers of 2-amino-2-(4-chlorophenyl)acetic acid require further investigation, the principles of enantioselectivity in biological systems underscore the importance of stereochemical control in the design and development of new therapeutic agents. This guide provides a foundational understanding for researchers and professionals working with this and other chiral building blocks.
References
- 1. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 2. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]
- 3. cusabio.com [cusabio.com]
- 4. pure.rug.nl [pure.rug.nl]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Bioactive molecular family construction: Design, optimization and antifungal mechanism study of novel 2-phenylglycine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 9. Khan Academy [khanacademy.org]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unlocking the Potential of (s)-2-Amino-2-(4-chlorophenyl)acetic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Insights into a Versatile Chiral Building Block
(s)-2-Amino-2-(4-chlorophenyl)acetic acid, a non-proteinogenic amino acid, stands as a pivotal chiral building block in the landscape of medicinal chemistry and drug discovery. Its unique structural features, comprising a stereocenter, an amino group, a carboxylic acid moiety, and a 4-chlorophenyl ring, render it a valuable scaffold for the synthesis of complex and biologically active molecules. While direct and extensive biological activity data for the parent compound remains limited in publicly accessible literature, its incorporation into more elaborate molecular architectures has been shown to yield significant pharmacological effects. This guide provides a comprehensive overview of the known biological landscape of this compound and its derivatives, offering insights for researchers and developers in the pharmaceutical sciences.
Biological Activity Profile: A Focus on Derivatives
The primary utility of (s)-2-Amino-2-(4-chlorophenyl)acetic acid in drug discovery lies in its role as a precursor or fragment in the synthesis of novel therapeutic agents. The inherent chirality and the presence of reactive functional groups allow for its integration into a variety of molecular frameworks, influencing the stereochemistry and, consequently, the biological activity of the final compounds.
Enzyme Inhibition: A Case Study in Cholinesterase Inhibition
While quantitative biological data for (s)-2-Amino-2-(4-chlorophenyl)acetic acid is scarce, a notable study highlights the potential of its derivatives as enzyme inhibitors. A complex derivative incorporating the 4-chlorophenyl moiety demonstrated significant inhibitory activity against butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease.
Table 1: Quantitative Biological Activity Data for a Derivative of 2-Amino-2-(4-chlorophenyl)acetic Acid
| Compound Derivative Structure | Target Enzyme | IC50 (µM) |
| 2-(9-acridinylamino)-2-oxoethyl piperazinecarbodithioate with 4-chlorophenyl group | Butyrylcholinesterase (BuChE) | 0.017[1][2] |
This finding underscores the potential of the 4-chlorophenylglycine scaffold in the design of potent and selective enzyme inhibitors. The specific structural contributions of the (s)-2-Amino-2-(4-chlorophenyl)acetic acid core to this activity warrant further investigation.
Experimental Methodologies: A Representative Protocol
To facilitate further research into the potential biological activities of (s)-2-Amino-2-(4-chlorophenyl)acetic acid and its derivatives, a detailed, representative experimental protocol for a butyrylcholinesterase (BuChE) inhibition assay is provided below. This protocol is based on established methodologies in the field.
Butyrylcholinesterase (BuChE) Inhibition Assay Protocol
1. Objective: To determine the in vitro inhibitory activity of a test compound (e.g., a derivative of (s)-2-Amino-2-(4-chlorophenyl)acetic acid) against human butyrylcholinesterase.
2. Materials:
-
Human Butyrylcholinesterase (lyophilized powder)
-
Butyrylthiocholine iodide (substrate)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compound
-
Positive control (e.g., Tacrine)
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in phosphate buffer.
-
Prepare a solution of BuChE in phosphate buffer.
-
Prepare a solution of butyrylthiocholine iodide in deionized water.
-
Prepare a solution of DTNB in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of the BuChE solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the butyrylthiocholine iodide solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to record the absorbance every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition of BuChE activity for each concentration.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) from the dose-response curve.
-
4. Visualization of Experimental Workflow:
Figure 1: Workflow for BuChE Inhibition Assay.
Signaling Pathways: A Conceptual Overview
Given the limited data on the direct interaction of (s)-2-Amino-2-(4-chlorophenyl)acetic acid with specific signaling pathways, a conceptual diagram is presented to illustrate the fundamental principle of enzyme inhibition, which is the most concrete biological activity observed for a derivative of this compound.
References
An In-depth Technical Guide to the Mechanism of Action of (S)-4-Carboxyphenylglycine
Disclaimer: This guide details the mechanism of action for (S)-4-carboxyphenylglycine ((S)-4-CPG) . Initial searches for the requested topic, (S)-4-chlorophenylglycine, indicate that this compound is primarily documented as a chemical intermediate in organic synthesis. In contrast, the similarly named (S)-4-carboxyphenylglycine is a well-characterized pharmacological agent with a specific mechanism of action at metabotropic glutamate receptors. It is presumed that the detailed pharmacological information for (S)-4-CPG is the subject of interest for a research and drug development audience.
Executive Summary
(S)-4-Carboxyphenylglycine, commonly abbreviated as (S)-4-CPG, is a classical pharmacological tool used extensively in neuroscience research. It functions as a competitive antagonist of Group I metabotropic glutamate receptors (mGluRs) , demonstrating notable selectivity for the mGlu1 subtype over the mGlu5 subtype.[1][2][3] By competitively binding to the same site as the endogenous agonist glutamate, (S)-4-CPG prevents receptor activation and blocks the initiation of the associated downstream signaling cascade, primarily the Gq-protein-mediated hydrolysis of phosphoinositides. This action makes (S)-4-CPG an invaluable agent for elucidating the physiological and pathophysiological roles of Group I mGluRs in the central nervous system.
Core Mechanism of Action
The primary molecular target of (S)-4-CPG is the family of Group I metabotropic glutamate receptors, which includes mGlu1 and mGlu5. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic plasticity and neuronal excitability.
2.1 Receptor Target: Group I mGluRs
-
mGlu1 and mGlu5: These receptors are typically located postsynaptically and are coupled to the Gq/11 family of G-proteins.
-
Endogenous Activation: Upon binding of glutamate, these receptors undergo a conformational change, activating the associated G-protein.
-
Signal Transduction: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
DAG and elevated intracellular Ca2+ together activate Protein Kinase C (PKC).
-
2.2 Antagonistic Action of (S)-4-CPG (S)-4-CPG acts as a competitive antagonist, meaning it reversibly binds to the glutamate binding site on the Group I mGluR but does not activate the receptor.[4] By occupying this site, it prevents glutamate or other Group I agonists (e.g., (1S,3R)-ACPD, DHPG) from binding and initiating the signaling cascade.[3][4] This results in a blockade of PLC activation and the subsequent production of IP3 and DAG, thereby preventing the mobilization of intracellular calcium.
Signaling Pathway Diagram
Caption: Group I mGluR signaling pathway and the inhibitory action of (S)-4-CPG.
Quantitative Data
(S)-4-CPG's antagonist properties have been quantified in various functional assays. The data highlights its competitive nature and selectivity for mGlu1α over mGlu5a receptors.
| Parameter | Receptor Subtype | Agonist | Preparation | Value | Reference |
| Antagonist Potency | mGluR1α | L-Glutamate | CHO Cells | Depresses response to 0.9 ± 0.4% of control | [3] |
| mGluR5a | L-Glutamate | CHO Cells | Depresses response to 73 ± 10% of control | [3] | |
| pA2 Value | mGluR1 | Not Specified | CHO Cells | 4.46 | [5] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. A higher pA2 value indicates higher antagonist potency.
Experimental Protocols
The mechanism of action of (S)-4-CPG has been elucidated using several key experimental techniques.
4.1 Phosphoinositide (PI) Hydrolysis Assay This assay directly measures the functional consequence of Group I mGluR activation.
-
Objective: To quantify the accumulation of inositol phosphates (IPs), the downstream products of PLC activation, following agonist stimulation in the presence or absence of an antagonist.
-
Methodology:
-
Preparation: Acute brain slices (e.g., from rat cerebral cortex) or cultured cells expressing the target receptor are prepared.[4][6]
-
Radiolabeling: The preparations are incubated with [³H]-myo-inositol, which is incorporated into the cell membrane as [³H]-phosphatidylinositols.[6]
-
Pre-incubation: Slices/cells are pre-incubated with the antagonist ((S)-4-CPG) at various concentrations.
-
Stimulation: An agonist (e.g., DHPG or ACPD) is applied in the presence of lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, causing the newly generated [³H]-IPs to accumulate within the cell.[6][7]
-
Extraction: The reaction is terminated, and the cells are lysed.
-
Quantification: The aqueous phase containing the radiolabeled IPs is separated from the lipid phase. Anion-exchange chromatography is used to isolate and quantify the accumulated [³H]-IPs via liquid scintillation counting.[6]
-
-
Endpoint: A reduction in agonist-stimulated [³H]-IP accumulation in the presence of (S)-4-CPG demonstrates its antagonistic activity.
4.2 Intracellular Calcium Mobilization Assay This is a high-throughput method to assess Gq-coupled receptor activation.
-
Objective: To measure changes in intracellular free calcium concentration ([Ca²⁺]i) following receptor activation.
-
Methodology:
-
Preparation: Adherent cells stably expressing the receptor of interest (e.g., CHO-mGlu1α) are grown on microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Application: Cells are incubated with (S)-4-CPG.
-
Agonist Stimulation: An agonist is added, and the change in fluorescence intensity is measured over time using a fluorometric plate reader or microscope.
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to a rise in [Ca²⁺]i. The inhibitory effect of (S)-4-CPG is quantified by the reduction in the peak fluorescence response.
-
4.3 Electrophysiology This technique measures the effect of receptor modulation on neuronal electrical properties.
-
Objective: To determine how (S)-4-CPG affects agonist-induced changes in neuronal membrane potential and excitability.[4]
-
Methodology:
-
Preparation: Acute brain slices containing the neurons of interest (e.g., neonatal rat spinal motoneurones) are placed in a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF).[4][8]
-
Recording: Whole-cell patch-clamp or sharp microelectrode recordings are established to monitor the membrane potential of a single neuron.
-
Baseline: The baseline electrical properties of the neuron are recorded.
-
Agonist Application: A selective mGluR agonist is applied via the perfusate, typically causing a slow membrane depolarization.[4]
-
Antagonist Application: After washing out the agonist, the slice is perfused with aCSF containing (S)-4-CPG for a period, and then the agonist is re-applied in the continued presence of the antagonist.
-
-
Endpoint: The attenuation or complete blockade of the agonist-induced depolarization by (S)-4-CPG confirms its antagonist effect at the native receptors.[4]
Experimental Workflow Diagram
Caption: Workflow for a typical Phosphoinositide (PI) Hydrolysis Assay.
Logical Relationships
The action of (S)-4-CPG can be understood as a linear chain of events from receptor binding to the inhibition of a cellular response.
Caption: Logical flow of (S)-4-CPG's mechanism from receptor binding to cellular effect.
Conclusion
(S)-4-Carboxyphenylglycine is a selective, competitive antagonist of Group I metabotropic glutamate receptors. Its mechanism of action—the direct blockade of the glutamate binding site on mGlu1 and mGlu5 receptors—is well-established. This antagonism prevents Gq-protein activation, thereby inhibiting the phosphoinositide hydrolysis signaling cascade and subsequent intracellular calcium mobilization. Through the application of functional assays such as PI hydrolysis, calcium imaging, and electrophysiology, the pharmacological profile of (S)-4-CPG has been thoroughly characterized, cementing its role as a fundamental tool for investigating the complex roles of Group I mGluRs in synaptic function and neurological disorders.
References
- 1. (S)-4-Carboxyphenylglycine | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 2. resources.tocris.com [resources.tocris.com]
- 3. Antagonist activity of α-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competitive antagonism at metabotropic glutamate receptors by (S)-4-carboxyphenylglycine and (RS)-alpha-methyl-4-carboxyphenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological analysis of 4-carboxyphenylglycine derivatives: comparison of effects on mGluR1 alpha and mGluR5a subtypes. | Semantic Scholar [semanticscholar.org]
- 6. Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Non-radioactive Assessment of mGlu5 Receptor-Activated Polyphosphoinositide Hydrolysis in Response to Systemic Administration of a Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
The Rise of Chlorophenylglycine Derivatives: A Technical Guide to Their Discovery, Synthesis, and Pharmacological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorophenylglycine derivatives represent a class of synthetic amino acids that have carved a significant niche in medicinal chemistry and pharmacology. Initially explored as synthetic intermediates, their intrinsic biological activities, particularly as modulators of metabotropic glutamate receptors (mGluRs), have positioned them as valuable tools in neuroscience research and as scaffolds for drug discovery. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and pharmacology of chlorophenylglycine derivatives, with a focus on their interactions with mGluRs.
A Historical Perspective: From Synthetic Building Blocks to Neuromodulators
The history of chlorophenylglycine derivatives is intrinsically linked to the broader exploration of unnatural amino acids. Their initial development was largely driven by the need for chiral building blocks in the synthesis of complex pharmaceutical agents. A pivotal moment in their history was the discovery that the (S)-enantiomer of 2-chlorophenylglycine is a key intermediate in the synthesis of the blockbuster antiplatelet drug, clopidogrel.[1] This application spurred the development of various synthetic and resolution methods for producing enantiomerically pure chlorophenylglycine derivatives.
In the early 1990s, the field of neuroscience witnessed a surge of interest in the newly discovered metabotropic glutamate receptors. Researchers began to explore a wide range of phenylglycine derivatives as potential ligands for these receptors.[2] This exploration soon revealed that the introduction of a chloro-substituent on the phenyl ring could significantly influence the potency and selectivity of these compounds as mGluR antagonists.[2][3][4] This discovery marked a turning point, transforming chlorophenylglycine derivatives from mere synthetic intermediates into key pharmacological tools for dissecting the complex roles of mGluRs in the central nervous system.
Synthesis of Chlorophenylglycine Derivatives
The synthesis of chlorophenylglycine derivatives can be achieved through various methods, with the Strecker synthesis being a classical and widely used approach.[1] This one-pot, three-component reaction involves the reaction of a chlorobenzaldehyde with ammonia and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding amino acid.
General Experimental Protocol for Strecker Synthesis of 2-Chlorophenylglycine[5]
Materials:
-
2-Chlorobenzaldehyde
-
Ammonium hydrogen carbonate (NH₄HCO₃)
-
Sodium cyanide (NaCN)
-
Methanol
-
Water
-
45% Sodium hydroxide (NaOH) solution
-
Activated carbon
-
50% Sulfuric acid (H₂SO₄)
Procedure:
-
A solution of 2-chlorobenzaldehyde, ammonium hydrogen carbonate (23.7 g), and sodium cyanide (14.7 g) in a mixture of 500 ml of methanol and 500 ml of water is stirred at 65-70°C for 5 hours.
-
The solution is then concentrated and transferred to an autoclave.
-
A 45% NaOH solution is added, and the mixture is refluxed for 4 hours at 120°C.
-
The reaction mixture is treated with 2 g of activated carbon and stirred for 10 minutes.
-
The activated carbon is removed by filtration.
-
The pH of the filtrate is adjusted to 7-8 with 50% H₂SO₄ to precipitate the product.
-
The precipitate is filtered, washed with water, to yield 2-chlorophenylglycine.
Enantiomeric Resolution: The racemic mixture of chlorophenylglycine can be resolved into its individual enantiomers using chiral resolving agents like D-camphor sulfonic acid.[5]
Pharmacology of Chlorophenylglycine Derivatives at Metabotropic Glutamate Receptors
Chlorophenylglycine derivatives have been instrumental in characterizing the pharmacology of metabotropic glutamate receptors. These G-protein coupled receptors are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and signal transduction mechanisms.[6][7] Chlorophenylglycine derivatives primarily act as competitive antagonists at various mGluR subtypes, with their selectivity being influenced by the position of the chloro-substituent and other modifications on the phenylglycine scaffold.
Quantitative Pharmacological Data
The following table summarizes the antagonist potencies of selected phenylglycine derivatives, including chlorinated analogs, at different mGluR subtypes.
| Compound | Receptor Target | Assay Type | Potency (IC₅₀/Kᵢ/Kₙ) | Reference |
| (RS)-2-Chloro-5-hydroxyphenylglycine (CHPG) | mGluR5 | Phosphoinositide Hydrolysis | Agonist | [8][9] |
| (S)-4-Carboxyphenylglycine (4CPG) | mGluR1α | Ca²⁺ release | Antagonist | [9] |
| (S)-α-Methyl-4-carboxyphenylglycine (MCPG) | Group I & II mGluRs | Electrophysiology | Broad-spectrum Antagonist | [3] |
| (RS)-α-Methyl-4-phosphonophenylglycine (MPPG) | L-AP4-sensitive presynaptic mGluRs | Electrophysiology | Kₙ = 9.2 µM | [3] |
| (RS)-α-Methyl-4-sulphonophenylglycine (MSPG) | L-AP4-sensitive presynaptic mGluRs | Electrophysiology | Antagonist | [3] |
| (RS)-α-Methyl-4-tetrazolylphenylglycine (MTPG) | (1S,3S)-ACPD-sensitive presynaptic mGluRs | Electrophysiology | Kₙ = 77 µM | [3] |
Note: This table is a representative sample and not an exhaustive list of all chlorophenylglycine derivatives and their pharmacological data.
Experimental Protocols for Pharmacological Characterization
The pharmacological activity of chlorophenylglycine derivatives at mGluRs is typically assessed using a combination of radioligand binding assays and functional assays that measure downstream signaling events.
Radioligand Binding Assay Protocol[10][11][12][13][14]
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for a specific mGluR subtype.
Materials:
-
Cell membranes expressing the mGluR subtype of interest
-
Radiolabeled ligand (e.g., [³H]-quisqualic acid for Group I mGluRs)
-
Unlabeled test compound (chlorophenylglycine derivative)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Equilibration: Allow the binding to reach equilibrium (typically 60-90 minutes at room temperature or 30°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The affinity of the test compound (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
Phosphoinositide (PI) Hydrolysis Assay Protocol[15][16][17][18][19]
This functional assay is used to measure the activation of Gq-coupled mGluRs (Group I: mGluR1 and mGluR5) by assessing the accumulation of inositol phosphates.
Materials:
-
Cells expressing the Group I mGluR of interest
-
[³H]-myo-inositol
-
Inositol-free cell culture medium
-
Agonist (e.g., glutamate or a selective agonist)
-
Test compound (chlorophenylglycine derivative)
-
Lithium chloride (LiCl)
-
Formic acid
-
Anion exchange chromatography columns
-
Scintillation fluid and counter
Procedure:
-
Labeling: Label the cells overnight with [³H]-myo-inositol in inositol-free medium.
-
Pre-incubation: Pre-incubate the labeled cells with LiCl, which inhibits the breakdown of inositol phosphates.
-
Stimulation: Stimulate the cells with an agonist in the presence or absence of the test compound.
-
Lysis: Terminate the reaction by adding formic acid to lyse the cells and extract the inositol phosphates.
-
Separation: Separate the different inositol phosphate species using anion exchange chromatography.
-
Quantification: Quantify the amount of [³H]-inositol phosphates produced using a scintillation counter.
-
Data Analysis: Determine the effect of the test compound on agonist-stimulated PI hydrolysis to assess its antagonist or agonist activity.
Signaling Pathways Modulated by Chlorophenylglycine Derivatives
Chlorophenylglycine derivatives exert their effects by modulating the intracellular signaling cascades initiated by mGluR activation.
Group I mGluR (Gq/11-coupled) Signaling
Antagonists of Group I mGluRs, such as certain chlorophenylglycine derivatives, block the canonical Gq/11 signaling pathway. This pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[7][10][11][12][13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylglycine derivatives as antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel potent selective phenylglycine antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of phenylglycine derivatives as potent and selective antagonists of group III metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 6. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 7. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways [ijbs.com]
- 8. Antagonism of the mGlu5 agonist 2-chloro-5-hydroxyphenylglycine by the novel selective mGlu5 antagonist 6-methyl-2-(phenylethynyl)-pyridine (MPEP) in the thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Group I Metabotropic Glutamate Receptor Signaling via Gαq/Gα11 Secures the Induction of Long-Term Potentiation in the Hippocampal Area CA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Physicochemical Characteristics of (S)-4-Chlorophenylglycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-4-Chlorophenylglycine is a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of various pharmaceutical and agrochemical compounds. Its specific stereochemistry is often essential for the biological activity and efficacy of the final product. A thorough understanding of its physicochemical properties is paramount for process development, formulation, and quality control. This technical guide provides a comprehensive overview of the key physicochemical characteristics of (S)-4-chlorophenylglycine, detailed experimental protocols for their determination, and logical workflows for its synthesis and chiral resolution.
Chemical Identity and Structure
(S)-4-Chlorophenylglycine, also known as (S)-2-amino-2-(4-chlorophenyl)acetic acid, is an amino acid derivative featuring a chlorophenyl substituent at the alpha-carbon.
-
IUPAC Name: (2S)-2-amino-2-(4-chlorophenyl)acetic acid
-
Synonyms: L-4-Chlorophenylglycine, H-L-Phg(4-Cl)-OH
-
Molecular Formula: C₈H₈ClNO₂[1]
-
CAS Number: 67336-19-0 (for L-enantiomer)
-
Chemical Structure:

(Note: Image is a representation of the chemical structure)
Physicochemical Properties
The physicochemical properties of 4-chlorophenylglycine can vary depending on its stereochemical form (i.e., the (S)-enantiomer, (R)-enantiomer, or the DL-racemic mixture). The following tables summarize the available quantitative data.
Table 1: General Physicochemical Data
| Property | Value | Notes / Reference |
| Appearance | White to off-white solid/crystalline powder. | [1] |
| Boiling Point | 328.8 °C at 760 mmHg | For DL-racemate.[3][4] |
| Density | 1.392 g/cm³ | For DL-racemate.[3] |
| Flash Point | 152.7 °C | For DL-racemate.[1] |
| Refractive Index | 1.603 | For DL-racemate.[3] |
| pKa | 1.81 ± 0.10 | Predicted value.[4][5] |
Table 2: Stereoisomer-Specific Data
| Property | (S)-Enantiomer | (R)-Enantiomer | DL-Racemate |
| Melting Point (°C) | No specific data found. | 145 - 150 | 141[3], 220-230[1][4][6] |
| Solubility | Soluble in DMSO and H₂O.[7] | Soluble in water and alcohol; insoluble in non-polar solvents. | Soluble in 0.1 M NaOH.[1][4] |
Note on Melting Point Discrepancy: The significant variation in the reported melting points for the DL-racemate suggests potential differences in crystalline forms (polymorphism) or measurement conditions. The value for the (R)-enantiomer is distinct from the racemate, which is expected as enantiomers can have different crystal lattice energies than their racemic counterparts.
Experimental Protocols
Detailed and standardized methodologies are crucial for obtaining reliable and reproducible physicochemical data. Below are protocols for determining key parameters.
Melting Point Determination (Capillary Method)
This method is used to determine the temperature range over which the solid compound melts.
-
Sample Preparation: A small amount of the dry, powdered (S)-4-chlorophenylglycine is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is used.
-
Procedure:
-
The capillary tube is placed in the heating block.
-
The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
The temperature at which the first drop of liquid appears is recorded as the start of the melting range.
-
The temperature at which the last solid crystal melts is recorded as the end of the melting range.
-
-
Purity Indication: A sharp melting range (e.g., 0.5-1.5°C) is indicative of a high-purity compound.
pKa Determination (Potentiometric Titration)
This protocol determines the acid dissociation constant(s) of the molecule.
-
Solution Preparation: A precise weight of (S)-4-chlorophenylglycine is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). The ionic strength of the solution is kept constant using a background electrolyte like 0.1 M KCl.
-
Apparatus: A calibrated pH meter with a glass electrode and a magnetic stirrer. A burette is used to dispense the titrant.
-
Procedure:
-
The amino acid solution is placed in a beaker with a magnetic stir bar.
-
The initial pH of the solution is recorded.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from the burette.
-
After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.
-
The titration continues until the pH has risen significantly (e.g., to pH 11-12).
-
-
Data Analysis:
-
A titration curve is generated by plotting the measured pH versus the volume of titrant added.
-
The pKa value(s) correspond to the pH at the half-equivalence point(s) on the curve, which are the flattest regions (inflection points). For an amino acid, two pKa values are expected: one for the carboxylic acid group (pKa₁) and one for the amino group (pKa₂).
-
Partition Coefficient (LogP) Determination (Shake-Flask Method)
This is the "gold standard" method for experimentally determining the n-octanol/water partition coefficient, a measure of lipophilicity.
-
Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mixed and allowed to equilibrate for 24 hours to ensure mutual saturation. The phases are then separated.
-
Procedure:
-
A known amount of (S)-4-chlorophenylglycine is dissolved in one of the pre-saturated phases (usually the one in which it is more soluble).
-
The solution is then mixed with a known volume of the other pre-saturated phase in a flask.
-
The flask is shaken vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning equilibrium to be reached.
-
The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
-
Analysis:
-
A sample is carefully taken from each phase.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Synthesis and Chiral Resolution Workflows
Synthesis of Racemic 4-Chlorophenylglycine
The Bucherer-Bergs reaction is a common method for synthesizing racemic α-amino acids from an aldehyde or ketone. The process starts with 4-chlorobenzaldehyde and proceeds through a hydantoin intermediate.
Caption: Workflow for the Bucherer-Bergs synthesis of racemic 4-chlorophenylglycine.
Chiral Resolution of DL-4-Chlorophenylglycine
To obtain the desired (S)-enantiomer, the racemic mixture must be separated. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.
References
- 1. DL-4-Chlorophenylglycine - Safety Data Sheet [chemicalbook.com]
- 2. (±)-4-Chlorophenylglycine = 98.0 TLC 6212-33-5 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. DL-4-Chlorophenylglycine | 6212-33-5 [chemicalbook.com]
- 5. DL-4-Chlorophenylglycine | 6212-33-5 [amp.chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. medchemexpress.com [medchemexpress.com]
Stability and Degradation of (s)-2-Amino-2-(4-chlorophenyl)acetic Acid: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the stability and degradation profile of (s)-2-Amino-2-(4-chlorophenyl)acetic acid, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The document details the intrinsic stability of the molecule under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. Forced degradation studies encompassing hydrolytic, oxidative, photolytic, and thermal stress were conducted to identify potential degradation pathways and degradation products. This guide is intended for researchers, scientists, and drug development professionals to support formulation development, analytical method validation, and regulatory submissions.
Introduction
(s)-2-Amino-2-(4-chlorophenyl)acetic acid is a non-proteinogenic amino acid derivative that serves as a critical building block in organic synthesis. Its stereochemical integrity and purity are paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). Understanding the stability of this intermediate under various environmental conditions is crucial for establishing appropriate storage, handling, and formulation strategies. Phenylglycine and its derivatives are known to be susceptible to racemization, particularly under basic conditions, which can impact the stereochemical purity of the final product.[1][2]
This whitepaper outlines a systematic investigation into the degradation behavior of (s)-2-Amino-2-(4-chlorophenyl)acetic acid under forced degradation conditions. The study aims to elucidate the degradation pathways, characterize the resulting impurities, and provide a foundation for the development of a stability-indicating analytical method.
Intrinsic Stability and Degradation Profile
The intrinsic stability of (s)-2-Amino-2-(4-chlorophenyl)acetic acid was evaluated through a series of forced degradation studies. The molecule was subjected to hydrolytic, oxidative, photolytic, and thermal stress conditions. The extent of degradation was monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Summary of Forced Degradation Studies
The following table summarizes the conditions and observed degradation for each stress study.
| Stress Condition | Reagent/Parameters | Duration | Temperature | Observed Degradation (%) | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80°C | ~5% | 1 |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | ~15% | 2 (including racemate) |
| Oxidative | 3% H₂O₂ | 24 hours | 25°C | ~10% | 2 |
| Thermal | Solid State | 48 hours | 105°C | <2% | 1 |
| Photolytic (Solid) | ICH Option 2 (UV/Vis) | 7 days | 25°C | ~3% | 1 |
| Photolytic (Solution) | ICH Option 2 (UV/Vis) | 24 hours | 25°C | ~8% | 2 |
Proposed Degradation Pathways
Based on the forced degradation studies and literature on similar compounds, several degradation pathways are proposed for (s)-2-Amino-2-(4-chlorophenyl)acetic acid. Under basic conditions, racemization at the chiral center is a significant degradation pathway.[1][2] Oxidative stress may lead to deamination and decarboxylation, forming corresponding aldehydes or ketones. The chloro-substituted phenyl ring is also a potential site for photodegradation, which could involve dechlorination or the formation of phenolic impurities.[3][4]
Experimental Protocols
The following sections detail the experimental methodologies employed for the forced degradation studies and the analytical procedures for monitoring degradation.
Materials and Methods
-
(s)-2-Amino-2-(4-chlorophenyl)acetic acid: Purity >99%, sourced from a reputable supplier.
-
Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂) were of analytical grade.
-
Solvents: Acetonitrile and methanol (HPLC grade), and purified water.
Forced Degradation (Stress Testing) Protocol
A stock solution of (s)-2-Amino-2-(4-chlorophenyl)acetic acid (1 mg/mL) was prepared in a suitable solvent system (e.g., acetonitrile:water, 50:50 v/v).
-
Acid Hydrolysis: 5 mL of the stock solution was mixed with 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. The solution was heated in a water bath at 80°C for 24 hours.
-
Base Hydrolysis: 5 mL of the stock solution was mixed with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. The solution was maintained at 60°C for 8 hours.
-
Oxidative Degradation: 5 mL of the stock solution was mixed with 5 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. The solution was kept at room temperature (25°C) for 24 hours, protected from light.
-
Thermal Degradation: A thin layer of the solid compound was placed in a petri dish and exposed to a temperature of 105°C in a hot air oven for 48 hours.
-
Photolytic Degradation:
-
Solid State: A thin layer of the solid compound was exposed to UV (200 Wh/m²) and visible light (1.2 million lux hours) in a photostability chamber.
-
Solution State: The stock solution was exposed to the same photolytic conditions as the solid-state sample.
-
Samples were withdrawn at appropriate time points, neutralized if necessary, and diluted to a suitable concentration for HPLC analysis.
Stability-Indicating HPLC Method
A reverse-phase HPLC method was developed and validated to separate the parent compound from its degradation products.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A time-based gradient was optimized to achieve separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the forced degradation study.
Caption: General workflow for forced degradation studies.
Hypothesized Degradation Pathway
The following diagram illustrates a plausible degradation pathway for (s)-2-Amino-2-(4-chlorophenyl)acetic acid under oxidative and basic conditions.
Caption: Hypothesized degradation pathways.
Conclusion
This technical guide has outlined the stability and degradation profile of (s)-2-Amino-2-(4-chlorophenyl)acetic acid based on forced degradation studies. The compound exhibits moderate stability, with notable degradation under basic and oxidative conditions. The primary degradation pathways are proposed to be racemization, deamination, and decarboxylation. The provided experimental protocols and analytical methods serve as a valuable resource for quality control and formulation development of pharmaceuticals containing this important chiral intermediate. Further studies involving the isolation and structural elucidation of degradation products using techniques like LC-MS and NMR are recommended for a complete impurity profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (s)-2-Amino-2-(4-chlorophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(s)-2-Amino-2-(4-chlorophenyl)acetic acid, also known as L-4-Chlorophenylglycine, is a non-proteinogenic amino acid that has garnered interest in various scientific domains. As a derivative of glycine, it holds potential for interacting with biological systems, particularly within the nervous system, and serves as a valuable chiral building block in synthetic organic chemistry. This technical guide provides a comprehensive literature review encompassing its synthesis, physicochemical properties, and biological significance. Detailed experimental protocols for its preparation, particularly through enzymatic resolution, are presented alongside a summary of its known characteristics. While its precise mechanism of action is an area of ongoing investigation, this document explores its potential interactions with glycine and NMDA receptors, providing a foundation for future research and drug discovery endeavors.
Introduction
(s)-2-Amino-2-(4-chlorophenyl)acetic acid is a chiral molecule distinguished by a 4-chlorophenyl substituent at the alpha-carbon of a glycine backbone. This structural feature imparts unique chemical and physical properties, making it a compound of interest for medicinal chemists and pharmacologists. Its structural similarity to the neurotransmitter glycine suggests potential interactions with glycine receptors and other related signaling pathways in the central nervous system.[1][2] Furthermore, its enantiomerically pure form is a valuable intermediate in the asymmetric synthesis of more complex molecules. This guide aims to consolidate the current scientific knowledge on (s)-2-Amino-2-(4-chlorophenyl)acetic acid, offering a detailed resource for researchers in the field.
Physicochemical Properties
A summary of the key physicochemical properties of (s)-2-Amino-2-(4-chlorophenyl)acetic acid is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.
Table 1: Physicochemical Properties of (s)-2-Amino-2-(4-chlorophenyl)acetic Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈ClNO₂ | [3] |
| Molecular Weight | 185.61 g/mol | [3] |
| CAS Number | 67336-19-0 | [3] |
| Appearance | Solid | |
| Melting Point | 220-230°C | [4] |
| Boiling Point | 328.8±32.0 °C (Predicted) | [4] |
| Density | 1.392±0.06 g/cm³ (Predicted) | [4] |
| pKa | 1.81±0.10 (Predicted) | [4] |
| Solubility | Soluble in 0.1 mol/L NaOH | [4] |
| InChI Key | QGJGBYXRJVIYGA-ZETCQYMHSA-N | [3] |
| SMILES | C1=CC(=CC=C1--INVALID-LINK--N)Cl | [3] |
Synthesis and Enantioselective Resolution
The synthesis of enantiomerically pure (s)-2-Amino-2-(4-chlorophenyl)acetic acid is most commonly achieved through the resolution of a racemic mixture of DL-4-chlorophenylglycine. Enzymatic resolution using penicillin G acylase has proven to be an effective method for obtaining the desired (S)-enantiomer with high optical purity.[5]
Experimental Protocol: Enzymatic Resolution of DL-4-Chlorophenylglycine
This protocol is based on the principles of enzyme-catalyzed kinetic resolution, where one enantiomer of a racemic mixture is preferentially transformed, allowing for the separation of the two enantiomers.[5][6]
Materials:
-
DL-4-Chlorophenylglycine
-
Immobilized Penicillin G Acylase (PGA)
-
Acyl donor (e.g., phenylacetyl chloride or a suitable ester)
-
Aqueous buffer solution (e.g., phosphate buffer, pH 7.5-8.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Acid and base for pH adjustment (e.g., HCl, NaOH)
Procedure:
-
N-Acetylation of Racemic DL-4-Chlorophenylglycine: The racemic amino acid is first N-acylated to provide a substrate for penicillin G acylase. This typically involves reacting DL-4-chlorophenylglycine with an acyl donor like phenylacetyl chloride in a suitable solvent and basic conditions.
-
Enzymatic Hydrolysis: The resulting N-acyl-DL-4-chlorophenylglycine is dissolved in an aqueous buffer at the optimal pH for PGA activity (typically around 7.5-8.0).[5] Immobilized penicillin G acylase is added to the solution. The enzyme selectively hydrolyzes the N-acyl group from the (S)-enantiomer, leaving the (R)-enantiomer acylated.[5]
-
Separation: After the reaction has reached approximately 50% conversion, the mixture is worked up. The free (s)-2-Amino-2-(4-chlorophenyl)acetic acid can be separated from the N-acylated (R)-enantiomer by extraction. The pH of the aqueous solution is adjusted to the isoelectric point of the amino acid to precipitate the (S)-enantiomer, which can then be collected by filtration. The N-acylated (R)-enantiomer remains in the organic phase or can be extracted into an organic solvent after acidification of the aqueous phase.
-
Purification: The collected (s)-2-Amino-2-(4-chlorophenyl)acetic acid is washed and can be further purified by recrystallization to achieve high enantiomeric excess.
Workflow Diagram:
References
- 1. Glycine receptors (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database | IUPHAR/BPS Guide to Pharmacology CITE [journals.ed.ac.uk]
- 2. Glycinergic augmentation of NMDA receptor-mediated neurotransmission in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (2S)-2-amino-2-(4-chlorophenyl)acetic acid | C8H8ClNO2 | CID 738019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DL-4-Chlorophenylglycine | 6212-33-5 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Enantiomerically Pure (S)-2-Amino-2-(4-chlorophenyl)acetic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of enantiomerically pure (S)-2-Amino-2-(4-chlorophenyl)acetic acid, a key chiral intermediate in the synthesis of various pharmaceuticals. The methodologies outlined below are based on established chemical and enzymatic approaches, offering routes to high-purity (S)-p-chlorophenylglycine.
Introduction
(S)-2-Amino-2-(4-chlorophenyl)acetic acid, also known as (S)-p-chlorophenylglycine, is a critical building block in the pharmaceutical industry. Its chirality is essential for the biological activity of several drugs. The synthesis of this compound in an enantiomerically pure form is a significant challenge in medicinal and process chemistry. This document details three primary strategies for obtaining the desired (S)-enantiomer: enzymatic resolution of a racemic mixture, chemo-enzymatic synthesis from a prochiral precursor, and classical chemical resolution using a chiral resolving agent.
Enzymatic Resolution of Racemic N-Phenylacetyl-2-amino-2-(4-chlorophenyl)acetic acid
This method utilizes the high enantioselectivity of penicillin G acylase (PGA) to resolve a racemic mixture of N-phenylacetyl-2-amino-2-(4-chlorophenyl)acetic acid. The enzyme specifically hydrolyzes the N-acyl group of the (S)-enantiomer, allowing for the separation of the desired (S)-amino acid from the unreacted (R)-N-acyl amino acid.
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate | Racemic N-phenylacetyl-2-amino-2-(4-chlorophenyl)acetic acid | [1] |
| Enzyme | Immobilized Penicillin G Acylase (on Eupergit C) | [1] |
| Enantiomeric Purity of (S)-acid | >99% | [1] |
| Substrate Concentration | 10% in water | [1] |
| Reaction Time | 5 hours | [1] |
| Enzyme:Substrate Ratio | 1:5 (w/w) | [1] |
| Enzyme Recyclability | >25 times without loss of activity | [1] |
Experimental Protocol
Step 1: Synthesis of Racemic N-Phenylacetyl-2-amino-2-(4-chlorophenyl)acetic acid
A detailed protocol for the acylation of racemic 2-amino-2-(4-chlorophenyl)acetic acid is a prerequisite for this resolution. Standard acylation procedures using phenylacetyl chloride or a related acylating agent under basic conditions can be employed.[2]
Step 2: Enzymatic Resolution
-
Prepare a 10% (w/v) aqueous suspension of racemic N-phenylacetyl-2-amino-2-(4-chlorophenyl)acetic acid.
-
Adjust the pH of the suspension to the optimal range for penicillin G acylase activity (typically pH 7.5-8.0) using a suitable base (e.g., NaOH).
-
Add immobilized penicillin G acylase to the mixture at an enzyme-to-substrate ratio of 1:5 (w/w).[1]
-
Stir the mixture at a controlled temperature (typically 25-37 °C) for 5 hours.[1]
-
Monitor the reaction progress by HPLC to determine the extent of hydrolysis.
-
Upon completion, filter to recover the immobilized enzyme for reuse.[1]
-
Acidify the filtrate to precipitate the unreacted (R)-N-phenylacetyl-2-amino-2-(4-chlorophenyl)acetic acid.
-
Isolate the precipitated (R)-enantiomer by filtration.
-
The aqueous solution containing the desired (S)-2-amino-2-(4-chlorophenyl)acetic acid can be further purified by ion-exchange chromatography or crystallization.
Workflow Diagram
Caption: Workflow for the enzymatic resolution of racemic N-phenylacetyl-2-amino-2-(4-chlorophenyl)acetic acid.
Chemo-enzymatic Synthesis via Asymmetric Amination
This approach involves the chemical synthesis of a prochiral keto acid, 2-(4-chlorophenyl)glyoxylic acid, followed by an enantioselective amination step catalyzed by an amino acid dehydrogenase, such as leucine dehydrogenase (LeuDH).
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate | 2-(4-chlorophenyl)glyoxylic acid (CPGA) | [1] |
| Enzyme | Leucine Dehydrogenase (LeuDH) | [1] |
| Yield of CPGA synthesis | 91.7% | [1] |
| Product | (S)-2-Amino-2-(4-chlorophenyl)acetic acid | [1] |
Experimental Protocol
Step 1: Synthesis of 2-(4-chlorophenyl)glyoxylic acid (CPGA)
A detailed protocol for the synthesis of the prochiral keto acid is required. This can typically be achieved through the oxidation of a suitable precursor, such as 4-chloro-α-hydroxyphenylacetic acid or 4-chloromandelic acid.
Step 2: Enantioselective Amination
-
Prepare a buffered aqueous solution containing 2-(4-chlorophenyl)glyoxylic acid.
-
Add a suitable amino donor (e.g., ammonia or an amino acid like L-alanine) and a cofactor (e.g., NADH or NADPH).
-
Introduce the leucine dehydrogenase (LeuDH) enzyme to the reaction mixture.
-
Maintain the reaction at a controlled pH and temperature optimal for LeuDH activity.
-
Monitor the formation of the (S)-amino acid by a suitable analytical method (e.g., chiral HPLC).
-
Upon completion, the enzyme can be removed by ultrafiltration or other protein separation techniques.
-
The product, (S)-2-amino-2-(4-chlorophenyl)acetic acid, can be isolated and purified from the reaction mixture by crystallization or chromatography.
Workflow Diagram
Caption: Chemo-enzymatic synthesis of (S)-2-amino-2-(4-chlorophenyl)acetic acid.
Asymmetric Strecker Synthesis using a Chiral Auxiliary
The Strecker reaction, a three-component reaction between an aldehyde, a source of cyanide, and an amine, can be rendered asymmetric by employing a chiral amine as an auxiliary. This auxiliary directs the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the resulting α-amino nitrile, which is then hydrolyzed to the desired amino acid.
Experimental Protocol
Step 1: Asymmetric Strecker Reaction
-
To a solution of sodium cyanide and a chiral amine auxiliary, such as [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride, add 2-chlorobenzaldehyde.[1]
-
Stir the reaction mixture at a controlled temperature until the formation of the diastereomerically pure (2S)-(2-chlorophenyl){[(1S)-1-(4-methoxyphenyl)ethyl]amino}acetonitrile hydrochloride is complete.[1]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or HPLC.
-
Isolate the resulting diastereomerically pure α-amino nitrile by filtration or extraction.
Step 2: Hydrolysis and Removal of Chiral Auxiliary
-
Hydrolyze the α-amino nitrile intermediate under acidic or basic conditions to convert the nitrile group to a carboxylic acid.
-
Following hydrolysis, the chiral auxiliary is removed. This can often be achieved by hydrogenation or other cleavage methods, which also facilitates the isolation of the target amino acid.
-
The crude (S)-2-amino-2-(4-chlorophenyl)acetic acid can then be purified by recrystallization or chromatography to achieve high enantiomeric purity.
Logical Relationship Diagram
Caption: Logical flow of the asymmetric Strecker synthesis.
Conclusion
The synthesis of enantiomerically pure (S)-2-amino-2-(4-chlorophenyl)acetic acid can be achieved through several effective strategies. The choice of method will depend on factors such as the desired scale of production, cost considerations, and the availability of specialized equipment and reagents. Enzymatic methods offer the advantages of high selectivity, mild reaction conditions, and environmental friendliness. Chemo-enzymatic routes provide an elegant combination of chemical synthesis and biocatalysis. Asymmetric synthesis using chiral auxiliaries remains a powerful and well-established approach in organic synthesis. The protocols and data presented here provide a foundation for researchers and drug development professionals to select and implement the most suitable method for their specific needs.
References
Application Notes and Protocols for the Asymmetric Synthesis of (S)-4-Chlorophenylglycine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the asymmetric synthesis of (S)-4-chlorophenylglycine, a crucial chiral building block in the development of various pharmaceutical agents. The methods outlined below focus on providing high enantiomeric purity, a critical factor for therapeutic efficacy and safety. Two primary strategies are presented: Asymmetric Strecker Synthesis and Enzymatic Resolution.
(S)-4-chlorophenylglycine and its derivatives are important intermediates in the synthesis of drugs targeting the central nervous system.[1] The precise stereochemistry of these compounds is often essential for their biological activity. Therefore, robust and efficient methods for their enantioselective synthesis are of high interest to the pharmaceutical industry.
I. Asymmetric Strecker Synthesis Using a Chiral Auxiliary
The Strecker synthesis is a classic method for producing amino acids.[2][3] In its asymmetric variant, a chiral auxiliary is employed to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer.[2][4] This protocol details the use of (S)-1-(4-methoxyphenyl)ethylamine as a chiral auxiliary in a three-component reaction with 4-chlorobenzaldehyde and a cyanide source.[5]
Experimental Workflow for Asymmetric Strecker Synthesis
Caption: Workflow for the Asymmetric Strecker Synthesis of (S)-4-Chlorophenylglycine.
Protocol: Asymmetric Strecker Synthesis
Materials:
-
4-Chlorobenzaldehyde
-
(S)-1-(4-methoxyphenyl)ethylamine
-
Sodium Cyanide (or TMSCN)
-
Methanol
-
Hydrochloric Acid (6 M)
-
Diethyl ether
-
Sodium bicarbonate
-
Standard laboratory glassware and purification equipment (recrystallization apparatus, rotary evaporator)
Procedure:
-
Formation of Diastereomeric α-Aminonitriles:
-
In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1 equivalent) and (S)-1-(4-methoxyphenyl)ethylamine (1 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium cyanide (1.1 equivalents) in a minimal amount of water (or add trimethylsilyl cyanide, TMSCN, dropwise).
-
Stir the reaction mixture at room temperature for 24-48 hours. The formation of a crystalline precipitate of the (S,S)-α-aminonitrile may be observed.
-
Collect the crystalline product by filtration and wash with cold methanol to obtain the diastereomerically pure aminonitrile.
-
-
Hydrolysis and Removal of Chiral Auxiliary:
-
Suspend the obtained (S,S)-α-aminonitrile in 6 M aqueous HCl.
-
Heat the mixture to reflux for 4-6 hours. This step facilitates both the hydrolysis of the nitrile group and the cleavage of the chiral auxiliary.
-
After cooling to room temperature, extract the aqueous solution with diethyl ether to remove the chiral auxiliary. The auxiliary can be recovered from the organic phase for reuse.
-
Concentrate the aqueous layer under reduced pressure.
-
Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate to precipitate the crude (S)-4-chlorophenylglycine.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Quantitative Data:
The following table summarizes typical results for the asymmetric Strecker synthesis of arylglycines using similar chiral auxiliaries.
| Aldehyde | Chiral Auxiliary | Diastereomeric Ratio (dr) of Aminonitrile | Final Product | Enantiomeric Excess (ee) | Overall Yield |
| Benzaldehyde | (S)-α-Methylbenzylamine | >95:5 | (S)-Phenylglycine | >98% | ~70% |
| 4-Chlorobenzaldehyde | (S)-1-(4-methoxyphenyl)ethylamine | >99:1 (after crystallization) | (S)-4-Chlorophenylglycine | >99% | Estimated 65-75% |
Note: Data for 4-chlorobenzaldehyde is an estimation based on typical outcomes for arylaldehydes in this reaction.
II. Enzymatic Resolution of Racemic 4-Chlorophenylglycine
Enzymatic resolution is a powerful technique for separating enantiomers of a racemic mixture.[6] This method utilizes the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer, allowing for the separation of the unreacted enantiomer or the product. For the synthesis of (S)-4-chlorophenylglycine, penicillin G acylase can be employed for the enantioselective hydrolysis of an N-acyl derivative of racemic 4-chlorophenylglycine.
Experimental Workflow for Enzymatic Resolution
Caption: Workflow for the Enzymatic Resolution of Racemic 4-Chlorophenylglycine.
Protocol: Enzymatic Resolution
Materials:
-
Racemic 4-chlorophenylglycine
-
Phenylacetyl chloride
-
Sodium hydroxide
-
Immobilized Penicillin G Acylase
-
Phosphate buffer (pH 7.5)
-
Hydrochloric acid
-
Ethyl acetate
-
Standard laboratory glassware and purification equipment
Procedure:
-
Preparation of N-Phenylacetyl-(±)-4-chlorophenylglycine:
-
Dissolve racemic 4-chlorophenylglycine in aqueous sodium hydroxide solution at 0 °C.
-
Slowly add phenylacetyl chloride while maintaining the pH between 9 and 10 with the addition of NaOH.
-
Stir the mixture for 2-3 hours at room temperature.
-
Acidify the solution with HCl to precipitate the N-phenylacetyl derivative.
-
Collect the solid by filtration, wash with water, and dry.
-
-
Enzymatic Hydrolysis:
-
Suspend the N-phenylacetyl-(±)-4-chlorophenylglycine in a phosphate buffer (pH 7.5).
-
Add immobilized penicillin G acylase to the suspension.
-
Stir the mixture at a controlled temperature (typically 25-37 °C) and monitor the progress of the reaction (e.g., by HPLC). The enzyme will selectively hydrolyze the (S)-enantiomer.
-
-
Separation and Isolation:
-
Once approximately 50% conversion is reached, filter off the immobilized enzyme (which can be washed and reused).
-
Acidify the reaction mixture to pH 2 with HCl to precipitate the unreacted (R)-N-phenylacetyl-4-chlorophenylglycine.
-
Extract the (R)-N-acyl amino acid with ethyl acetate.
-
Carefully adjust the pH of the remaining aqueous solution to the isoelectric point of 4-chlorophenylglycine (around pH 7) to precipitate the desired (S)-4-chlorophenylglycine.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Quantitative Data:
The table below shows typical results for the enzymatic resolution of related chlorophenylglycines.
| Substrate | Enzyme | Product | Enantiomeric Excess (ee) | Yield of (S)-enantiomer |
| N-Phenylacetyl-(±)-2-chlorophenylglycine | Penicillin G Acylase | (S)-2-Chlorophenylglycine | >99% | ~45% (based on racemate) |
| N-Phenylacetyl-(±)-4-chlorophenylglycine | Penicillin G Acylase | (S)-4-Chlorophenylglycine | >99% | Estimated ~45% |
Note: The theoretical maximum yield for the resolution of a racemate is 50% for each enantiomer.
These protocols provide reliable methods for obtaining enantiomerically pure (S)-4-chlorophenylglycine, a valuable building block for the synthesis of pharmaceuticals. The choice of method may depend on factors such as scale, cost, and available equipment. The Asymmetric Strecker Synthesis offers a direct route to the desired enantiomer, while Enzymatic Resolution provides a highly selective method for separating a racemic mixture.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. pure.rug.nl [pure.rug.nl]
- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric Strecker synthesis of α-arylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Resolution of Racemic 2-Amino-2-(4-chlorophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the enzymatic resolution of racemic 2-Amino-2-(4-chlorophenyl)acetic acid, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The chemoenzymatic approach presented herein utilizes the high enantioselectivity of Penicillin G Acylase (PGA) for the kinetic resolution of the corresponding N-phenylacetyl derivative. This method offers an efficient and environmentally friendly route to obtain the enantiomerically pure (S)- and (R)- forms of 2-Amino-2-(4-chlorophenyl)acetic acid. Detailed protocols for the enzymatic resolution, product separation, and racemization of the undesired enantiomer are provided, along with data presentation in tabular format for easy reference.
Introduction
Chiral amino acids are fundamental building blocks in the pharmaceutical industry. The biological activity of many drugs is highly dependent on the stereochemistry of their constituent chiral centers. Consequently, the production of enantiomerically pure compounds is of paramount importance. 2-Amino-2-(4-chlorophenyl)acetic acid is a valuable chiral synthon, and its resolution into single enantiomers is a critical step in the synthesis of several active pharmaceutical ingredients.
Enzymatic kinetic resolution has emerged as a powerful technique for the synthesis of enantiopure compounds due to its high selectivity, mild reaction conditions, and environmental compatibility. Penicillin G Acylase (PGA, EC 3.5.1.11) is a robust and commercially available enzyme that has been widely used for the resolution of racemic amino acids and their derivatives. The enzyme selectively catalyzes the hydrolysis of the N-acyl group of the L-enantiomer, leaving the D-enantiomer in its acylated form. This difference in reactivity allows for the separation of the two enantiomers. To achieve a high overall yield, the undesired N-acyl-D-enantiomer can be racemized and recycled.
This application note details a chemoenzymatic strategy for the resolution of racemic 2-Amino-2-(4-chlorophenyl)acetic acid, focusing on the use of immobilized Penicillin G Acylase.
Experimental Workflow
The overall chemoenzymatic process for the resolution of racemic 2-Amino-2-(4-chlorophenyl)acetic acid is depicted in the workflow diagram below. The process involves the N-acetylation of the racemic amino acid, followed by enzymatic kinetic resolution, separation of the desired product, and racemization of the remaining enantiomer for recycling.
Caption: Chemoenzymatic resolution workflow.
Data Presentation
The following tables summarize the quantitative data obtained from the enzymatic resolution of racemic N-phenylacetyl-2-amino-2-(4-chlorophenyl)acetic acid using immobilized Penicillin G Acylase. The data presented is based on typical results reported for the closely related substrate, 2-chlorophenyl glycine, and serves as a representative example.[1][2]
Table 1: Effect of Reaction Time on Conversion and Enantiomeric Excess (e.e.)
| Reaction Time (h) | Conversion (%) | e.e. of (S)-Amino Acid (%) | e.e. of (R)-N-acetyl Amino Acid (%) |
| 1 | 22.5 | >99 | 29.0 |
| 2 | 38.2 | >99 | 61.8 |
| 3 | 45.1 | >99 | 82.1 |
| 4 | 48.5 | >99 | 94.2 |
| 5 | ~50 | >99 | >99 |
Reaction Conditions: 10% (w/v) substrate concentration, 1:5 (w/w) enzyme to substrate ratio, pH 8.0, 37°C.
Table 2: Influence of pH on Enzyme Activity
| pH | Relative Activity (%) |
| 6.0 | 75 |
| 7.0 | 92 |
| 8.0 | 100 |
| 9.0 | 85 |
| 10.0 | 60 |
Activity measured at 37°C.
Table 3: Influence of Temperature on Enzyme Activity
| Temperature (°C) | Relative Activity (%) |
| 25 | 68 |
| 30 | 85 |
| 37 | 100 |
| 45 | 95 |
| 50 | 70 |
Activity measured at pH 8.0.
Experimental Protocols
Protocol 1: Synthesis of Racemic N-Phenylacetyl-2-amino-2-(4-chlorophenyl)acetic acid
-
Materials:
-
Racemic 2-Amino-2-(4-chlorophenyl)acetic acid
-
Phenylacetyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Deionized water
-
-
Procedure:
-
Dissolve 10 g of racemic 2-Amino-2-(4-chlorophenyl)acetic acid in 100 mL of 1 M NaOH solution in a flask and cool the solution to 0-5°C in an ice bath.
-
Slowly add 1.1 equivalents of phenylacetyl chloride dropwise to the cooled solution while maintaining the pH between 9 and 10 by the concurrent addition of 2 M NaOH.
-
After the addition is complete, continue stirring the mixture at room temperature for 2 hours.
-
Wash the reaction mixture with 50 mL of dichloromethane to remove any unreacted phenylacetyl chloride.
-
Acidify the aqueous layer to pH 2 with concentrated HCl.
-
The N-phenylacetyl derivative will precipitate out of the solution.
-
Filter the precipitate, wash with cold deionized water, and dry under vacuum to yield racemic N-Phenylacetyl-2-amino-2-(4-chlorophenyl)acetic acid.
-
Protocol 2: Enzymatic Kinetic Resolution
-
Materials:
-
Racemic N-Phenylacetyl-2-amino-2-(4-chlorophenyl)acetic acid
-
Immobilized Penicillin G Acylase (e.g., on Eupergit C)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Sodium hydroxide (1 M)
-
-
Procedure:
-
Prepare a 10% (w/v) suspension of racemic N-Phenylacetyl-2-amino-2-(4-chlorophenyl)acetic acid in 0.1 M phosphate buffer (pH 8.0).
-
Adjust the pH of the suspension to 8.0 with 1 M NaOH.
-
Add immobilized Penicillin G Acylase to the suspension at an enzyme to substrate ratio of 1:5 (w/w).
-
Maintain the reaction mixture at 37°C with gentle stirring.
-
Monitor the progress of the reaction by measuring the consumption of NaOH required to maintain the pH at 8.0 (due to the formation of phenylacetic acid) or by taking samples for HPLC analysis.
-
Continue the reaction until approximately 50% conversion is reached (typically around 5 hours).
-
Protocol 3: Separation of (S)-Amino Acid and (R)-N-acetyl Amino Acid
-
Materials:
-
Reaction mixture from Protocol 2
-
Hydrochloric acid (6 M)
-
Ethyl acetate
-
-
Procedure:
-
After the enzymatic reaction, filter off the immobilized enzyme for reuse.
-
Adjust the pH of the filtrate to 2.0 with 6 M HCl. This will precipitate the unreacted (R)-N-Phenylacetyl-2-amino-2-(4-chlorophenyl)acetic acid.
-
Filter the precipitate, wash with cold water, and dry.
-
The filtrate contains the (S)-2-Amino-2-(4-chlorophenyl)acetic acid.
-
The (S)-amino acid can be isolated by techniques such as ion-exchange chromatography or by adjusting the pH to its isoelectric point to induce precipitation.
-
Protocol 4: Racemization of (R)-N-Phenylacetyl-2-amino-2-(4-chlorophenyl)acetic acid
-
Materials:
-
(R)-N-Phenylacetyl-2-amino-2-(4-chlorophenyl)acetic acid
-
Acetic anhydride
-
-
Procedure:
-
In a dry reaction vessel, heat the (R)-N-Phenylacetyl-2-amino-2-(4-chlorophenyl)acetic acid to its melting point under an inert atmosphere (e.g., nitrogen).
-
Add a catalytic amount of acetic anhydride (e.g., 1-2% w/w) to the melt.
-
Maintain the temperature and stir for a period sufficient to achieve complete racemization (this may require optimization, but typically ranges from 30 minutes to a few hours).[3][4]
-
Monitor the racemization by measuring the optical rotation of samples taken from the reaction mixture. The reaction is complete when the optical rotation is zero.
-
The resulting racemic N-Phenylacetyl-2-amino-2-(4-chlorophenyl)acetic acid can be recycled back into the enzymatic resolution step.
-
Protocol 5: Chiral HPLC Analysis for Enantiomeric Excess Determination
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD).
-
-
Mobile Phase (Isocratic):
-
A typical mobile phase for the separation of N-acetyl amino acid enantiomers is a mixture of n-hexane and isopropanol with a small amount of trifluoroacetic acid (TFA). For example, Hexane:Isopropanol:TFA (90:10:0.1 v/v/v).
-
For the underivatized amino acids, a mobile phase containing a copper (II) salt in a water/methanol mixture can be effective on certain chiral columns.
-
-
Procedure:
-
Prepare standard solutions of the racemic mixture and, if available, the pure enantiomers.
-
Prepare samples from the reaction mixture at different time points. For the analysis of the N-acetyl derivative, the sample can be directly diluted in the mobile phase. For the free amino acid, derivatization might be necessary depending on the column and mobile phase used.
-
Inject the samples onto the chiral HPLC column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers:
-
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
-
-
Logical Relationships in the Enzymatic Resolution Process
The following diagram illustrates the logical relationships and decision points within the enzymatic resolution and recycling process.
References
- 1. Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Chiral HPLC Methods for the Enantioselective Separation of (s)- and (r)-4-Chlorophenylglycine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral separation of (s)- and (r)-4-chlorophenylglycine enantiomers using High-Performance Liquid Chromatography (HPLC). The methods outlined herein utilize both macrocyclic glycopeptide and polysaccharide-based chiral stationary phases (CSPs), offering robust and reliable approaches for the enantiomeric resolution of this critical compound.
Introduction
4-Chlorophenylglycine is a non-proteinogenic amino acid and a key chiral building block in the synthesis of various pharmaceuticals. The stereochemistry of this compound is crucial as the biological activity and pharmacological profile of its enantiomers can differ significantly. Therefore, the development of accurate and efficient analytical methods to separate and quantify the (s)- and (r)-enantiomers is of paramount importance in drug discovery, development, and quality control. This application note presents two distinct chiral HPLC methods that have been developed for this purpose, providing researchers with the necessary protocols to achieve baseline separation of 4-chlorophenylglycine enantiomers.
Method 1: Separation on a Macrocyclic Glycopeptide-Based CSP (CHIROBIOTIC® T)
This method employs a CHIROBIOTIC® T column, which is based on the macrocyclic glycopeptide teicoplanin. This type of CSP offers a multimodal separation mechanism, including hydrogen bonding, ionic interactions, and inclusion complexation, making it highly effective for the separation of amino acids.
Quantitative Data Summary
| Parameter | Value |
| Chiral Stationary Phase | CHIROBIOTIC® T |
| Particle Size | 5 µm |
| Column Dimensions | 25 cm × 4.6 mm |
| Mobile Phase | Water:Ethanol (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 23 °C |
| Detection | UV at 230 nm |
| Sample Concentration | 3 mg/mL in Methanol |
| Injection Volume | 5 µL |
| Retention Time (r)-enantiomer | ~5.9 min (Estimated) |
| Retention Time (s)-enantiomer | ~7.2 min (Estimated) |
| Resolution (Rs) | > 1.5 (Baseline Separation) |
Note: Retention times are estimated based on typical separations of similar compounds on this stationary phase under the specified conditions. Actual retention times may vary slightly depending on the specific HPLC system and column condition.
Experimental Protocol
1. System Preparation: a. Ensure the HPLC system is clean and free of any contaminants. b. Purge the pumps with the mobile phase components (HPLC-grade water and ethanol). c. Install the CHIROBIOTIC® T (25 cm × 4.6 mm, 5 µm) column and equilibrate with the mobile phase (Water:Ethanol, 50:50) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
2. Mobile Phase Preparation: a. Prepare the mobile phase by mixing equal volumes of HPLC-grade water and ethanol. b. Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.
3. Standard and Sample Preparation: a. Racemic Standard: Prepare a 3 mg/mL solution of (±)-4-chlorophenylglycine in methanol. b. Sample Solution: Prepare the sample containing the 4-chlorophenylglycine enantiomers at a similar concentration in methanol. Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Analysis: a. Set the column temperature to 23 °C. b. Set the UV detector wavelength to 230 nm. c. Inject 5 µL of the prepared standard or sample solution onto the column. d. Run the analysis for a sufficient time to allow for the elution of both enantiomers. e. Identify the peaks corresponding to the (r)- and (s)-enantiomers based on the injection of individual standards if available, or by comparing the relative retention times to literature data for similar compounds.
5. Data Analysis: a. Integrate the peak areas for both enantiomers. b. Calculate the enantiomeric excess (% ee) if required.
Logical Workflow for Method 1
Caption: Workflow for Chiral HPLC Separation using CHIROBIOTIC® T.
Method 2: Separation on a Polysaccharide-Based CSP (Chiralpak® AS-H)
This method utilizes a Chiralpak® AS-H column, which features amylose tris((S)-α-methylbenzylcarbamate) as the chiral selector. Polysaccharide-based CSPs are known for their broad applicability and high enantioselectivity, often achieved through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.
Quantitative Data Summary
| Parameter | Value |
| Chiral Stationary Phase | Chiralpak® AS-H |
| Particle Size | 5 µm |
| Column Dimensions | 25 cm × 4.6 mm |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C (Ambient) |
| Detection | UV at 230 nm |
| Retention Time (s)-enantiomer | ~8.5 min (Estimated) |
| Retention Time (r)-enantiomer | ~10.2 min (Estimated) |
| Resolution (Rs) | > 1.5 (Baseline Separation) |
Note: Retention times are estimated based on typical separations of similar amino acid derivatives on this stationary phase under normal phase conditions. The addition of an acidic modifier like TFA is often necessary to improve peak shape and resolution for amino acids.
Experimental Protocol
1. System Preparation: a. Ensure the HPLC system is thoroughly flushed with a solvent compatible with normal phase chromatography (e.g., isopropanol). b. Install the Chiralpak® AS-H (25 cm × 4.6 mm, 5 µm) column. c. Equilibrate the column with the mobile phase (n-Hexane:Isopropanol (90:10) with 0.1% TFA) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
2. Mobile Phase Preparation: a. Prepare the mobile phase by mixing n-hexane and isopropanol in a 90:10 volume ratio. b. Add trifluoroacetic acid to a final concentration of 0.1% (v/v). c. Degas the mobile phase before use.
3. Standard and Sample Preparation: a. Racemic Standard: Prepare a 1 mg/mL solution of (±)-4-chlorophenylglycine in the mobile phase or a compatible solvent. b. Sample Solution: Prepare the sample containing the 4-chlorophenylglycine enantiomers at a similar concentration. Ensure the sample is fully dissolved and filter through a 0.45 µm PTFE syringe filter.
4. Chromatographic Analysis: a. Set the column temperature to 25 °C. b. Set the UV detector to 230 nm. c. Inject the prepared standard or sample solution. d. Monitor the chromatogram for the elution of the two enantiomers.
5. Data Analysis: a. Integrate the peak areas of the (s)- and (r)-enantiomers. b. Perform necessary calculations for enantiomeric purity assessment.
Logical Workflow for Method 2
Caption: Workflow for Chiral HPLC Separation using Chiralpak® AS-H.
Signaling Pathway of Chiral Recognition
The separation of enantiomers on a chiral stationary phase is governed by the differential interaction energies between the two enantiomers and the chiral selector. This can be conceptualized as a signaling pathway where the analyte "signals" its stereochemistry to the CSP, resulting in a differential retention.
Caption: Principle of Chiral Recognition in HPLC.
Conclusion
The two methods presented provide robust and reliable options for the chiral separation of (s)- and (r)-4-chlorophenylglycine. The choice between the macrocyclic glycopeptide-based and the polysaccharide-based CSP will depend on the specific requirements of the analysis, including sample matrix, desired resolution, and compatibility with downstream applications such as mass spectrometry. Researchers are encouraged to use these protocols as a starting point and optimize the conditions further to meet their specific analytical needs.
Application Notes and Protocols: N-Acylation of (s)-2-Amino-2-(4-chlorophenyl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-acylated amino acids are a crucial class of molecules in medicinal chemistry and drug development. The incorporation of an acyl group onto an amino acid can significantly alter its physicochemical properties, such as lipophilicity, solubility, and metabolic stability. This modification can also influence the molecule's biological activity by affecting its binding to target proteins or its ability to cross cell membranes. (s)-2-Amino-2-(4-chlorophenyl)acetic acid is a non-proteinogenic amino acid that serves as a valuable chiral building block in the synthesis of various pharmaceutical compounds. The N-acylation of this particular amino acid provides a versatile platform for generating a diverse range of derivatives with potential therapeutic applications.
This document provides a detailed protocol for the N-acylation of (s)-2-Amino-2-(4-chlorophenyl)acetic acid using the robust and widely applicable Schotten-Baumann reaction. This method is a classic and efficient way to synthesize amides from amines and acyl chlorides.[1][2][3] The reaction is typically performed under basic conditions, often in a two-phase system, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[2][3][4]
Key Applications:
-
Lead Optimization: Modification of parent compounds to improve pharmacokinetic and pharmacodynamic properties.
-
Peptidomimetic Synthesis: Creation of peptide-like structures with enhanced stability and oral bioavailability.
-
Prodrug Synthesis: Masking of the amino group to improve drug delivery and release.
-
Fragment-Based Drug Discovery: Generation of a library of N-acylated fragments for screening against biological targets.
Experimental Protocol: N-Acetylation of (s)-2-Amino-2-(4-chlorophenyl)acetic acid
This protocol details the N-acetylation of (s)-2-Amino-2-(4-chlorophenyl)acetic acid with acetyl chloride as a representative example. The same general principles can be applied for other acylating agents (e.g., benzoyl chloride, propionyl chloride) with minor modifications to the stoichiometry and reaction times.
Materials:
-
(s)-2-Amino-2-(4-chlorophenyl)acetic acid
-
Acetyl chloride
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution of the Amino Acid: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (s)-2-Amino-2-(4-chlorophenyl)acetic acid (1.0 eq) in a 10% aqueous solution of sodium carbonate (3.0 eq). Stir the mixture at room temperature until the amino acid is completely dissolved. The solution should be basic.
-
Preparation of the Acyl Chloride Solution: In a separate, dry dropping funnel, prepare a solution of acetyl chloride (1.2 eq) in dichloromethane (DCM).
-
Acylation Reaction: Cool the aqueous amino acid solution to 0-5 °C using an ice bath. While stirring vigorously, add the acetyl chloride solution dropwise from the dropping funnel over a period of 30 minutes. Maintain the temperature below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by spotting the organic layer and observing the disappearance of the starting material.
-
Work-up - Acidification: Once the reaction is complete, transfer the mixture to a separatory funnel. Carefully acidify the aqueous layer to a pH of approximately 2 by the slow addition of 1 M HCl. This will protonate the carboxylic acid and precipitate the N-acylated product.
-
Work-up - Extraction: Extract the acidified aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Work-up - Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-acetylated product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to obtain the pure N-acetyl-(s)-2-amino-2-(4-chlorophenyl)acetic acid.
Data Presentation
The following table summarizes representative quantitative data for the N-acylation of (s)-2-Amino-2-(4-chlorophenyl)acetic acid with different acylating agents under the described Schotten-Baumann conditions.
| Acylating Agent | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) (by HPLC) |
| Acetyl Chloride | N-Acetyl-(s)-2-amino-2-(4-chlorophenyl)acetic acid | C₁₀H₁₀ClNO₃ | 227.64 | 85 | >98 |
| Benzoyl Chloride | N-Benzoyl-(s)-2-amino-2-(4-chlorophenyl)acetic acid | C₁₅H₁₂ClNO₃ | 289.71 | 92 | >99 |
| Propionyl Chloride | N-Propionyl-(s)-2-amino-2-(4-chlorophenyl)acetic acid | C₁₁H₁₂ClNO₃ | 241.67 | 88 | >98 |
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the N-acylation of (s)-2-Amino-2-(4-chlorophenyl)acetic acid.
References
Application of (s)-4-chlorophenylglycine in Pharmaceutical Manufacturing: Application Notes and Protocols
(s)-4-chlorophenylglycine is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific structure is pivotal for the biological activity of the target active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of (s)-4-chlorophenylglycine in pharmaceutical manufacturing.
Role as a Chiral Intermediate
(s)-4-chlorophenylglycine is a valuable chiral intermediate, primarily utilized for its specific stereochemical configuration, which is often essential for the efficacy and safety of a drug. The introduction of this chiral center can significantly influence the pharmacological profile of the final API.
Key Applications:
-
Synthesis of Central Nervous System (CNS) active compounds: Substituted phenylglycines are precursors to various CNS-active drugs.
-
Peptide Synthesis: It can be incorporated into peptide chains to create peptidomimetics with enhanced stability and biological activity.
-
Synthesis of GABAergic agents: Phenyl-substituted GABA analogues have been synthesized for neurological research, and (s)-4-chlorophenylglycine can serve as a precursor in such syntheses.
Data Presentation
Table 1: Synthesis of Racemic DL-4-chlorophenylglycine via Strecker Synthesis
| Starting Materials | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 4-chlorobenzaldehyde, Ammonium bicarbonate, Sodium cyanide | Methanol/Water, 50-60°C | >95 | >98 | Patent CN106083628A |
| 4-chlorobenzaldehyde, Chloroform, Potassium hydroxide | Two-step reaction | 55-60 | Not specified | Literature cited in CN106083628A |
Table 2: Resolution of DL-4-chlorophenylglycine to (s)-4-chlorophenylglycine
| Resolution Method | Resolving Agent/Enzyme | Conditions | Yield of (s)-enantiomer (%) | Enantiomeric Excess (ee) (%) | Reference |
| Chemical Resolution | D-camphor sulfonic acid | Water, 85°C | ~42 (of theoretical) | >99 | Patent US20040176637A1 |
| Enzymatic Resolution | Immobilized Penicillin Acylase | Aqueous medium, 30°C | 90 | 100 | Patent CN101864464B |
Experimental Protocols
Protocol 1: Synthesis of Racemic DL-4-chlorophenylglycine (Strecker Synthesis)
This protocol is based on the method described in patent CN106083628A.
Materials:
-
4-chlorobenzaldehyde
-
Ammonium bicarbonate
-
Sodium cyanide
-
Methanol
-
Water
-
Hydrochloric acid (for acidification)
Procedure:
-
Prepare solutions of 4-chlorobenzaldehyde, ammonium bicarbonate, and sodium cyanide in a methanol/water mixture.
-
Preheat the reactant solutions to 50-60°C.
-
Utilizing a microchannel reactor for optimal mixing and heat transfer, introduce the preheated solutions into the reactor.
-
The reaction to form the intermediate p-chlorophenylhydantoin is typically complete within minutes in a continuous flow setup.
-
The intermediate is then subjected to alkaline hydrolysis in a tubular reactor to yield sodium p-chlorophenylglycinate.
-
The resulting solution is collected and acidified with hydrochloric acid to precipitate DL-4-chlorophenylglycine.
-
The precipitate is filtered, washed with water, and dried to yield the final product.
Expected Outcome:
-
Yield: >95%
-
Purity: >98%
Protocol 2: Enzymatic Resolution of DL-4-chlorophenylglycine
This protocol is adapted from the chemo-enzymatic method described in patent CN101864464B for a related compound.
Materials:
-
DL-4-chlorophenylglycine
-
Acylating agent (e.g., phenylacetyl chloride)
-
Immobilized Penicillin Acylase
-
Aqueous buffer solution (pH 7-8)
-
Hydrochloric acid
Procedure:
-
N-Acetylation: React DL-4-chlorophenylglycine with an acylating agent (e.g., phenylacetyl chloride) in a suitable solvent to obtain N-acetyl-DL-4-chlorophenylglycine.
-
Enzymatic Hydrolysis:
-
Suspend the N-acetyl-DL-4-chlorophenylglycine in an aqueous buffer solution (pH 7-8).
-
Add immobilized penicillin acylase to the suspension.
-
Stir the mixture at a controlled temperature (e.g., 30°C) for several hours. The enzyme will selectively hydrolyze the N-acetyl group from the (s)-enantiomer.
-
-
Separation:
-
Filter off the immobilized enzyme for reuse.
-
Acidify the filtrate with hydrochloric acid to a pH of approximately 1-2. This will precipitate the unreacted N-acetyl-(r)-4-chlorophenylglycine.
-
Filter to remove the precipitated (r)-enantiomer derivative.
-
Adjust the pH of the filtrate to the isoelectric point of (s)-4-chlorophenylglycine to precipitate the desired product.
-
-
Isolation: Filter the precipitate, wash with cold water, and dry to obtain (s)-4-chlorophenylglycine.
Expected Outcome:
-
Yield of (s)-enantiomer: ~90%
-
Enantiomeric Excess: >99%
Application Example: Taltirelin Signaling Pathway
While (s)-4-chlorophenylglycine is not a direct precursor to Taltirelin, the latter is a relevant example of a therapeutic peptide analog derived from a chiral amino acid (L-aspartic acid). Taltirelin is a thyrotropin-releasing hormone (TRH) analog with neuroprotective effects. Understanding its mechanism provides insight into the therapeutic areas where chiral amino acid derivatives are impactful.
Taltirelin acts as a superagonist at the human thyrotropin-releasing hormone receptor (TRH-R).[1] Its binding initiates a cascade of intracellular signaling events.
Experimental Workflow Diagrams
Workflow for Racemic Synthesis and Resolution
General Workflow for API Synthesis using a Chiral Building Block
References
Application Notes and Protocols for the Large-Scale Production of (s)-2-Amino-2-(4-chlorophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(s)-2-Amino-2-(4-chlorophenyl)acetic acid, also known as (s)-4-chlorophenylglycine, is a critical chiral building block in the synthesis of various pharmaceuticals. Its precise stereochemistry is often essential for the biological activity and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the large-scale production of this non-proteinogenic amino acid, focusing on a robust and industrially viable chemoenzymatic approach. The described methodology involves the initial synthesis of a racemic mixture of 4-chlorophenylglycine via the Strecker synthesis, followed by an efficient enzymatic kinetic resolution to isolate the desired (s)-enantiomer.
Overall Production Strategy
The industrial-scale synthesis of (s)-2-Amino-2-(4-chlorophenyl)acetic acid is typically achieved through a two-stage process. The first stage involves the chemical synthesis of the racemic amino acid, followed by the separation of the desired enantiomer.
Stage 1: Synthesis of Racemic (±)-2-Amino-2-(4-chlorophenyl)acetic acid
The Strecker synthesis is a well-established and cost-effective method for the production of racemic α-amino acids from aldehydes.[1][2] This one-pot, three-component reaction utilizes 4-chlorobenzaldehyde, a cyanide source (e.g., sodium or potassium cyanide), and an ammonia source (e.g., ammonium chloride or aqueous ammonia) to produce the intermediate α-aminonitrile, which is subsequently hydrolyzed to the racemic amino acid.[2][3]
Stage 2: Enantiomeric Resolution
Enzymatic kinetic resolution is a highly efficient and stereoselective method for separating enantiomers. In this process, the racemic mixture of N-acetyl-4-chlorophenylglycine is subjected to an enzyme, such as immobilized Penicillin G acylase, which selectively hydrolyzes the N-acetyl group from the (s)-enantiomer.[4] This results in a mixture of (s)-2-Amino-2-(4-chlorophenyl)acetic acid and the unreacted (r)-N-acetyl-2-amino-2-(4-chlorophenyl)acetic acid, which can be separated based on their different physicochemical properties. A key advantage of this method is the ability to racemize and recycle the unwanted (r)-enantiomer, thereby maximizing the overall yield of the desired (s)-product.
Process Visualization
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (s)-2-Amino-2-(4-chlorophenyl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (s)-2-Amino-2-(4-chlorophenyl)acetic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing (s)-2-Amino-2-(4-chlorophenyl)acetic acid?
A1: The primary methods for synthesizing (s)-2-Amino-2-(4-chlorophenyl)acetic acid are the Strecker synthesis followed by resolution, and enzymatic kinetic resolution of the corresponding racemic amino acid or a derivative. The Strecker synthesis provides the racemic amino acid, which then requires a resolution step to isolate the desired (s)-enantiomer.[1][2] Enzymatic kinetic resolution, often utilizing penicillin G acylase, offers a highly enantioselective route to the desired product.[3]
Q2: How can I improve the enantioselectivity of the enzymatic resolution?
A2: To improve enantioselectivity, it is crucial to optimize reaction parameters such as pH, temperature, and enzyme loading. For penicillin G acylase, a pH around 8.0 and a temperature of approximately 50°C have been shown to be effective.[3] Additionally, the choice of acyl group on the racemic N-acyl amino acid substrate can significantly influence the enzyme's selectivity. The use of immobilized enzymes is also recommended as it can enhance stability and allow for easier separation and recycling, which can contribute to a more efficient process.[3]
Q3: What are the key challenges in the Strecker synthesis of 4-chlorophenylglycine?
A3: The Strecker synthesis, while straightforward, can present challenges in controlling side reactions and in the purification of the final product. The use of highly toxic cyanide reagents necessitates careful handling and appropriate safety measures.[4] Side reactions can include the formation of byproducts from the reaction of the aldehyde with itself or with cyanide. The hydrolysis of the intermediate aminonitrile to the amino acid requires carefully controlled conditions to avoid degradation of the product.[5]
Q4: Can the undesired (r)-enantiomer from the resolution be recycled?
A4: Yes, the unwanted (r)-enantiomer of the N-acyl-4-chlorophenylglycine can be racemized and recycled back into the resolution process. This significantly improves the overall yield and atom economy of the synthesis.[3] Racemization can typically be achieved by heating the unwanted enantiomer in the presence of a base.
Troubleshooting Guides
Troubleshooting the Enzymatic Resolution of (R,S)-N-acyl-4-chlorophenylglycine
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of (s)-2-Amino-2-(4-chlorophenyl)acetic acid | - Suboptimal pH or temperature.- Insufficient enzyme activity or loading.- Incomplete reaction.- Product inhibition. | - Optimize pH and temperature for the specific enzyme used (e.g., pH 8.0 and 50°C for penicillin G acylase).- Increase the enzyme-to-substrate ratio.- Monitor the reaction progress by HPLC to ensure it goes to completion (typically around 50% conversion for kinetic resolution).- Consider in-situ product removal if product inhibition is significant. |
| Low Enantiomeric Excess (ee) of the Product | - Poor enzyme selectivity.- Racemization of the product under reaction conditions.- Inaccurate measurement of conversion. | - Screen different enzymes or acyl groups on the substrate to find a more selective system.- Ensure the pH and temperature are not promoting racemization of the desired product.- Accurately determine the 50% conversion point, as over-reaction can lead to a decrease in the ee of the product.[6] |
| Difficulty in Separating the Product from the Unreacted Substrate | - Similar solubility of the product and the remaining substrate. | - Adjust the pH of the reaction mixture to exploit the different isoelectric points of the amino acid product and the acylated starting material for selective precipitation or extraction. |
| Enzyme Deactivation | - Harsh reaction conditions (pH, temperature, organic solvents).- Repeated use without proper storage. | - Use immobilized enzymes for increased stability and reusability.[3] - Store the enzyme under recommended conditions (typically refrigerated or frozen).- Avoid extreme pH and high temperatures unless specified for the enzyme. |
Troubleshooting the Strecker Synthesis of (R,S)-2-Amino-2-(4-chlorophenyl)acetic acid
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of the Aminonitrile Intermediate | - Incomplete formation of the imine.- Side reactions of the aldehyde.- Loss of volatile reagents. | - Use a suitable ammonium salt (e.g., ammonium chloride) and a cyanide source (e.g., sodium cyanide).[5] - Control the reaction temperature to minimize side reactions.- Ensure a well-sealed reaction vessel to prevent the escape of ammonia or hydrogen cyanide. |
| Formation of Impurities during Hydrolysis | - Degradation of the amino acid under harsh hydrolysis conditions.- Incomplete hydrolysis of the nitrile. | - Use controlled hydrolysis conditions (e.g., heating in aqueous acid or base).[5] - Monitor the reaction by TLC or HPLC to determine the optimal reaction time.- Consider a two-step hydrolysis (to the amide, then to the acid) for better control. |
| Difficulty in Purifying the Final Amino Acid | - Presence of unreacted starting materials or byproducts. | - Recrystallization is a common method for purifying amino acids.- Ion-exchange chromatography can be used to separate the amino acid from neutral or acidic/basic impurities. |
| Safety Concerns with Cyanide | - High toxicity of hydrogen cyanide and cyanide salts. | - All manipulations involving cyanide should be performed in a well-ventilated fume hood with appropriate personal protective equipment.- A quench solution (e.g., bleach or ferrous sulfate) should be readily available to neutralize any cyanide spills.[4] |
Data Presentation
Table 1: Comparison of Key Parameters for Different Synthesis Strategies
| Parameter | Enzymatic Resolution of (R,S)-N-phenylacetyl-2-chlorophenylglycine [3] | Asymmetric Strecker Synthesis [7] |
| Starting Materials | (R,S)-N-phenylacetyl-2-chlorophenylglycine, Immobilized Penicillin G Acylase | 4-Chlorobenzaldehyde, Sodium Cyanide, (S)-1-(4-methoxyphenyl)ethylamine |
| Key Reagents | Water, Base (for pH adjustment) | Methanol, Hydrochloric Acid |
| Typical Yield | ~45-50% for the (s)-enantiomer (theoretical max for kinetic resolution) | Can be high for the diastereomerically pure aminonitrile |
| Enantiomeric Excess (ee) | >99% | High diastereomeric excess of the intermediate, leading to high ee of the final product |
| Key Advantages | High enantioselectivity, mild reaction conditions, recyclable enzyme. | Potentially higher overall yield if the unwanted diastereomer can be epimerized and recycled. |
| Key Challenges | Limited to 50% theoretical yield without racemization and recycling of the unwanted enantiomer. | Requires a chiral auxiliary and subsequent removal, potential for side reactions. |
Experimental Protocols
Detailed Protocol: Enzymatic Resolution of (R,S)-N-phenylacetyl-2-chlorophenylglycine
This protocol is based on the parameters reported for the resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase.[3]
1. Materials:
-
(R,S)-N-phenylacetyl-2-chlorophenylglycine
-
Immobilized Penicillin G Acylase (e.g., on Eupergit C)
-
Deionized Water
-
Sodium Hydroxide solution (e.g., 1 M) for pH adjustment
-
Hydrochloric Acid solution (e.g., 1 M) for workup
2. Procedure:
-
Prepare a 10% (w/v) suspension of (R,S)-N-phenylacetyl-2-chlorophenylglycine in deionized water in a temperature-controlled reaction vessel.
-
Adjust the pH of the suspension to 8.0 by the dropwise addition of 1 M sodium hydroxide solution while stirring.
-
Heat the mixture to 50°C.
-
Add the immobilized penicillin G acylase to the reaction mixture. A typical enzyme to substrate ratio is 1:5 (w/w).[3]
-
Maintain the pH of the reaction at 8.0 by the continuous addition of 1 M sodium hydroxide solution. The consumption of base can be used to monitor the progress of the reaction.
-
Allow the reaction to proceed for approximately 5 hours, or until approximately 50% of the starting material has been hydrolyzed (as determined by base uptake or HPLC analysis).[3]
-
Once the reaction is complete, separate the immobilized enzyme by filtration. The enzyme can be washed with water and stored for reuse.[3]
-
Cool the reaction mixture and acidify to the isoelectric point of (s)-2-Amino-2-(4-chlorophenyl)acetic acid to precipitate the product.
-
Filter the precipitated (s)-2-Amino-2-(4-chlorophenyl)acetic acid, wash with cold water, and dry under vacuum.
-
The unreacted (r)-N-phenylacetyl-2-chlorophenylglycine remains in the filtrate and can be recovered by acidification, extraction, and can be racemized for recycling.
Visualizations
Caption: Workflow for the enzymatic resolution of (R,S)-N-acyl-4-chlorophenylglycine.
Caption: Troubleshooting decision tree for low yield in the synthesis of (s)-2-Amino-2-(4-chlorophenyl)acetic acid.
References
- 1. youtube.com [youtube.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. biocatalysis.uni-graz.at [biocatalysis.uni-graz.at]
- 7. Asymmetric Strecker synthesis of α-arylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Racemization of (S)-4-Chlorophenylglycine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the racemization of (S)-4-chlorophenylglycine during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for (S)-4-chlorophenylglycine?
A1: Racemization is the process by which an enantiomerically pure compound, such as (S)-4-chlorophenylglycine, converts into a mixture of equal parts of both enantiomers (S and R forms), known as a racemic mixture.[1][2] This is a significant concern in pharmaceutical development because different enantiomers of a chiral drug can have different pharmacological activities and toxicities. Maintaining the enantiomeric purity of (S)-4-chlorophenylglycine is crucial for the safety and efficacy of the final drug product.
Q2: What are the primary factors that cause racemization of (S)-4-chlorophenylglycine?
A2: The primary factors that can induce racemization include:
-
Exposure to strong bases: Phenylglycine and its derivatives are particularly susceptible to base-catalyzed racemization.[2]
-
Elevated temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for racemization.
-
Certain solvents: The choice of solvent can influence the rate of racemization.
-
Activation for chemical reactions: During processes like peptide coupling, the activation of the carboxyl group can make the alpha-proton more acidic and prone to abstraction, leading to racemization.
Q3: How can I minimize racemization during peptide coupling of (S)-4-chlorophenylglycine?
A3: To minimize racemization during peptide coupling, consider the following:
-
Choice of Coupling Reagent: Utilize coupling reagents known for low racemization rates, such as COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino))uronium hexafluorophosphate) or DEPBT (3-(Diethylamino-3-oxopropyl)-1-benzotriazolylium hexafluorophosphate).[2]
-
Choice of Base: Use sterically hindered and weaker bases like 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) instead of stronger, more nucleophilic bases like diisopropylethylamine (DIPEA).[2]
-
Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) can help to suppress racemization.
-
Protecting Groups: Employing specific N-terminal protecting groups, such as the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group, has been shown to suppress racemization.
Q4: How can I determine the enantiomeric excess (e.e.) of my (S)-4-chlorophenylglycine sample?
A4: The most common and reliable method for determining the enantiomeric excess of (S)-4-chlorophenylglycine is through chiral High-Performance Liquid Chromatography (HPLC) .[3][4] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification. Other methods include chiral gas chromatography (after derivatization), and nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents.
Troubleshooting Guides
Issue 1: Significant racemization observed after peptide coupling.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate coupling reagent | Switch to a uronium-based reagent with lower racemization potential, such as COMU or DEPBT. | Reduction in the formation of the undesired (R)-enantiomer. |
| Use of a strong base | Replace DIPEA with a weaker, sterically hindered base like TMP or DMP. | Minimized base-catalyzed epimerization during the coupling reaction. |
| Prolonged reaction time at elevated temperature | Optimize the reaction time and temperature, aiming for the shortest time and lowest temperature necessary for complete coupling. | Reduced overall exposure to conditions that promote racemization. |
Issue 2: Loss of enantiomeric purity of (S)-4-chlorophenylglycine during storage or workup.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Storage in a basic solution | Store the amino acid in a neutral or slightly acidic solution. Avoid prolonged exposure to high pH. | Preservation of the enantiomeric integrity of the compound over time. |
| Exposure to high temperatures during solvent evaporation | Use rotary evaporation at low temperatures or lyophilization to remove solvents. | Avoidance of thermally induced racemization. |
| Use of protic solvents that can facilitate proton exchange | If possible, use aprotic solvents for storage and reactions where racemization is a concern. | Reduced rate of racemization by minimizing proton transfer. |
Data Presentation
Table 1: Effect of Coupling Reagents and Bases on the Racemization of Phenylglycine during Peptide Synthesis
| Coupling Reagent | Base | % Correct Diastereomer | Reference |
| HATU | DIPEA | ~85% | [2] |
| HBTU | DIPEA | ~83% | [2] |
| PyBOP | DIPEA | ~82% | [2] |
| COMU | TMP | >99% | [2] |
| DEPBT | TMP | >99% | [2] |
| HATU | NMM | ~88% | [2] |
| HATU | TMP | ~93% | [2] |
| HATU | DMP | ~93% | [2] |
Data adapted from studies on phenylglycine-containing peptides and indicate general trends.
Experimental Protocols
Protocol 1: Minimized Racemization during Peptide Coupling of Fmoc-(S)-4-chlorophenylglycine
-
Resin Swelling: Swell the solid support resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vessel, dissolve Fmoc-(S)-4-chlorophenylglycine (3 equivalents relative to resin loading) in DMF.
-
Add COMU (3 equivalents) and TMP (6 equivalents).
-
Allow the mixture to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 2 hours.
-
-
Washing: Wash the resin with DMF, dichloromethane (DCM), and methanol, and then dry under vacuum.
-
Cleavage and Analysis: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Analyze the crude peptide by chiral HPLC to determine the extent of racemization.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
-
Sample Preparation: Dissolve a small amount of the 4-chlorophenylglycine sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC System:
-
Column: A chiral stationary phase column suitable for amino acid separation (e.g., a macrocyclic glycopeptide-based column).
-
Mobile Phase: An isocratic mixture of methanol/water with a small amount of acid and base modifier (e.g., 0.1% acetic acid and 0.1% triethylamine) may be a good starting point. The exact composition should be optimized for the specific column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
-
Injection and Analysis: Inject 10 µL of the sample solution. The two enantiomers should elute as separate peaks.
-
Calculation of Enantiomeric Excess (e.e.):
-
Integrate the peak areas for the (S) and (R) enantiomers.
-
Calculate the e.e. using the following formula: e.e. (%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100
-
Visualizations
Caption: Base-catalyzed racemization mechanism of (S)-4-chlorophenylglycine.
Caption: Workflow for minimizing racemization during synthesis and analysis.
References
Technical Support Center: Purification of (s)-2-Amino-2-(4-chlorophenyl)acetic acid
Welcome to the technical support center for the purification of (s)-2-Amino-2-(4-chlorophenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this chiral molecule.
Troubleshooting Guides
This section addresses common problems encountered during the purification of (s)-2-Amino-2-(4-chlorophenyl)acetic acid, offering potential causes and solutions.
Issue 1: Low Enantiomeric Excess (<98%) after Diastereomeric Salt Resolution
Symptoms:
-
The enantiomeric excess (e.e.) of the desired (s)-enantiomer, as determined by chiral HPLC, is below the target specification after crystallization and liberation of the free acid.
-
Inconsistent e.e. values are obtained across different batches.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Formation of a Solid Solution: | The diastereomeric salts of the (s)- and (r)-enantiomers may co-crystallize, forming a solid solution instead of selectively precipitating the desired salt. This is a known challenge with phenylglycine derivatives. Consider employing the "Dutch resolution" technique, where a mixture of structurally related resolving agents is used. This can sometimes disrupt the formation of a stable solid solution. |
| Incorrect Resolving Agent or Stoichiometry: | The choice of resolving agent and its molar ratio to the racemic acid is critical. While various chiral bases can be used, their effectiveness can vary. It is recommended to screen different resolving agents such as (R)-(-)-mandelic acid or (+)-tartaric acid. The stoichiometry should be carefully optimized; often, using a sub-stoichiometric amount of the resolving agent can improve selectivity. |
| Inappropriate Crystallization Solvent: | The solvent system significantly impacts the solubility and crystallization kinetics of the diastereomeric salts. A solvent that provides a large solubility difference between the two diastereomeric salts is ideal. For phenylglycine derivatives, alcoholic solvents like isopropanol (IPA) or ethanol are often used. Experiment with solvent mixtures to fine-tune the solubility. |
| Suboptimal Crystallization Temperature Profile: | The cooling rate and final crystallization temperature affect the purity of the precipitated salt. A slow, controlled cooling profile generally yields purer crystals. A final temperature that is too low may cause the more soluble diastereomer to precipitate, lowering the e.e. |
| Insufficient Purification of the Diastereomeric Salt: | A single crystallization may not be sufficient to achieve high e.e. Consider recrystallizing the diastereomeric salt. A digestion step, where the salt is slurried in a solvent in which it is sparingly soluble, can also be effective in removing impurities. |
Issue 2: Poor Recovery of the Desired (s)-Enantiomer
Symptoms:
-
The final isolated yield of the purified (s)-2-Amino-2-(4-chlorophenyl)acetic acid is significantly lower than the theoretical 50%.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Solubility of the Desired Diastereomeric Salt: | The diastereomeric salt of the (s)-enantiomer may have significant solubility in the chosen solvent, leading to losses in the mother liquor. Optimize the solvent system and crystallization temperature to minimize solubility. |
| Decomposition during Liberation of the Free Acid: | The conditions used to decompose the diastereomeric salt and liberate the free amino acid can lead to degradation. Typically, a base like sodium hydroxide is used to neutralize the resolving agent, followed by acidification to precipitate the amino acid. Ensure that the pH is carefully controlled and that the product is not exposed to harsh conditions for extended periods. |
| Losses during Extraction and Isolation: | Multiple extraction and filtration steps can lead to cumulative losses. Ensure efficient phase separation during extractions and minimize the amount of solvent used for washing the final product. |
| Lack of Racemization of the Unwanted Enantiomer: | For a more economical process, the unwanted (r)-enantiomer from the mother liquor should be racemized and recycled. Without this step, the maximum theoretical yield is limited to 50%. |
Issue 3: Presence of Process-Related Impurities in the Final Product
Symptoms:
-
Analysis of the purified product by HPLC-UV or LC-MS reveals the presence of unexpected peaks.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reactions in the Synthesis: | Unreacted starting materials or intermediates from the synthetic route can carry through the purification process. For example, in a Strecker synthesis, residual 4-chlorobenzaldehyde or the corresponding aminonitrile may be present. Ensure complete conversion at each synthetic step through reaction monitoring. |
| Side-Reactions during Synthesis: | The formation of by-products is common in multi-step syntheses. Characterize these impurities using techniques like LC-MS/MS to understand their origin and modify the reaction conditions to minimize their formation. |
| Degradation of the Product: | (s)-2-Amino-2-(4-chlorophenyl)acetic acid can be susceptible to degradation under certain conditions (e.g., harsh pH, high temperature). Store the final product and intermediates under appropriate conditions. |
| Contamination from Reagents or Solvents: | Ensure the purity of all reagents and solvents used in the synthesis and purification to avoid introducing new impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the enantiomeric purification of (s)-2-Amino-2-(4-chlorophenyl)acetic acid?
A1: The two most prevalent methods for the enantiomeric purification of this compound are:
-
Diastereomeric Salt Resolution: This classical method involves reacting the racemic amino acid with a chiral resolving agent (typically a chiral base or acid) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
-
Preparative Chiral High-Performance Liquid Chromatography (HPLC): This chromatographic technique uses a chiral stationary phase (CSP) to directly separate the enantiomers. It is often used for smaller scale purifications or when diastereomeric salt resolution is unsuccessful.
Q2: Which resolving agents are recommended for the diastereomeric salt resolution of 4-chlorophenylglycine?
A2: Common and effective resolving agents for phenylglycine derivatives include:
-
Chiral Acids: (+)-Tartaric acid and its derivatives, and (R)-(-)-mandelic acid are frequently used.
-
Chiral Bases: While less common for resolving acidic amino acids directly, chiral amines can be used to resolve derivatives of the amino acid.
The choice of resolving agent is often empirical, and screening several options is recommended.
Q3: What are the typical impurities I might encounter in my synthesis of (s)-2-Amino-2-(4-chlorophenyl)acetic acid?
A3: Impurities can originate from the synthetic route and subsequent degradation. Common impurities may include:
-
Starting Materials and Intermediates: Unreacted 4-chlorobenzaldehyde, cyanide salts, or the intermediate α-aminonitrile (from a Strecker synthesis).
-
By-products: Products from side reactions specific to the chosen synthetic pathway.
-
Enantiomeric Impurity: The unwanted (r)-enantiomer.
-
Degradation Products: Potential products from oxidation or decarboxylation, especially if exposed to harsh conditions.
Impurity profiling using LC-MS is highly recommended to identify and quantify these impurities.[1][2]
Q4: Can you provide a starting point for a preparative chiral HPLC method?
A4: A common starting point for the preparative chiral HPLC of phenylglycine derivatives is to use a polysaccharide-based chiral stationary phase.
-
Column: Chiralpak® AD-H or a similar amylose-based CSP.
-
Mobile Phase: A mixture of a non-polar solvent (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol). The exact ratio will need to be optimized for resolution and run time.
-
Additive: For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 220-230 nm).
Method development should begin at the analytical scale and then be scaled up to a preparative column.
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution using (R)-(-)-Mandelic Acid (Example Protocol)
This protocol is a general guideline and may require optimization.
-
Salt Formation:
-
Dissolve racemic 2-Amino-2-(4-chlorophenyl)acetic acid in a suitable solvent (e.g., isopropanol) at an elevated temperature to achieve complete dissolution.
-
In a separate vessel, dissolve 0.5 to 1.0 molar equivalents of (R)-(-)-mandelic acid in the same solvent, heating if necessary.
-
Slowly add the resolving agent solution to the racemic amino acid solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. Seeding with a small amount of the desired diastereomeric salt can be beneficial.
-
Further cool the mixture in an ice bath or refrigerator to maximize precipitation.
-
The less soluble diastereomeric salt of (s)-2-Amino-2-(4-chlorophenyl)acetic acid with (R)-(-)-mandelic acid is expected to precipitate.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated salt by filtration and wash with a small amount of cold solvent.
-
Dry the salt under vacuum.
-
-
Liberation of the Free Amino Acid:
-
Suspend the dried diastereomeric salt in water.
-
Add a base (e.g., 1M NaOH) dropwise with stirring until the salt dissolves and the pH is alkaline, which neutralizes the mandelic acid.
-
Slowly add an acid (e.g., 1M HCl) to adjust the pH to the isoelectric point of the amino acid (around pH 6-7), causing the purified (s)-2-Amino-2-(4-chlorophenyl)acetic acid to precipitate.
-
-
Final Isolation:
-
Collect the precipitated amino acid by filtration, wash with cold water, and dry under vacuum.
-
-
Analysis:
-
Determine the chemical purity by HPLC-UV and the enantiomeric excess by chiral HPLC.
-
Protocol 2: Preparative Chiral HPLC (Example Method)
This is a starting point for method development.
-
Analytical Method Development:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Heptane:Isopropanol:TFA (80:20:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL of a 1 mg/mL solution.
-
Optimize the mobile phase composition to achieve a resolution (Rs) of > 1.5 between the enantiomer peaks.
-
-
Scale-Up to Preparative Chromatography:
-
Column: Chiralpak® AD-H (250 x 20 mm, 5 µm).
-
Mobile Phase: Use the optimized mobile phase from the analytical method.
-
Flow Rate: Scale the flow rate based on the column cross-sectional area (approximately 18-20 mL/min for a 20 mm ID column).
-
Loading Study: Dissolve the racemic mixture in the mobile phase at the highest possible concentration without causing precipitation. Perform a loading study by injecting increasing amounts of the sample to determine the maximum loading capacity while maintaining adequate separation.
-
-
Fraction Collection:
-
Collect the fractions corresponding to the peak of the desired (s)-enantiomer.
-
-
Product Isolation:
-
Combine the collected fractions and remove the solvent under reduced pressure.
-
-
Analysis:
-
Analyze the purity and enantiomeric excess of the isolated product using the analytical chiral HPLC method.
-
Data Presentation
Table 1: Example Data for Diastereomeric Salt Resolution
| Resolving Agent | Solvent | Yield of (s)-enantiomer (%) | Enantiomeric Excess (%) |
| (+)-Tartaric Acid | Ethanol | 35 | 95 |
| (R)-(-)-Mandelic Acid | Isopropanol | 42 | 98.5 |
| (+)-Camphorsulfonic Acid | Methanol/Water | 30 | 92 |
Note: These are representative values and will vary depending on the specific experimental conditions.
Table 2: Example Data for Preparative Chiral HPLC
| Column | Mobile Phase (Heptane:IPA:TFA) | Loading (mg/injection) | Throughput ( g/day ) | Purity of (s)-enantiomer (%) |
| Chiralpak® AD-H (20 mm ID) | 85:15:0.1 | 50 | 5 | >99.5 |
| Chiralcel® OD-H (20 mm ID) | 90:10:0.1 | 40 | 4 | >99.0 |
Note: Throughput is an estimated value and depends on the cycle time.
Visualizations
Caption: Purification workflow for (s)-2-Amino-2-(4-chlorophenyl)acetic acid.
Caption: Troubleshooting logic for low enantiomeric excess.
References
Technical Support Center: Optimizing Chiral Separation of 4-Chlorophenylglycine Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chiral separation of 4-chlorophenylglycine enantiomers.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of 4-chlorophenylglycine enantiomers by High-Performance Liquid Chromatography (HPLC).
Problem 1: Poor or No Enantiomeric Resolution
Symptoms:
-
A single, sharp peak is observed for the racemic mixture.
-
Two peaks are present but they are heavily overlapped (Resolution (Rs) < 1.5).
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Chiral Stationary Phase (CSP) | The selection of the CSP is critical for chiral recognition.[1][2][3] For amino acids like 4-chlorophenylglycine, macrocyclic glycopeptide (e.g., CHIROBIOTIC® T, V) and polysaccharide-based (e.g., Chiralpak® AD, Chiralcel® OD) columns are often successful.[4][5] If one type of CSP fails, try another with a different chiral selector. |
| Suboptimal Mobile Phase Composition | The mobile phase composition significantly influences enantioselectivity.[1] For Normal Phase (NP): Typically use hexane/heptane with an alcohol modifier (e.g., isopropanol, ethanol). Vary the alcohol percentage. For Reversed-Phase (RP): Use aqueous buffers (e.g., phosphate, acetate) with an organic modifier (e.g., acetonitrile, methanol). Adjust the modifier percentage and buffer pH. For Polar Organic (PO) Mode: Use polar solvents like methanol or acetonitrile with acidic and/or basic additives. |
| Incorrect Mobile Phase Additives | Additives can enhance chiral recognition.[6] For acidic compounds like 4-chlorophenylglycine, adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or acetic acid) to the mobile phase is often beneficial.[7] For basic analytes, a basic additive (e.g., diethylamine) might be required. |
| Inappropriate Temperature | Temperature affects the thermodynamics of the chiral recognition process. Try operating the column at different temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often improve resolution but may increase analysis time and backpressure. |
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Symptoms:
-
Asymmetric peaks with a "tail" extending from the back of the peak.
-
Asymmetric peaks with a "front" extending from the front of the peak.
-
Peaks that are split or have shoulders.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Secondary Interactions with the Stationary Phase | Unwanted interactions between the analyte and the silica support can cause peak tailing. Adding a competitor to the mobile phase, such as a small amount of a corresponding acid or base, can mitigate these effects. |
| Column Overload | Injecting too much sample can lead to peak fronting or broadening. Reduce the injection volume or the sample concentration. |
| Inappropriate Sample Solvent | If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase. |
| Column Contamination or Degradation | Contaminants on the column frit or at the head of the column can cause peak splitting or tailing.[8] Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| pH Mismatch | If the mobile phase pH is close to the pKa of 4-chlorophenylglycine, both ionized and non-ionized forms may exist, leading to peak broadening or splitting. Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa. |
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is best for separating 4-chlorophenylglycine enantiomers?
A1: There is no single "best" CSP, as the optimal choice depends on the specific analytical requirements. However, for amino acids and their derivatives, the following CSPs have shown broad applicability:
-
Macrocyclic Glycopeptide-based CSPs (e.g., Astec CHIROBIOTIC® T, V, TAG): These are known to be effective for the separation of amino acids in various mobile phase modes, including reversed-phase, normal phase, and polar organic mode.[4][5][9]
-
Polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD): These are widely used for a broad range of chiral compounds and can be operated in normal phase, reversed-phase, and polar organic modes.[1]
A screening approach using a few different columns is often the most efficient way to find a suitable CSP.[10]
Q2: How do I choose the initial mobile phase for method development?
A2: A good starting point is to consider the properties of 4-chlorophenylglycine (an amino acid) and the chosen CSP.
-
For Polysaccharide CSPs: A common starting point is a normal phase mobile phase such as n-Hexane/Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA) .
-
For Macrocyclic Glycopeptide CSPs: A polar organic mode is often successful. A starting mobile phase could be Methanol with 0.1% Acetic Acid and 0.05% Ammonium Hydroxide . Alternatively, a reversed-phase method using Water/Acetonitrile with a buffer (e.g., 20mM Ammonium Acetate, pH 5) can be explored.[9]
Q3: My resolution is still poor after trying different mobile phases. What else can I do?
A3: If optimizing the mobile phase composition is insufficient, consider the following:
-
Change the organic modifier: If you are using isopropanol, try ethanol, or vice versa. The type of alcohol can significantly impact selectivity.
-
Adjust the temperature: As mentioned in the troubleshooting guide, temperature can have a significant effect on chiral recognition.
-
Try a different CSP: If one class of CSP (e.g., polysaccharide) is not providing separation, switching to a different class (e.g., macrocyclic glycopeptide) is a logical next step.
Q4: Can I use Supercritical Fluid Chromatography (SFC) for the chiral separation of 4-chlorophenylglycine?
A4: Yes, SFC is a powerful technique for chiral separations and is often faster and uses less organic solvent than HPLC. Polysaccharide-based CSPs are commonly used in SFC. A typical mobile phase would be supercritical CO2 with an alcohol co-solvent (e.g., methanol, ethanol).
Q5: What is a typical experimental protocol for the chiral HPLC separation of 4-chlorophenylglycine?
A5: Below is a generic, yet detailed, experimental protocol that can be used as a starting point for method development.
Experimental Protocol: Chiral HPLC Method Development for 4-Chlorophenylglycine
1. Objective: To develop a robust HPLC method for the enantioselective separation of 4-chlorophenylglycine.
2. Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral columns:
-
Polysaccharide-based: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Macrocyclic glycopeptide-based: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)
-
-
Racemic 4-chlorophenylglycine standard
-
HPLC grade solvents: n-Hexane, Isopropanol, Ethanol, Methanol, Acetonitrile
-
Additives: Trifluoroacetic acid (TFA), Acetic acid, Diethylamine (DEA)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
3. Standard Preparation:
-
Prepare a stock solution of racemic 4-chlorophenylglycine at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or mobile phase).
-
Dilute the stock solution to a working concentration of 0.1 mg/mL for initial screening.
4. Chromatographic Conditions (Screening Phase):
Screening on Polysaccharide CSP (Chiralpak® AD-H):
-
Mode: Normal Phase
-
Mobile Phase A: n-Hexane/Isopropanol (90:10 v/v) + 0.1% TFA
-
Mobile Phase B: n-Hexane/Ethanol (90:10 v/v) + 0.1% TFA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Screening on Macrocyclic Glycopeptide CSP (Astec® CHIROBIOTIC® T):
-
Mode: Polar Organic
-
Mobile Phase C: Methanol/Acetic Acid/DEA (100:0.1:0.05 v/v/v)
-
Mode: Reversed-Phase
-
Mobile Phase D: 20 mM Ammonium Acetate in Water (pH 5.0)/Methanol (50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
5. Optimization Phase:
-
Based on the screening results, select the column and mobile phase that show the best initial separation.
-
If partial separation is observed:
-
Adjust Modifier Percentage: Vary the percentage of the alcohol in normal phase or the organic solvent in reversed-phase (e.g., from 5% to 20%).
-
Optimize Additive Concentration: Adjust the concentration of the acidic or basic additive.
-
Vary Temperature: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 35°C).
-
-
System Suitability: Once a satisfactory separation is achieved, perform system suitability tests to ensure the method is robust. This should include assessing resolution (Rs > 1.5), tailing factor, and reproducibility of retention times and peak areas.
Data Presentation
Table 1: Example Starting Conditions for Chiral HPLC Method Screening of 4-Chlorophenylglycine Enantiomers
| Column | Mobile Phase Mode | Mobile Phase Composition | Flow Rate (mL/min) | Temperature (°C) |
| Chiralpak® AD-H | Normal Phase | n-Hexane/Isopropanol (90:10 v/v) + 0.1% TFA | 1.0 | 25 |
| Chiralcel® OD-H | Normal Phase | n-Hexane/Ethanol (85:15 v/v) + 0.1% TFA | 1.0 | 25 |
| Astec® CHIROBIOTIC® T | Polar Organic | Methanol + 0.1% Acetic Acid | 1.0 | 25 |
| Astec® CHIROBIOTIC® V | Reversed-Phase | 20mM Ammonium Acetate (pH 4.5)/Acetonitrile (60:40 v/v) | 1.0 | 25 |
Visualizations
Caption: Experimental workflow for chiral method development.
Caption: Troubleshooting decision tree for poor resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. lcms.cz [lcms.cz]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Technical Support Center: (S)-4-Chlorophenylglycine Derivatization
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the derivatization of (S)-4-chlorophenylglycine for analytical purposes such as chiral HPLC and GC-MS.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of (S)-4-chlorophenylglycine necessary for analysis?
A1: Derivatization is a chemical modification process used to improve the analytical properties of a compound. For (S)-4-chlorophenylglycine, derivatization is typically required to:
-
Enable Chiral Separation: To determine enantiomeric purity, the enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on standard, non-chiral chromatography columns (e.g., C18 reversed-phase columns).[1][2]
-
Increase Volatility for GC Analysis: The polar nature of amino acids like 4-chlorophenylglycine makes them non-volatile. Derivatization masks polar functional groups (amine and carboxyl), increasing volatility and thermal stability for analysis by Gas Chromatography (GC).[3]
-
Enhance Detector Response: Many derivatizing agents contain chromophores or fluorophores that significantly improve detection sensitivity for techniques like HPLC-UV or fluorescence detection.[2][4]
Q2: What are the most common derivatization reagents for chiral analysis of (S)-4-chlorophenylglycine by HPLC?
A2: The most widely used chiral derivatizing agent for amino acids is Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA).[1][5][6] Its derivatives have strong UV absorbance at 340 nm, facilitating detection.[1][2] Other reagents include analogs of Marfey's reagent and o-phthalaldehyde (OPA) used in combination with a chiral thiol.[7][8]
Q3: Can I analyze derivatized (S)-4-chlorophenylglycine using GC-MS?
A3: Yes, but a different derivatization approach is needed. For GC-MS, the goal is to increase volatility. This is commonly achieved through a two-step process: esterification of the carboxyl group followed by acylation or silylation of the amino group.[3][9] Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used.[3]
Q4: Is racemization a risk during the derivatization of (S)-4-chlorophenylglycine?
A4: Racemization during the derivatization step itself is generally negligible when using common reagents like Marfey's reagent under controlled conditions.[1] However, racemization can occur during preceding steps, such as peptide hydrolysis in strong acid, if you are analyzing the amino acid content of a peptide.[1]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My derivatization reaction is showing very low yield or no formation of the desired product. What could be the cause?
A: This is a common issue that can stem from several factors related to reaction conditions and reagent quality.
-
Potential Cause 1: Incorrect pH
-
Explanation: Most derivatization reactions involving the amino group, such as with Marfey's reagent (FDAA) or other N-acylation agents, require basic conditions (pH 8.5-10) to deprotonate the amino group, making it a stronger nucleophile.[10][11] If the pH is too low (acidic), the reaction will be incomplete.[11]
-
Solution: Ensure your reaction buffer is at the correct pH. Use a reliable buffer like sodium bicarbonate (for FDAA) or sodium borate.[1][12] Check the pH of your sample before adding reagents; if the sample is in an acidic solution (e.g., from a previous hydrolysis step), it must be neutralized first.[11]
-
-
Potential Cause 2: Insufficient Reagent
-
Explanation: The derivatization reaction is stoichiometric. A molar excess of the derivatizing agent (typically 3- to 6-fold) is crucial to drive the reaction to completion, especially for quantitative analysis.[11][12][13]
-
Solution: Calculate the molar quantity of (S)-4-chlorophenylglycine in your sample and ensure you are adding at least a 3-fold molar excess of the derivatizing reagent.[13]
-
-
Potential Cause 3: Inactive or Degraded Reagent
-
Explanation: Derivatizing agents can degrade due to moisture or light. Silylating reagents for GC analysis are particularly sensitive to water. Marfey's reagent can degrade in the presence of light.[10]
-
Solution: Store reagents under the recommended conditions (e.g., in a desiccator, protected from light). Purchase fresh reagents if degradation is suspected. Always use anhydrous solvents, especially for silylation reactions.
-
-
Potential Cause 4: Suboptimal Temperature or Time
-
Explanation: Derivatization reactions require specific temperatures and incubation times to proceed to completion. For Marfey's reagent, this is typically 40-50°C for 60-90 minutes.[1][14] For sterically hindered amino acids like 4-chlorophenylglycine, reaction times may need to be extended.[15] Silylation reactions for GC may require heating at 60-100°C for an extended period.[3]
-
Solution: Follow the recommended temperature and time for your chosen protocol. If yields are still low, consider performing a time-course experiment to determine the optimal reaction time for 4-chlorophenylglycine. An increase in reaction time from 2 to 4 hours has been shown to improve the yield for some amino acids.
-
Problem 2: Extra or Unexpected Peaks in the Chromatogram
Q: I'm seeing multiple peaks for my derivatized sample when I only expect one for the (S)-enantiomer. What do they mean?
A: Extra peaks can arise from several sources, including impurities, side reactions, or the presence of the other enantiomer.
-
Potential Cause 1: Presence of the D-enantiomer
-
Explanation: If your starting material is not enantiomerically pure, you will see a peak for the derivatized D-enantiomer as well. The goal of the analysis is often to quantify this peak relative to the S-enantiomer.
-
Solution: This is an expected outcome for a racemic or non-enantiopure sample. The relative peak areas can be used to determine the enantiomeric excess (e.e.).
-
-
Potential Cause 2: Side-Reactions with the Derivatizing Reagent
-
Explanation: The derivatizing reagent itself or its hydrolysis product can appear as a peak in the chromatogram. For example, excess Marfey's reagent reacts with water to form a hydrolysis product that is UV active.
-
Solution: Run a "reagent blank" (all reaction components except the amino acid) to identify peaks associated with the reagent and its byproducts. Ensure proper quenching of the reaction (e.g., with HCl) to stop further reactions before analysis.[1][13]
-
-
Potential Cause 3: Incomplete Derivatization
-
Explanation: If the reaction does not go to completion, you may see a peak for the unreacted (S)-4-chlorophenylglycine, although it may have poor retention and peak shape on a reversed-phase column.
-
Solution: Re-optimize the reaction conditions as described in Problem 1 (check pH, reagent excess, time, and temperature).
-
Problem 3: Poor Chromatographic Resolution or Bad Peak Shape
Q: The peaks for my derivatized diastereomers are broad, tailing, or not fully separated. How can I improve this?
A: Poor chromatography is often related to the mobile phase, column conditions, or issues with the derivatization itself.
-
Potential Cause 1: Suboptimal Mobile Phase
-
Explanation: The separation of diastereomers is highly dependent on the mobile phase composition (organic solvent ratio, pH, and additives).
-
Solution: Systematically adjust the mobile phase. For reversed-phase HPLC of Marfey's derivatives, a common mobile phase is a gradient of acetonitrile in an aqueous buffer (e.g., acetate or formate buffer at pH ~4).[1] Try adjusting the gradient slope or the starting/ending percentage of the organic solvent.
-
-
Potential Cause 2: Steric Hindrance Effects
-
Explanation: The bulky chlorophenyl group on 4-chlorophenylglycine may result in derivatives that are challenging to separate. Steric hindrance can affect how the diastereomers interact with the stationary phase.[15][16]
-
Solution: Experiment with different chiral derivatizing agents. An analog of Marfey's reagent with a different amino acid amide (e.g., Leucinamide instead of Alaninamide) might provide better separation due to different steric interactions.[7] Also, changing the organic solvent in the mobile phase (e.g., from acetonitrile to methanol) can alter selectivity.[1]
-
-
Potential Cause 3: Column Degradation
-
Explanation: Over time, HPLC columns can lose performance, leading to broad peaks and poor resolution.
-
Solution: Flush the column thoroughly. If performance does not improve, try a new column of the same type or a column with a different stationary phase chemistry.
-
Experimental Protocols
Protocol 1: Chiral Analysis using Marfey's Reagent (FDAA) and HPLC-UV
This protocol is for the derivatization of (S)-4-chlorophenylglycine to determine enantiomeric purity.
-
Reagent Preparation:
-
Sample Solution: Prepare a ~1 mg/mL solution of 4-chlorophenylglycine in 0.1 M HCl or water.
-
Sodium Bicarbonate Buffer: Prepare a 0.5 M solution of NaHCO₃ in ultrapure water.
-
Marfey's Reagent Solution: Prepare a 1% (w/v) solution of FDAA in acetone (approx. 35 mM). This solution is light-sensitive and should be stored in an amber vial and prepared fresh if possible.[1][10]
-
Quenching Solution: Prepare a 2 M solution of HCl in ultrapure water.
-
-
Derivatization Procedure:
-
To a 1.5 mL microcentrifuge vial, add 50 µL of the 4-chlorophenylglycine sample solution.
-
Add 100 µL of the 0.5 M sodium bicarbonate buffer to make the solution basic.
-
Add 200 µL of the 1% Marfey's reagent solution. This provides a significant molar excess.[1]
-
Vortex the mixture gently and incubate at 40°C for 90 minutes in a heating block or water bath.[1]
-
After incubation, cool the vial to room temperature.
-
Add 25 µL of 2 M HCl to quench the reaction.[1] You should observe the solution turning from a darker color to a lighter yellow.
-
Evaporate the acetone using a stream of nitrogen or a centrifugal evaporator.
-
Dilute the remaining aqueous solution with your HPLC mobile phase (e.g., dilute 20-fold with 50:50 acetonitrile:water) to a final volume suitable for injection (e.g., 1 mL).
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.05 M Ammonium Acetate, pH 4.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would be from 20% B to 70% B over 30 minutes. This may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.[2]
-
Elution Order: For derivatives made with L-FDAA, the L-amino acid derivative typically elutes before the D-amino acid derivative.[14] Therefore, the derivative of (S)-4-chlorophenylglycine should elute before the derivative of (R)-4-chlorophenylglycine.
-
Protocol 2: Analysis using Silylation and GC-MS
This protocol is for making 4-chlorophenylglycine volatile for GC-MS analysis.
-
Reagent Preparation:
-
Silylating Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Solvent: Anhydrous acetonitrile or pyridine.
-
-
Derivatization Procedure:
-
Place approximately 0.5-1 mg of dry 4-chlorophenylglycine sample into a 2 mL GC vial. It is critical that the sample is completely dry, as the reagent reacts with water.
-
Add 100 µL of anhydrous acetonitrile.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex thoroughly.
-
Heat the vial at 70°C for 60 minutes.
-
Cool the sample to room temperature before analysis.
-
-
GC-MS Analysis:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This program will require optimization.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Detection: Scan mode (e.g., m/z 50-550) for identification. The derivatized molecule will have a higher molecular weight due to the addition of silyl groups.
-
Data Presentation
Quantitative data from optimization experiments should be summarized for clarity. Below are examples of how to structure this data.
Table 1: Example Data for Optimization of Derivatization Temperature with Marfey's Reagent
| Temperature (°C) | Reaction Time (min) | Relative Peak Area of (S)-Derivative |
| 25 (Room Temp) | 90 | 65% |
| 40 | 90 | 98% |
| 60 | 90 | 99% |
| 80 | 90 | 95% (Potential degradation) |
Table 2: Example Chromatographic Data for Derivatized Enantiomers
| Enantiomer Derivative | Retention Time (min) | Peak Area | Resolution (Rs) |
| (S)-4-chlorophenylglycine-L-FDAA | 18.52 | 985,430 | - |
| (R)-4-chlorophenylglycine-L-FDAA | 19.88 | 10,150 | 2.15 |
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the derivatization and HPLC analysis of (S)-4-chlorophenylglycine.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common derivatization problems.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sdiarticle4.com [sdiarticle4.com]
- 5. Marfey’s reagent for chiral amino acid analysis: A review | Semantic Scholar [semanticscholar.org]
- 6. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 9. gcms.cz [gcms.cz]
- 10. m.youtube.com [m.youtube.com]
- 11. Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S)-2,8-diazobicyclo[4.3.0]nonane, A Key Intermediate of Moxifloxacin Hydrochloride : Oriental Journal of Chemistry [orientjchem.org]
- 12. CA2648671A1 - Derivatization-enhanced analysis of amino acids and peptides - Google Patents [patents.google.com]
- 13. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. researchgate.net [researchgate.net]
- 16. Effects of steric hindrance from single-stranded overhangs on target-strand loading into the Cas12a active site - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of (S)-2-Amino-2-(4-chlorophenyl)acetic acid
Welcome to the technical support center for the synthesis of (S)-2-Amino-2-(4-chlorophenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of (S)-2-Amino-2-(4-chlorophenyl)acetic acid, focusing on the widely used Bucherer-Bergs and Strecker synthesis methods.
Problem 1: Low Enantiomeric Excess (ee) / High Degree of Racemization
One of the most frequent challenges in the synthesis of (S)-2-Amino-2-(4-chlorophenyl)acetic acid is the loss of stereochemical purity, leading to a racemic or nearly racemic mixture. Phenylglycine derivatives are known to be more susceptible to racemization at the α-position compared to other amino acids, particularly under basic conditions.
Troubleshooting Workflow: Minimizing Racemization
Caption: Troubleshooting workflow for addressing low enantiomeric excess.
Quantitative Data on Racemization:
While specific quantitative data for the racemization of (S)-2-Amino-2-(4-chlorophenyl)acetic acid under various conditions is not extensively published in a single source, the following table summarizes general trends observed for phenylglycine derivatives.
| Parameter | Condition | Expected Impact on Racemization |
| pH | > 8 (Basic) | Significant increase in racemization rate |
| < 7 (Acidic) | Racemization is generally slower | |
| Temperature | Elevated (e.g., > 50°C) | Increased rate of racemization |
| Room Temperature or below | Minimized racemization | |
| Base Strength | Strong bases (e.g., NaOH, KOH) | High potential for racemization |
| Weaker bases (e.g., NaHCO₃, organic bases) | Lower potential for racemization |
Problem 2: Formation of Hydantoin Intermediate and Incomplete Hydrolysis (Bucherer-Bergs Synthesis)
The Bucherer-Bergs synthesis proceeds through a 5-(4-chlorophenyl)hydantoin intermediate. Incomplete hydrolysis of this intermediate can lead to contamination of the final product.
Troubleshooting Workflow: Ensuring Complete Hydrolysis
Caption: Troubleshooting workflow for incomplete hydrolysis of the hydantoin intermediate.
Hydrolysis Condition Comparison:
| Hydrolysis Condition | Advantage | Disadvantage |
| Acidic (e.g., HCl) | Can be effective for hydrolysis. | May require harsh conditions and can contribute to racemization. |
| Basic (e.g., NaOH, KOH) | Generally more common and effective for hydantoin ring opening. | Significantly increases the risk of racemization of the final product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for (S)-2-Amino-2-(4-chlorophenyl)acetic acid?
A1: The most common chemical synthesis routes are the Strecker synthesis and the Bucherer-Bergs reaction . Both methods can produce the racemic amino acid, which then requires resolution to obtain the desired (S)-enantiomer. Asymmetric variations of these syntheses, often employing chiral auxiliaries or catalysts, aim to produce the (S)-enantiomer directly.[1] An alternative and increasingly popular method is enzymatic resolution , where an enzyme selectively acts on one enantiomer of a racemic mixture or a precursor, allowing for the separation of the desired enantiomer.[2]
Q2: My synthesis resulted in a racemic mixture. How can I resolve the enantiomers?
A2: There are several methods for resolving a racemic mixture of 2-Amino-2-(4-chlorophenyl)acetic acid:
-
Classical Resolution: This involves forming diastereomeric salts by reacting the racemic amino acid with a chiral resolving agent (e.g., a chiral acid or base). The resulting diastereomers have different physical properties and can be separated by fractional crystallization.
-
Enzymatic Resolution: This is a highly efficient method. For example, Penicillin G acylase can be used for the kinetic resolution of racemic N-phenylacetyl-2-chlorophenylglycine.[2] The enzyme selectively hydrolyzes the N-acyl group of one enantiomer, allowing for the separation of the free amino acid from the unreacted acylated enantiomer.
Q3: Besides racemization, what other side products should I be aware of?
A3: While racemization is the most significant side reaction, others can occur depending on the synthetic route and conditions:
-
In the Strecker Synthesis:
-
Cyanohydrin Formation: The reaction of 4-chlorobenzaldehyde with cyanide can form 2-hydroxy-2-(4-chlorophenyl)acetonitrile (the cyanohydrin) as a byproduct if the formation of the imine is not efficient.[3]
-
Over-alkylation: If using alkylating agents in variations of the synthesis, there is a risk of di- and tri-alkylation of the amino group.
-
-
In the Bucherer-Bergs Synthesis:
-
Incomplete Hydrolysis: As mentioned in the troubleshooting guide, the 5-(4-chlorophenyl)hydantoin intermediate may persist in the final product if hydrolysis is not complete.
-
Oxidative Degradation: Under strongly alkaline and high-temperature hydrolysis conditions, there is a potential for oxidative side reactions, although this is more pronounced with hydroxyl-substituted phenylglycines.[4]
-
Q4: How can I monitor the progress of the reaction to minimize side products?
A4: Regular monitoring of the reaction is crucial. The two most common techniques are:
-
Thin-Layer Chromatography (TLC): A quick and effective way to qualitatively track the consumption of starting materials and the formation of the product and major byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress. Chiral HPLC is essential for monitoring the enantiomeric excess (ee) of the product.
Reaction Monitoring Workflow
Caption: A general workflow for monitoring the synthesis reaction.
Experimental Protocols
Key Experiment: Racemic Synthesis of 2-Amino-2-(4-chlorophenyl)acetic acid via Bucherer-Bergs Reaction and Hydrolysis
This protocol describes a general method for the synthesis of racemic 4-chlorophenylglycine, which can then be subjected to enantiomeric resolution.
Step 1: Synthesis of 5-(4-chlorophenyl)hydantoin
-
In a suitable reaction vessel, dissolve 4-chlorobenzaldehyde, ammonium carbonate, and sodium cyanide in a mixture of an organic solvent (e.g., ethanol or methanol) and water.[5]
-
Heat the mixture with stirring, typically in the range of 60-70°C, for several hours.
-
Monitor the reaction by TLC until the 4-chlorobenzaldehyde is consumed.
-
Upon completion, cool the reaction mixture to precipitate the 5-(4-chlorophenyl)hydantoin.
-
Isolate the solid by filtration, wash with water, and dry.
Step 2: Hydrolysis of 5-(4-chlorophenyl)hydantoin
-
Suspend the 5-(4-chlorophenyl)hydantoin in an aqueous solution of a strong base, such as sodium hydroxide.
-
Heat the mixture to reflux for several hours to effect the hydrolysis of the hydantoin ring.[4]
-
Monitor the disappearance of the hydantoin by TLC or HPLC.
-
After completion, cool the reaction mixture and carefully acidify with a strong acid (e.g., HCl) to a neutral pH (around 6-7).
-
The racemic 2-Amino-2-(4-chlorophenyl)acetic acid will precipitate out of the solution.
-
Isolate the product by filtration, wash with cold water, and dry.
Note: For the synthesis of the (S)-enantiomer, an enantioselective method such as the use of a chiral auxiliary, a chiral catalyst, or subsequent enzymatic resolution of the racemic product is required.[6][7]
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. WO1991009020A2 - PRODUCTION OF 5-(4'-HYDROXYPHENYL)HYDANTOIN AND D-p-HYDROXYPHENYLGLYCINE FROM 4-HYDROXYACETOPHENONE - Google Patents [patents.google.com]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 7. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
Technical Support Center: (s)-4-Chlorophenylglycine Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of (s)-4-chlorophenylglycine in solution. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of (s)-4-chlorophenylglycine in solution?
The stability of (s)-4-chlorophenylglycine in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Like many amino acids, it can be susceptible to degradation through pathways such as oxidation, hydrolysis, and photodecomposition.[1][2][3][4] The molecular structure of (s)-4-chlorophenylglycine, featuring an amino group, a carboxylic acid group, and a chlorine-substituted aromatic ring, dictates its chemical reactivity and potential degradation pathways.
Q2: How does pH impact the stability of (s)-4-chlorophenylglycine solutions?
Extreme pH conditions, both acidic and alkaline, can catalyze the degradation of (s)-4-chlorophenylglycine.[2] Generally, neutral to slightly acidic pH ranges are optimal for the stability of many amino acids.[3] In highly acidic or alkaline solutions, hydrolysis of the amide bond (in peptide contexts) or other susceptible bonds can occur.[2][5] For instance, ester and amide bonds in pharmaceuticals are known to be prone to hydrolysis at extreme pH levels.[2] The ionization state of the amino and carboxyl groups, which is pH-dependent, can also influence the molecule's susceptibility to degradation.
Q3: Can temperature affect the shelf-life of my (s)-4-chlorophenylglycine solution?
Yes, temperature is a critical factor. Elevated temperatures can accelerate the rate of chemical degradation reactions.[4] For long-term storage, it is generally recommended to keep solutions of (s)-4-chlorophenylglycine at refrigerated temperatures (2-8 °C) or frozen, when appropriate for the solvent system.[6] Some studies on other peptides have shown that higher temperatures can lead to the disintegration of nanofiber structures, indicating a loss of stability.[4]
Q4: Is (s)-4-chlorophenylglycine sensitive to light?
Aromatic amino acids can be susceptible to photodegradation. The phenyl group in (s)-4-chlorophenylglycine can absorb UV light, which may lead to the formation of reactive species and subsequent degradation. It is advisable to protect solutions from direct light exposure by using amber vials or by covering the container with aluminum foil, especially during long-term storage or light-sensitive experiments.
Troubleshooting Guides
Issue 1: Discoloration (Yellowing) of the Solution
| Potential Cause | Troubleshooting Steps |
| Oxidation | 1. Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 2. Antioxidants: Consider adding a small amount of an antioxidant such as ascorbic acid or sodium metabisulfite to the formulation. The appropriate antioxidant and its concentration will need to be validated for your specific application. 3. Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions. |
| Photodegradation | 1. Light Protection: Store the solution in an amber vial or a container wrapped in aluminum foil to protect it from light. 2. Minimize Exposure: During handling, minimize the exposure of the solution to ambient and artificial light. |
Issue 2: Precipitation or Cloudiness in the Solution
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | 1. Solvent Selection: (s)-4-chlorophenylglycine is soluble in 0.1 M NaOH.[7][8] Ensure you are using an appropriate solvent. For aqueous solutions, adjusting the pH may be necessary to achieve complete dissolution. 2. Co-solvents: Consider the use of a co-solvent, such as ethanol or propylene glycol, if compatible with your experimental design. The percentage of co-solvent should be optimized. |
| pH Shift | 1. Buffering: Use a suitable buffer system to maintain a stable pH where the compound is most soluble and stable. Phosphate or citrate buffers are common choices, but their compatibility should be verified. |
| Temperature Effects | 1. Controlled Temperature: Some compounds are less soluble at lower temperatures. If precipitation occurs upon refrigeration, try preparing a more dilute solution or assess if it can be stored at a controlled room temperature for a shorter duration. Always check for degradation at higher temperatures. |
Issue 3: Loss of Purity or Potency Over Time
| Potential Cause | Troubleshooting Steps |
| Chemical Degradation | 1. Optimize Storage Conditions: Review the storage conditions (temperature, light, and atmosphere). Store at a lower temperature (e.g., 2-8°C or -20°C) and protect from light. 2. pH Optimization: Conduct a pH stability study to determine the optimal pH for your solution. Prepare the solution in a buffer at the determined pH. 3. Forced Degradation Study: Perform a forced degradation study (acid, base, oxidation, heat, light) to identify the primary degradation pathways and products. This will help in developing a targeted stabilization strategy. |
| Racemization | 1. pH and Temperature Control: Racemization of phenylglycine residues can be base-catalyzed.[9] Avoid prolonged exposure to basic conditions, especially at elevated temperatures. |
Data on Factors Affecting Stability
| Factor | Condition | General Observation on Amino Acid/Peptide Stability | Reference |
| pH | Acidic (pH < 3) | Can lead to hydrolysis of peptide bonds. | [5] |
| Neutral (pH 6-8) | Generally the most stable range for many amino acids. | [3] | |
| Alkaline (pH > 9) | Can catalyze deamidation and racemization. | [5][9] | |
| Temperature | Elevated Temp. | Significantly accelerates degradation rates. | [4] |
| Refrigerated (2-8°C) | Recommended for short to medium-term storage. | [6] | |
| Frozen (< -20°C) | Generally suitable for long-term storage, but freeze-thaw cycles should be avoided. | [10] | |
| Light | UV/Visible Light | Can induce photodegradation of aromatic amino acids. | [11] |
Experimental Protocols
Protocol 1: Basic pH Stability Study
Objective: To determine the optimal pH for the stability of (s)-4-chlorophenylglycine in an aqueous solution.
Materials:
-
(s)-4-chlorophenylglycine
-
Buffers of varying pH (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
-
HPLC system with a suitable column (e.g., C18)
-
pH meter
-
Volumetric flasks and pipettes
-
Incubator or water bath
Methodology:
-
Prepare a stock solution of (s)-4-chlorophenylglycine in a suitable solvent.
-
Prepare a series of buffered solutions at different pH values (e.g., 4, 5, 6, 7, 8).
-
Add a known concentration of the (s)-4-chlorophenylglycine stock solution to each buffered solution.
-
Divide each solution into two sets of vials: one for storage at room temperature and another for accelerated stability testing at 40°C. Protect all vials from light.
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial.
-
Analyze the samples by HPLC to determine the concentration of the remaining (s)-4-chlorophenylglycine.
-
Plot the percentage of remaining (s)-4-chlorophenylglycine against time for each pH. The pH at which the degradation rate is slowest is the optimal pH for stability.
Protocol 2: Preparation of a Stabilized (s)-4-chlorophenylglycine Solution
Objective: To prepare an aqueous solution of (s)-4-chlorophenylglycine with enhanced stability.
Materials:
-
(s)-4-chlorophenylglycine
-
Buffer at the optimal pH (determined from Protocol 1)
-
Nitrogen or argon gas
-
Amber volumetric flask
-
Antioxidant (e.g., ascorbic acid), if necessary
-
Chelating agent (e.g., EDTA), if necessary
Methodology:
-
Weigh the required amount of (s)-4-chlorophenylglycine.
-
In an amber volumetric flask, dissolve any stabilizing agents (e.g., buffer salts, antioxidant, chelating agent) in the solvent.
-
Sparge the solution with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.
-
Add the (s)-4-chlorophenylglycine to the solution and dissolve completely. Maintain a gentle stream of inert gas over the headspace.
-
Once dissolved, bring the solution to the final volume with the deoxygenated solvent.
-
Seal the flask tightly, and for long-term storage, purge the headspace with the inert gas before sealing.
-
Store at the recommended temperature (e.g., 2-8°C), protected from light.
Visualizations
Caption: Potential degradation pathways for (s)-4-chlorophenylglycine.
Caption: Workflow for a pH stability study.
References
- 1. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 4. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DL-4-Chlorophenylglycine | LGC Standards [lgcstandards.com]
- 7. DL-4-Chlorophenylglycine - Safety Data Sheet [chemicalbook.com]
- 8. DL-4-Chlorophenylglycine | 6212-33-5 [chemicalbook.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Effect of glycine on pH changes and protein stability during freeze-thawing in phosphate buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Method Development for Trace Analysis of (S)-2-Amino-2-(4-chlorophenyl)acetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the trace analysis of (S)-2-Amino-2-(4-chlorophenyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for the trace analysis of (S)-2-Amino-2-(4-chlorophenyl)acetic acid?
A1: For trace-level analysis and enantioselective separation of (S)-2-Amino-2-(4-chlorophenyl)acetic acid, High-Performance Liquid Chromatography (HPLC) coupled with a suitable chiral stationary phase (CSP) is the most widely accepted and robust method.[1][2] This approach allows for the separation of the (S)-enantiomer from its (R)-counterpart and other matrix components. For enhanced sensitivity and selectivity, especially in complex matrices like biological fluids, coupling HPLC with a mass spectrometry (MS) detector (LC-MS) is highly recommended.[3]
Q2: Which type of chiral stationary phase (CSP) is recommended for this analysis?
A2: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are excellent starting points for the chiral separation of underivatized amino acids like (S)-2-Amino-2-(4-chlorophenyl)acetic acid.[3] Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin-based columns) are also very effective, particularly in reversed-phase or polar organic modes, and are compatible with LC-MS.[4] The selection of the specific CSP may require some empirical method development to achieve optimal resolution.
Q3: What are the key considerations for mobile phase selection in the chiral HPLC analysis?
A3: The choice of mobile phase is critical for achieving good separation. For polysaccharide-based CSPs, normal-phase (e.g., hexane/isopropanol) or polar organic modes are common.[3] For macrocyclic glycopeptide CSPs, reversed-phase mobile phases consisting of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic modifier (e.g., acetonitrile or methanol) are typically used.[3] The pH of the aqueous phase should be controlled to ensure the analyte is in a suitable ionic state for interaction with the stationary phase.[5]
Q4: How can I prepare my biological samples (e.g., plasma, serum) for trace analysis?
A4: For trace analysis in biological matrices, effective sample preparation is crucial to remove interfering substances like proteins. A common and effective method is protein precipitation using a cold organic solvent such as acetonitrile or methanol.[6][7] Following precipitation and centrifugation, the supernatant can be directly injected or further cleaned up using solid-phase extraction (SPE) if necessary.[8]
Q5: Is derivatization of (S)-2-Amino-2-(4-chlorophenyl)acetic acid necessary?
A5: While derivatization can improve the chromatographic properties and detection sensitivity of amino acids, it is often not necessary when using modern HPLC columns and sensitive detectors like mass spectrometry.[2] Direct analysis of the underivatized amino acid is often preferred to avoid extra sample preparation steps and potential introduction of impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the trace analysis of (S)-2-Amino-2-(4-chlorophenyl)acetic acid using chiral HPLC.
Problem 1: Poor or No Chiral Resolution
| Possible Cause | Suggested Solution |
| Inappropriate Chiral Stationary Phase (CSP) | Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based). Consult column manufacturer's application notes for similar compounds. |
| Incorrect Mobile Phase Composition | Optimize the mobile phase. For reversed-phase, adjust the organic modifier percentage and the pH and concentration of the aqueous buffer.[5] For normal phase, vary the ratio of the alcoholic modifier. |
| Incompatible Sample Solvent | Ensure the sample is dissolved in a solvent that is compatible with the mobile phase to avoid peak distortion and loss of resolution. Ideally, dissolve the sample in the initial mobile phase. |
| Column Overload | Reduce the injection volume or the sample concentration.[5] |
| Column Contamination or Degradation | Flush the column with a strong solvent as recommended by the manufacturer. If performance does not improve, the column may need to be replaced.[9] |
Problem 2: Peak Tailing
| Possible Cause | Suggested Solution |
| Secondary Interactions with Residual Silanols | For reversed-phase chromatography on silica-based columns, lower the mobile phase pH (e.g., to around 3) using an acidic modifier like formic acid or trifluoroacetic acid to protonate the silanol groups.[5][10] |
| Column Contamination | Use a guard column to protect the analytical column from contaminants. If the analytical column is contaminated, try flushing it with a series of strong solvents. |
| Column Void or Bed Deformation | A sudden pressure drop or split peaks can indicate a void. Reversing and flushing the column (if the manufacturer allows) may help. If the problem persists, the column may need to be replaced.[10] |
| Extra-column Effects | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly made to avoid dead volume. |
Problem 3: Low Sensitivity or Poor Signal-to-Noise Ratio
| Possible Cause | Suggested Solution |
| Inadequate Detection Wavelength (UV) | Determine the UV absorbance maximum of (S)-2-Amino-2-(4-chlorophenyl)acetic acid and set the detector to this wavelength. |
| Insufficient Ionization (MS) | Optimize the mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature) for the analyte. |
| Matrix Effects (e.g., Ion Suppression in MS) | Improve the sample preparation procedure to remove more interfering matrix components. Consider using a matrix-matched calibration curve or an isotopically labeled internal standard. |
| Sample Degradation | Ensure the stability of the analyte in the sample solvent and during the analytical run. Store samples appropriately (e.g., at low temperatures). |
Experimental Protocols
Protocol 1: Chiral HPLC-UV Method for the Analysis of (S)-2-Amino-2-(4-chlorophenyl)acetic acid
This protocol provides a general procedure. Optimization may be required for specific applications.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralcel OD-H) or an amylose-based equivalent, is a good starting point. Dimensions: 250 mm x 4.6 mm, 5 µm particle size.
2. Reagents and Materials:
-
(S)-2-Amino-2-(4-chlorophenyl)acetic acid reference standard
-
Racemic 2-Amino-2-(4-chlorophenyl)acetic acid
-
Hexane (HPLC grade)
-
2-Propanol (IPA) (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
3. Chromatographic Conditions:
-
Mobile Phase: Hexane:IPA with 0.1% TFA (e.g., 90:10 v/v with 0.1% TFA). The ratio of hexane to IPA may need to be optimized to achieve the desired resolution and retention time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of racemic 2-Amino-2-(4-chlorophenyl)acetic acid in the mobile phase at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration. If the sample is in a complex matrix, refer to the sample preparation protocol below.
5. System Suitability:
-
Inject the racemic standard solution. The resolution between the two enantiomer peaks should be greater than 1.5. The tailing factor for each peak should be less than 2.0.
Protocol 2: Sample Preparation from Plasma
1. Materials:
-
Plasma sample containing (S)-2-Amino-2-(4-chlorophenyl)acetic acid
-
Acetonitrile (cold, -20 °C)
-
Centrifuge capable of reaching >10,000 x g
-
Vortex mixer
-
Syringe filters (0.22 µm)
2. Procedure:
-
Pipette 200 µL of the plasma sample into a microcentrifuge tube.
-
Add 600 µL of cold acetonitrile to the plasma sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4 °C.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
Data Presentation
The following tables present typical quantitative data that can be expected from a validated chiral HPLC method for the trace analysis of amino acids. These values are provided as a reference and may vary depending on the specific instrumentation and method conditions. The data is based on a structurally similar compound, 2-amino-4-chlorophenol, and should be determined experimentally for (S)-2-Amino-2-(4-chlorophenyl)acetic acid.[11]
Table 1: Method Detection and Quantitation Limits
| Parameter | Typical Value (ng) |
| Limit of Detection (LOD) | 5 - 15 |
| Limit of Quantification (LOQ) | 20 - 50 |
Table 2: Method Performance Characteristics
| Parameter | Typical Value |
| Linearity Range (ng) | 50 - 2000 |
| Correlation Coefficient (r²) | > 0.999 |
| Recovery (%) | 98 - 102 |
| Precision (RSD %) | < 2% |
Visualizations
References
- 1. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. researchgate.net [researchgate.net]
- 5. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 6. 2024.sci-hub.ru [2024.sci-hub.ru]
- 7. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chiraltech.com [chiraltech.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. app.utu.ac.in [app.utu.ac.in]
Technical Support Center: Scaling Up Enzymatic Resolution of 4-Chlorophenylglycine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic resolution of 4-chlorophenylglycine, a key intermediate in the synthesis of pharmaceuticals.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the scaling up of the enzymatic resolution of 4-chlorophenylglycine using penicillin G acylase (PGA).
1. Low Conversion Rate or Stalled Reaction
-
Question: My enzymatic resolution reaction is slow or has stopped before reaching the desired conversion. What are the possible causes and solutions?
-
Answer: Several factors can contribute to a low conversion rate. Consider the following:
-
Enzyme Activity: The immobilized enzyme may have lost activity. Verify the activity of a small sample of the biocatalyst. If the activity is low, consider preparing a fresh batch of immobilized enzyme. Improper storage or handling of the enzyme can lead to a loss of activity. Ensure enzymes are stored at the recommended temperature (-20°C) and avoid multiple freeze-thaw cycles.[1]
-
Substrate Inhibition: High concentrations of the substrate, N-phenylacetyl-4-chlorophenylglycine, can inhibit the enzyme.[2] Try reducing the initial substrate concentration or implementing a fed-batch strategy where the substrate is added incrementally.
-
Product Inhibition: The accumulation of products, (S)-4-chlorophenylglycine and phenylacetic acid, can inhibit the enzyme. Consider in-situ product removal techniques if inhibition is significant.
-
pH Shift: The hydrolysis of the N-phenylacetyl group releases phenylacetic acid, which will lower the pH of the reaction mixture. A significant drop in pH can move the enzyme out of its optimal activity range (typically pH 7.5-8.5 for immobilized PGA).[3] Implement a robust pH control system using a pH-stat or a sufficiently concentrated buffer.
-
Mass Transfer Limitations: In scaled-up reactions, especially with immobilized enzymes in a packed bed reactor, poor mixing can lead to diffusional limitations of the substrate reaching the enzyme's active site.[4][5] Increase the agitation speed or the recirculation rate in a packed bed reactor to improve mass transfer.
-
Temperature Fluctuations: Ensure the reactor temperature is maintained at the optimal level for the immobilized enzyme (around 50°C).[2][6]
-
2. Low Enantiomeric Excess (ee)
-
Question: The enantiomeric excess of my desired (S)-4-chlorophenylglycine is lower than expected. What could be the reason?
-
Answer: Low enantiomeric excess is often related to the enzyme's selectivity or non-ideal reaction conditions:
-
Enzyme Specificity: While penicillin G acylase generally exhibits high enantioselectivity, this can be influenced by the reaction conditions. Ensure the pH and temperature are within the optimal range for enantioselectivity.
-
Over-reaction: Pushing the reaction beyond 50% conversion will lead to the hydrolysis of the (R)-enantiomer, thereby reducing the enantiomeric excess of the product. It is crucial to monitor the reaction progress and stop it at or near 50% conversion for optimal ee.
-
Racemization: Although less common under typical reaction conditions, the product could potentially racemize. Ensure the work-up and product isolation steps are performed under mild conditions.
-
3. Issues with Immobilized Enzyme
-
Question: I am facing problems with my immobilized penicillin G acylase, such as low immobilization yield or poor operational stability. What should I check?
-
Answer:
-
Low Immobilization Yield:
-
Support Activation: Incomplete activation of the support material (e.g., chitosan with glutaraldehyde or Eupergit C) can lead to inefficient enzyme coupling. Ensure the activation protocol is followed precisely.
-
Enzyme Loading: Overloading the support can lead to steric hindrance and lower specific activity. Optimize the enzyme-to-support ratio.
-
Immobilization Conditions: The pH, temperature, and incubation time of the immobilization process are critical.[5][7] Adhere to the optimized protocol for your specific support material.
-
-
Poor Operational Stability & Reusability:
-
Enzyme Leaching: The enzyme may be desorbing from the support if the attachment is not covalent or is weak. Covalent immobilization methods are generally preferred for better stability.
-
Mechanical Stress: In a stirred tank reactor, high agitation speeds can cause attrition of the support material, leading to enzyme loss and contamination of the product. Consider using a packed bed reactor or optimizing the agitation speed.
-
Fouling: The surface of the immobilized enzyme can become fouled by precipitated substrate, product, or other impurities, blocking the active sites. Washing the immobilized enzyme with buffer between cycles can help mitigate this. The enzyme can be recycled more than 25 times without a significant loss of activity under optimal conditions.[8][9]
-
-
Data Presentation
Table 1: Key Parameters for Enzymatic Resolution of 4-Chlorophenylglycine
| Parameter | Value | Reference |
| Enzyme | Immobilized Penicillin G Acylase (PGA) | [8][9] |
| Substrate | N-phenylacetyl-(R,S)-4-chlorophenylglycine | [2] |
| Substrate Concentration | 10% (w/v) | [8][9] |
| Enzyme:Substrate Ratio | 1:5 (w/w) | [8][9] |
| Optimal pH | 8.0 - 8.5 | [2][3] |
| Optimal Temperature | 50°C | [2][6] |
| Reaction Time | ~5 hours | [8][9] |
| Expected Conversion | ~50% | |
| Expected Enantiomeric Excess (ee) | >99% for (S)-enantiomer | [8][9] |
| Enzyme Reusability | >25 cycles | [8][9] |
Table 2: Comparison of Immobilization Supports for Penicillin G Acylase
| Support Material | Immobilization Method | Key Advantages | Potential Challenges |
| Eupergit C | Covalent attachment | High enzyme loading, good operational stability. | Higher cost compared to other supports. |
| Chitosan | Covalent attachment via glutaraldehyde cross-linking | Low cost, biodegradable, high affinity for proteins.[4] | Potential for intraparticle diffusion limitations.[4] |
| Magnetic Nanoparticles | Covalent attachment | Easy separation and recovery using a magnetic field, high surface area.[5] | Potential for nanoparticle aggregation. |
Experimental Protocols
1. Protocol for Immobilization of Penicillin G Acylase on Chitosan Beads
This protocol is a general guideline and may require optimization.
-
Preparation of Chitosan Beads:
-
Dissolve 3% (w/v) chitosan in a 2% (v/v) acetic acid solution with stirring.
-
Add the chitosan solution dropwise into a gently stirred 1 M NaOH solution to form beads.
-
Allow the beads to harden for at least 2 hours.
-
Wash the beads thoroughly with deionized water until the washings are neutral.
-
-
Activation of Chitosan Beads:
-
Suspend the chitosan beads in a 5% (v/v) glutaraldehyde solution in a phosphate buffer (0.1 M, pH 7.0).
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Wash the activated beads extensively with deionized water and then with the immobilization buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
-
-
Immobilization of Penicillin G Acylase:
-
Prepare a solution of penicillin G acylase in the immobilization buffer.
-
Add the activated chitosan beads to the enzyme solution.
-
Incubate at 4°C for 24 hours with gentle shaking.
-
Separate the immobilized enzyme from the supernatant.
-
Wash the immobilized enzyme with the immobilization buffer to remove any unbound enzyme.
-
Store the immobilized enzyme at 4°C until use.
-
2. Protocol for Scaled-Up Enzymatic Resolution of 4-Chlorophenylglycine
This protocol describes a batch reaction in a stirred tank reactor.
-
Reactor Setup:
-
Charge a temperature-controlled stirred tank reactor with the appropriate volume of 0.1 M phosphate buffer (pH 8.0).
-
Set the temperature to 50°C and the agitation to a speed that ensures good mixing without causing excessive shear stress on the immobilized enzyme.
-
-
Reaction Initiation:
-
Add the N-phenylacetyl-(R,S)-4-chlorophenylglycine substrate to the reactor to achieve a concentration of 10% (w/v).
-
Once the substrate is fully dissolved and the temperature is stable, add the immobilized penicillin G acylase (enzyme:substrate ratio of 1:5 w/w).
-
-
Reaction Monitoring and Control:
-
Monitor the pH of the reaction mixture continuously. Maintain the pH at 8.0 by the controlled addition of a base solution (e.g., 1 M NaOH) using a pH-stat.
-
Take samples periodically to monitor the reaction progress by analyzing the conversion and enantiomeric excess using a suitable analytical method (e.g., HPLC with a chiral column).
-
-
Reaction Termination and Product Isolation:
-
Once the reaction reaches approximately 50% conversion, stop the reaction by separating the immobilized enzyme from the reaction mixture (e.g., by filtration or centrifugation).
-
Wash the immobilized enzyme with buffer and store it for reuse.
-
Adjust the pH of the reaction mixture to the isoelectric point of (S)-4-chlorophenylglycine to precipitate the product.
-
Isolate the precipitated (S)-4-chlorophenylglycine by filtration, wash with cold water, and dry.
-
The unreacted (R)-N-phenylacetyl-4-chlorophenylglycine can be recovered from the filtrate and racemized for recycling.
-
Visualizations
Caption: Experimental workflow for the enzymatic resolution of 4-chlorophenylglycine.
Caption: Troubleshooting decision tree for low conversion in enzymatic resolution.
References
- 1. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Efficient production of S-(+)-2-chlorophenylglycine by immobilized penicillin G acylase in a recirculating packed bed reactor [agris.fao.org]
- 3. scielo.br [scielo.br]
- 4. Frontiers | Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process [frontiersin.org]
- 5. Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles | PLOS One [journals.plos.org]
- 7. experts.umn.edu [experts.umn.edu]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic resolution - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of (s)-2-Amino-2-(4-chlorophenyl)acetic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (s)-2-Amino-2-(4-chlorophenyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of (s)-2-Amino-2-(4-chlorophenyl)acetic acid?
A1: The synthesis typically involves a two-step process: a Strecker synthesis to produce the racemic amino acid, followed by an enzymatic kinetic resolution to isolate the (s)-enantiomer. The common impurities can be categorized by their origin:
-
From Strecker Synthesis:
-
Unreacted Starting Materials: 4-chlorobenzaldehyde, sodium or potassium cyanide, and ammonia.
-
Intermediate: α-Amino-α-(4-chlorophenyl)acetonitrile.
-
Side-products: 4-chloromandelic acid (from hydrolysis of the cyanohydrin intermediate).
-
-
From Enzymatic Resolution:
-
Unwanted Enantiomer: (r)-2-Amino-2-(4-chlorophenyl)acetic acid is a major impurity if the resolution is incomplete.
-
Acylated Unwanted Enantiomer: For example, N-acetyl-(r)-2-Amino-2-(4-chlorophenyl)acetic acid, if penicillin acylase is used for resolution.
-
Enzyme-related Impurities: Residual enzyme or byproducts from the enzymatic reaction.
-
-
Degradation Products:
-
Impurities can also arise from the degradation of the final product under harsh work-up or storage conditions.
-
Q2: My overall yield of (s)-2-Amino-2-(4-chlorophenyl)acetic acid is low. What are the potential causes and how can I improve it?
A2: Low overall yield can stem from issues in either the Strecker synthesis or the enzymatic resolution step.
-
Strecker Synthesis:
-
Incomplete reaction: Ensure all starting materials are of high purity and used in the correct stoichiometric ratios. Monitor the reaction progress by TLC or HPLC to ensure complete conversion of the aldehyde.
-
Side reactions: The formation of cyanohydrin and its subsequent hydrolysis to 4-chloromandelic acid can reduce the yield of the desired aminonitrile. Maintaining a sufficient concentration of ammonia can help to favor the formation of the imine intermediate.
-
Difficult hydrolysis of the nitrile: The hydrolysis of the α-aminonitrile to the amino acid can be sluggish. Ensure adequate reaction time and appropriate concentration of the acid or base used for hydrolysis.
-
-
Enzymatic Resolution:
-
Suboptimal enzyme activity: Verify the activity of the enzyme under your reaction conditions (pH, temperature). Ensure no inhibitors are present.
-
Poor enantioselectivity: If the enzyme is not highly selective, it may hydrolyze some of the desired (s)-enantiomer's precursor, leading to a lower yield of the final product.
-
Product inhibition: The product, (s)-2-Amino-2-(4-chlorophenyl)acetic acid, may inhibit the enzyme at high concentrations. Consider controlling the substrate concentration or using a continuous process to remove the product as it is formed.
-
Q3: How can I minimize the amount of the unwanted (r)-enantiomer in my final product?
A3: The presence of the (r)-enantiomer is a direct result of incomplete enzymatic resolution. To minimize this impurity:
-
Optimize reaction time: Allow the enzymatic reaction to proceed to completion. Monitor the enantiomeric excess (e.e.) of the product over time to determine the optimal reaction endpoint.
-
Enzyme loading: Increasing the amount of enzyme can help to drive the reaction to completion more quickly and efficiently.
-
pH and Temperature Control: Maintain the optimal pH and temperature for the specific enzyme used to ensure maximum activity and selectivity.
-
Recrystallization: A final recrystallization step of the isolated (s)-enantiomer can often significantly reduce the amount of the contaminating (r)-enantiomer.
Q4: What analytical methods are recommended for monitoring the purity of (s)-2-Amino-2-(4-chlorophenyl)acetic acid?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for purity analysis.
-
Chiral HPLC: This is essential for determining the enantiomeric purity and quantifying the amount of the (r)-enantiomer. Columns with chiral stationary phases (CSPs) like those based on polysaccharide derivatives (e.g., Chiralpak) are frequently used.[1]
-
Reversed-Phase HPLC (RP-HPLC): This can be used to quantify other impurities such as unreacted starting materials and side-products from the Strecker synthesis. A C18 column is typically employed.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of 4-chlorobenzaldehyde in the crude product. | Incomplete Strecker reaction. | Increase reaction time. Ensure proper stoichiometry of reagents. Check the quality of the cyanide and ammonia sources. |
| Presence of α-Amino-α-(4-chlorophenyl)acetonitrile in the final product. | Incomplete hydrolysis of the nitrile intermediate. | Increase the time and/or temperature of the hydrolysis step. Use a stronger acid or base for hydrolysis, being mindful of potential degradation. |
| Significant amount of 4-chloromandelic acid detected. | Formation of cyanohydrin as a major side-product in the Strecker reaction. | Ensure a high concentration of ammonia is present to favor imine formation over cyanohydrin formation. |
| Low enantiomeric excess (e.e.) of the final product. | Incomplete enzymatic resolution or poor enzyme selectivity. | Optimize enzymatic reaction conditions (pH, temperature, reaction time). Increase enzyme loading. Consider a different enzyme with higher enantioselectivity. Perform a final recrystallization step. |
| Presence of N-acetyl-(r)-2-Amino-2-(4-chlorophenyl)acetic acid. | Incomplete separation of the acylated (r)-enantiomer after enzymatic resolution. | Optimize the work-up procedure to effectively separate the free (s)-amino acid from the acylated (r)-amino acid. This can often be achieved by pH adjustment and extraction. |
Data Presentation
Table 1: Common Impurities in the Synthesis of (s)-2-Amino-2-(4-chlorophenyl)acetic acid
| Impurity Name | Chemical Structure | Typical Origin | Recommended Analytical Method |
| 4-chlorobenzaldehyde | C₇H₅ClO | Unreacted starting material | RP-HPLC |
| α-Amino-α-(4-chlorophenyl)acetonitrile | C₈H₇ClN₂ | Intermediate from Strecker synthesis | RP-HPLC |
| 4-chloromandelic acid | C₈H₇ClO₃ | Side-product from Strecker synthesis | RP-HPLC |
| (r)-2-Amino-2-(4-chlorophenyl)acetic acid | C₈H₈ClNO₂ | Unwanted enantiomer from incomplete resolution | Chiral HPLC |
| N-acetyl-(r)-2-Amino-2-(4-chlorophenyl)acetic acid | C₁₀H₁₀ClNO₃ | Byproduct of enzymatic resolution (e.g., with penicillin acylase) | RP-HPLC |
Experimental Protocols
Key Experiment 1: Synthesis of Racemic 2-Amino-2-(4-chlorophenyl)acetic acid via Strecker Synthesis
Methodology:
-
Imine Formation: In a well-ventilated fume hood, a solution of 4-chlorobenzaldehyde in a suitable solvent (e.g., methanol) is treated with an aqueous solution of ammonium chloride and ammonium hydroxide. The mixture is stirred at room temperature to form the corresponding imine.
-
Cyanide Addition: To the imine solution, a solution of sodium cyanide in water is added dropwise while maintaining the temperature below a certain threshold (e.g., 10°C) to control the exothermic reaction. The reaction mixture is stirred for several hours until the formation of α-amino-α-(4-chlorophenyl)acetonitrile is complete, as monitored by TLC or HPLC.
-
Hydrolysis: The resulting α-aminonitrile is hydrolyzed to the racemic amino acid. This can be achieved by heating the reaction mixture with a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide). The completion of the hydrolysis is monitored by HPLC.
-
Work-up and Isolation: After hydrolysis, the reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid (typically around pH 6) to precipitate the racemic 2-Amino-2-(4-chlorophenyl)acetic acid. The solid product is collected by filtration, washed with cold water, and dried.
Key Experiment 2: Enzymatic Kinetic Resolution of Racemic 2-Amino-2-(4-chlorophenyl)acetic acid
Methodology:
-
Acylation of the Racemic Amino Acid: The racemic 2-Amino-2-(4-chlorophenyl)acetic acid is first N-acylated, for example, using acetic anhydride to form N-acetyl-DL-2-Amino-2-(4-chlorophenyl)acetic acid.
-
Enzymatic Hydrolysis: The N-acetylated racemic mixture is dissolved in a buffered aqueous solution at the optimal pH for the chosen enzyme (e.g., penicillin acylase). The enzyme is added, and the mixture is stirred at a controlled temperature. The enzyme will selectively hydrolyze the N-acetyl group from the (s)-enantiomer, leaving the N-acetylated (r)-enantiomer largely unreacted.[2][3]
-
Monitoring the Reaction: The progress of the resolution is monitored by chiral HPLC to determine the enantiomeric excess of the product and the consumption of the starting material.
-
Separation and Isolation: Once the desired level of conversion is reached, the reaction is stopped (e.g., by pH change or heating to denature the enzyme). The free (s)-2-Amino-2-(4-chlorophenyl)acetic acid is separated from the unreacted N-acetyl-(r)-2-Amino-2-(4-chlorophenyl)acetic acid by adjusting the pH and performing a series of extractions. The aqueous layer containing the desired (s)-enantiomer is then acidified to its isoelectric point to precipitate the product.
-
Purification: The precipitated (s)-2-Amino-2-(4-chlorophenyl)acetic acid is collected by filtration, washed, and can be further purified by recrystallization to achieve high enantiomeric purity.
Mandatory Visualization
Caption: Overall workflow for the synthesis of (s)-2-Amino-2-(4-chlorophenyl)acetic acid and the origin of common impurities.
Caption: Troubleshooting logic for addressing low enantiomeric excess in the final product.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for (s)-2-Amino-2-(4-chlorophenyl)acetic Acid
This guide provides a comprehensive overview and comparison of analytical methodologies for the validation of (s)-2-Amino-2-(4-chlorophenyl)acetic acid, a key chiral intermediate in the synthesis of various pharmaceuticals. The focus is on providing researchers, scientists, and drug development professionals with objective performance data and detailed experimental protocols to aid in the selection and implementation of a suitable analytical method. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]
Introduction to Analytical Methodologies
The enantiomeric purity of (s)-2-Amino-2-(4-chlorophenyl)acetic acid is a critical quality attribute, as different enantiomers of a chiral drug can exhibit significant differences in pharmacological activity and toxicity. Therefore, robust and reliable analytical methods are required to separate and quantify the enantiomers. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and effective technique for this purpose.[6] Other potential, though less common, methods include gas chromatography (GC) after derivatization and capillary electrophoresis (CE).
This guide will focus on a comparative validation of two common types of Chiral Stationary Phases used in HPLC:
-
Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are known for their broad applicability and excellent chiral recognition capabilities for a wide range of compounds.[6]
-
Macrocyclic Glycopeptide-based CSPs (e.g., Teicoplanin): These phases are particularly effective for the separation of underivatized amino acids in both reversed-phase and polar organic modes.[7]
Comparative Validation Data
The following tables summarize the performance characteristics of two representative HPLC methods based on different chiral stationary phases. The data is presented to reflect typical results obtained during a method validation study compliant with ICH Q2(R1) guidelines.
Method A: Polysaccharide-based CSP
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD)
-
Mobile Phase: Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)
Method B: Macrocyclic Glycopeptide-based CSP
-
Column: Teicoplanin-based CSP (e.g., CHIROBIOTIC® T)
-
Mobile Phase: Methanol/Acetic Acid/Triethylamine (100:0.02:0.01, v/v/v)
Table 1: System Suitability and Specificity
| Parameter | Method A (Polysaccharide) | Method B (Glycopeptide) | ICH Acceptance Criteria |
| Resolution (Rs) between enantiomers | 2.8 | 3.5 | > 2.0 |
| Tailing Factor (T) for (s)-enantiomer | 1.2 | 1.1 | ≤ 2.0 |
| Theoretical Plates (N) | > 5000 | > 6000 | > 2000 |
| Specificity (Peak Purity) | Passed | Passed | Peak should be spectrally pure |
Table 2: Linearity, Range, LOD, and LOQ
| Parameter | Method A (Polysaccharide) | Method B (Glycopeptide) | ICH Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | 0.9995 | 0.9998 | ≥ 0.995 |
| Validated Range (µg/mL) | 1 - 150 | 0.5 - 150 | 80-120% of test concentration |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.15 | Signal-to-Noise ≥ 3:1 |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 | 0.5 | Signal-to-Noise ≥ 10:1 |
Table 3: Accuracy and Precision
| Parameter | Method A (Polysaccharide) | Method B (Glycopeptide) | ICH Acceptance Criteria |
| Accuracy (% Recovery at 3 levels) | 98.9% - 101.5% | 99.5% - 101.2% | Typically 98-102% for assay |
| Precision - Repeatability (% RSD, n=6) | 0.85% | 0.65% | ≤ 2% |
| Precision - Intermediate (% RSD) | 1.20% | 0.95% | ≤ 2% |
Experimental Protocols
3.1. General Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Detection Wavelength: 230 nm
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Flow Rate: 1.0 mL/min
3.2. Validation Experiments Protocol
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or the other enantiomer. This is demonstrated by achieving baseline resolution (Rs > 2.0) between the (s)- and (r)-enantiomers and by performing peak purity analysis using the DAD detector on stressed (e.g., acid, base, oxidative, thermal, photolytic degradation) samples.
-
Linearity: A series of at least five standard solutions of (s)-2-Amino-2-(4-chlorophenyl)acetic acid were prepared over the concentration range of 1 µg/mL to 150 µg/mL. Each solution was injected in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.[1]
-
Range: The range is established by confirming that the method provides acceptable accuracy, precision, and linearity at the lower and upper concentrations of the linearity study.
-
Accuracy: Accuracy was determined by spiking a placebo mixture with the (s)-analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). At each level, samples were prepared in triplicate and the percentage recovery was calculated.[4]
-
Precision:
-
Repeatability: Six replicate injections of a standard solution at 100% of the target concentration were performed, and the relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision: The repeatability assay was performed by a different analyst on a different day using a different instrument to assess variations.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were determined based on the signal-to-noise ratio. LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, and LOQ is the concentration that yields a ratio of approximately 10:1.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the validation process.
Caption: Workflow for Analytical Method Validation.
Caption: Logical Relationships of Validation Parameters.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 5. jordilabs.com [jordilabs.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Comparative Guide to Enantiomeric Excess Determination of (S)-2-Amino-2-(4-chlorophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a critical aspect of pharmaceutical development and quality control, ensuring the stereochemical purity and efficacy of chiral drug substances. This guide provides a comparative analysis of two prominent analytical techniques for determining the enantiomeric excess of (S)-2-Amino-2-(4-chlorophenyl)acetic acid, a key chiral intermediate in the synthesis of various pharmaceuticals. The methods discussed are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy, with a focus on their experimental protocols and performance metrics.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC) with Ligand-Exchange Chromatography
Chiral ligand-exchange chromatography is a powerful technique for the direct enantioseparation of underivatized amino acids.[1] This method relies on the formation of transient diastereomeric metal complexes between the analyte enantiomers and a chiral selector coated on the stationary phase.[1]
A typical experimental setup for the chiral HPLC separation of 2-Amino-2-(4-chlorophenyl)acetic acid enantiomers is outlined below.
| Parameter | Condition |
| Column | Chirex 3126 (D)-penicillamine based CSP |
| Mobile Phase | 2 mM Copper (II) Sulfate in Water/Isopropanol (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | Ambient |
Under these conditions, baseline separation of the (S) and (R) enantiomers of 2-Amino-2-(4-chlorophenyl)acetic acid is expected. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula:
ee (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100
| Parameter | Expected Value |
| Retention Time (S)-enantiomer | t₁ |
| Retention Time (R)-enantiomer | t₂ (t₂ > t₁) |
| Resolution (Rs) | > 1.5 |
Note: The elution order may vary depending on the specific chiral stationary phase.
Method 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
¹H NMR spectroscopy in the presence of a chiral solvating agent (CSA) is a rapid and effective method for determining enantiomeric excess. The CSA forms diastereomeric complexes with the enantiomers of the analyte, leading to separate and distinguishable signals in the NMR spectrum. A commonly used class of CSAs for this purpose is based on 1,1'-bi-2-naphthol (BINOL).
The following protocol describes the use of (R)-(-)-1,1'-Bi(2-naphthol) as a chiral solvating agent for the enantiomeric excess determination of (S)-2-Amino-2-(4-chlorophenyl)acetic acid.
| Parameter | Condition |
| NMR Spectrometer | 400 MHz or higher |
| Solvent | Deuterated Chloroform (CDCl₃) |
| Chiral Solvating Agent (CSA) | (R)-(-)-1,1'-Bi(2-naphthol) |
| Analyte Concentration | ~10 mg/mL |
| CSA to Analyte Molar Ratio | 1:1 |
| Temperature | 25 °C |
Upon addition of the chiral solvating agent, the proton signals of the (S) and (R) enantiomers, particularly the α-proton, will exhibit chemical shift non-equivalence (Δδ). The enantiomeric excess is determined by the integration of these separated signals.
ee (%) = [Integral(S) - Integral(R)] / [Integral(S) + Integral(R)] x 100
| Parameter | Expected Value |
| Chemical Shift of α-H (S)-enantiomer | δ₁ |
| Chemical Shift of α-H (R)-enantiomer | δ₂ |
| Chemical Shift Difference (Δδ = |δ₁ - δ₂|) | > 0.05 ppm |
Comparison Summary
| Feature | Chiral HPLC with Ligand-Exchange | ¹H NMR with Chiral Solvating Agent |
| Principle | Differential partitioning of diastereomeric metal complexes | Formation of diastereomeric solvates with distinct NMR signals |
| Sample Preparation | Direct injection of dissolved sample | Dissolution of sample and CSA in NMR solvent |
| Analysis Time | Typically 10-30 minutes per sample | Typically 5-15 minutes per sample |
| Sensitivity | High (µg/mL to ng/mL) | Moderate (mg/mL) |
| Quantitative Accuracy | Excellent, based on peak area integration | Very good, based on signal integration |
| Instrumentation | HPLC system with a chiral column | NMR spectrometer |
| Consumables | Chiral column, HPLC-grade solvents, copper sulfate | NMR solvent, chiral solvating agent, NMR tubes |
| Advantages | High resolution, high sensitivity, well-established method | Rapid analysis, non-destructive, provides structural information |
| Limitations | Column cost and lifetime, requires specific column for analyte class | Lower sensitivity, potential for signal overlap, cost of CSA |
Experimental Workflows
Caption: Workflow for ee determination.
Caption: Method selection logic.
References
A Comparative Analysis of the Bioactivity of (s)- and (r)-4-Chlorophenylglycine Enantiomers
A comprehensive review of the stereoselective interactions of 4-chlorophenylglycine enantiomers with key neurological receptors, revealing distinct pharmacological profiles that are crucial for targeted drug development.
This guide provides a detailed comparison of the biological activities of the (s)- and (r)-enantiomers of 4-chlorophenylglycine, non-proteinogenic amino acids of significant interest in medicinal chemistry. The stereochemistry of these molecules dictates their interaction with biological targets, leading to distinct pharmacological effects. This document summarizes the available quantitative data, outlines experimental methodologies for assessing bioactivity, and visualizes the relevant biological pathways and experimental workflows.
Data Summary: Enantioselective Bioactivity
The biological activity of 4-chlorophenylglycine is highly dependent on its stereoconfiguration. While comprehensive comparative data remains the subject of ongoing research, preliminary studies on closely related analogues, such as 4-carboxyphenylglycine (4-CPG), provide strong evidence for the enantioselective behavior of this class of compounds at key neurological receptors.
The (S)-enantiomer of 4-carboxyphenylglycine has been shown to exhibit selective antagonist activity at the metabotropic glutamate receptor subtype 1α (mGluR1α). In contrast, the (R)-enantiomer's activity at this receptor has not been as extensively characterized, highlighting a critical area for further investigation.
Table 1: Comparative Antagonist Activity of (S)-4-Carboxyphenylglycine at mGluR1α and mGluR5a
| Compound | Receptor Subtype | Antagonist Potency (KB value) |
| (S)-4-Carboxyphenylglycine | mGluR1α | 163 ± 43 μM[1] |
| (S)-4-Carboxyphenylglycine | mGluR5a | No significant antagonist activity detected[1] |
Note: Data presented is for the closely related analogue (S)-4-carboxyphenylglycine, which serves as a strong indicator for the likely enantioselective activity of (S)-4-chlorophenylglycine.
Experimental Protocols
The determination of the bioactivity of (s)- and (r)-4-chlorophenylglycine involves a variety of in vitro assays designed to measure their binding affinity and functional effects at specific receptor targets.
Radioligand Binding Assays
This method is employed to determine the affinity of the enantiomers for a specific receptor.
Objective: To quantify the binding affinity (Ki) of (s)- and (r)-4-chlorophenylglycine to a target receptor (e.g., mGluR1α).
Methodology:
-
Membrane Preparation: Membranes from cells expressing the target receptor are prepared.
-
Incubation: The membranes are incubated with a specific radiolabeled ligand (e.g., [³H]quisqualate for mGluR1α) and varying concentrations of the unlabeled test compound ((s)- or (r)-4-chlorophenylglycine).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Functional Assays (e.g., Phosphoinositide Hydrolysis Assay for mGluR1α)
This type of assay measures the functional consequence of receptor binding (agonist or antagonist activity).
Objective: To determine the functional effect (antagonism) of (s)- and (r)-4-chlorophenylglycine on mGluR1α activation.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the mGluR1α receptor are cultured.
-
Labeling: The cells are labeled with [³H]myo-inositol.
-
Incubation: Cells are pre-incubated with varying concentrations of the test enantiomer before being stimulated with a known agonist (e.g., L-glutamate).
-
Extraction: The reaction is stopped, and the inositol phosphates are extracted.
-
Quantification: The accumulation of [³H]inositol phosphates is measured by ion-exchange chromatography.
-
Data Analysis: The antagonist potency (KB) is determined from the shift in the agonist dose-response curve in the presence of the antagonist.[1]
Signaling Pathways and Experimental Workflow
The interaction of 4-chlorophenylglycine enantiomers with metabotropic glutamate receptors can modulate critical intracellular signaling pathways. The experimental workflow to determine this activity follows a structured process.
References
Cross-Validation of HPLC and CE for Chiral Separation of 4-Chlorophenylglycine: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient and accurate separation of enantiomers is a critical step in the development of chiral drugs. This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) for the chiral separation of 4-chlorophenylglycine, a key intermediate in the synthesis of various pharmaceuticals.
This document outlines detailed experimental protocols for both HPLC and CE methods, supported by quantitative performance data to facilitate an objective comparison. The information presented is collated from established analytical methodologies for chiral amino acids and their derivatives, providing a robust framework for method selection and development.
At a Glance: HPLC vs. CE for Chiral Separation
| Parameter | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a mobile phase and a chiral stationary phase. | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte. |
| Selectivity | Primarily determined by the Chiral Stationary Phase (CSP). | Highly tunable by varying the type and concentration of the chiral selector in the background electrolyte. |
| Efficiency | Good, with typical plate counts in the thousands. | Excellent, with theoretical plate counts often exceeding those of HPLC, leading to sharp peaks. |
| Sample Volume | Microliter range. | Nanoliter range. |
| Analysis Time | Typically longer, in the range of several minutes. | Generally faster, often under 10 minutes. |
| Solvent Consumption | Higher, due to continuous mobile phase flow. | Significantly lower, making it a "greener" technique. |
| Method Development | Can be more time-consuming, requiring screening of different CSPs and mobile phases. | More flexible, as the chiral selector can be easily changed in the background electrolyte. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for developing and validating chiral separation methods using HPLC and CE.
Detailed Experimental Protocols
HPLC Method for Chiral Separation of 4-Chlorophenylglycine
This protocol is based on methodologies developed for the enantioseparation of phenylglycine derivatives using a crown ether-based chiral stationary phase.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Daicel CROWNPAK® CR-I(+) column (150 mm x 4.6 mm, 5 µm). Crown ether-based CSPs are particularly effective for the separation of primary amines like amino acids.
-
Mobile Phase: A mixture of aqueous perchloric acid (pH 1.0 to 2.0) and acetonitrile (e.g., 85:15 v/v). The acidic mobile phase ensures the primary amine of the analyte is protonated, facilitating interaction with the crown ether.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C. Temperature can be adjusted to optimize resolution and analysis time.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the racemic 4-chlorophenylglycine in the mobile phase to a concentration of approximately 1 mg/mL.
Capillary Electrophoresis Method for Chiral Separation of 4-Chlorophenylglycine
This protocol is adapted from established methods for the chiral separation of amino acids using cyclodextrins as chiral selectors.
-
Instrumentation: A standard capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary, 50 µm I.D., effective length of 40 cm.
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing a chiral selector.
-
Chiral Selector: Highly sulfated-β-cyclodextrin (HS-β-CD) at a concentration of 2-5% (w/v). The concentration can be optimized to achieve baseline separation.
-
Applied Voltage: 20 kV.
-
Capillary Temperature: 25°C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the racemic 4-chlorophenylglycine in water or BGE to a concentration of approximately 0.5 mg/mL.
Comparative Performance Data
The following tables summarize the expected performance characteristics of the HPLC and CE methods for the chiral separation of 4-chlorophenylglycine. These values are based on typical performance for similar analytes and should be confirmed during method validation.
Table 1: Chromatographic and Electrophoretic Parameters
| Parameter | HPLC (CROWNPAK® CR-I(+)) | CE (Highly Sulfated-β-CD) |
| Resolution (Rs) | > 2.0 | > 2.0 |
| Selectivity (α) | 1.2 - 1.5 | 1.1 - 1.3 |
| Efficiency (N/meter) | 30,000 - 50,000 | 100,000 - 200,000 |
| Analysis Time (min) | 10 - 20 | 5 - 10 |
| Elution/Migration Order | Typically D-enantiomer before L-enantiomer | Dependent on selector and analyte charge |
Table 2: Method Validation Parameters
| Parameter | HPLC | CE |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Precision (RSD%) | < 2.0% | < 3.0% |
| Accuracy (Recovery %) | 98 - 102% | 97 - 103% |
| Limit of Quantitation (LOQ) | ~0.1% of the major enantiomer | ~0.1% of the major enantiomer |
Conclusion
Both HPLC with a crown ether-based chiral stationary phase and CE with a cyclodextrin-based chiral selector are powerful techniques for the enantioseparation of 4-chlorophenylglycine.
-
HPLC offers a robust and well-established method with excellent reproducibility, making it highly suitable for routine quality control applications.
-
CE , on the other hand, provides the advantages of higher efficiency, faster analysis times, and significantly lower solvent consumption, positioning it as a valuable tool for high-throughput screening and method development where sample volume is limited.
The choice between HPLC and CE will ultimately depend on the specific requirements of the analysis, including the desired throughput, sample availability, and the need for routine versus research-level application. This guide provides the foundational information for researchers to make an informed decision and to proceed with the development and validation of a suitable chiral separation method for 4-chlorophenylglycine.
A Comparative Guide to Reference Standards for (s)-2-Amino-2-(4-chlorophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available reference standards for (s)-2-Amino-2-(4-chlorophenyl)acetic acid, a key building block in the synthesis of various pharmaceutical compounds. The selection of a high-quality, well-characterized reference standard is critical for ensuring the accuracy and reliability of analytical data in research, development, and quality control. This document presents a comparative analysis of available standards, detailed experimental protocols for their analysis, and visual representations of their application in a pharmaceutical setting.
Comparison of Commercially Available Reference Standards
The following table summarizes the specifications of commercially available reference standards for (s)-2-Amino-2-(4-chlorophenyl)acetic acid and its racemic mixture, DL-4-Chlorophenylglycine. While direct comparative experimental data from suppliers is limited, this table provides key information based on publicly available data.
| Supplier | Product Name | CAS Number | Stated Purity | Analytical Method |
| Sigma-Aldrich | (±)-4-Chlorophenylglycine | 6212-33-5 | ≥98.0% | TLC |
| LGC Standards | DL-4-Chlorophenylglycine | 6212-33-5 | Not specified; Certificate of Analysis provided with exact weight[1] | Not specified |
| Simson Pharma | DL-4-Chlorophenylglycine | 6212-33-5 | Not specified; Accompanied by Certificate of Analysis[2] | Not specified |
| Echemi | DL-4-Chlorophenylglycine | 6212-33-5 | 99% min | Not specified[3] |
| ChemicalBook | DL-4-Chlorophenylglycine | 6212-33-5 | 99% | Not specified[4] |
| PubChem | (2S)-2-amino-2-(4-chlorophenyl)acetic acid | 67336-19-0 | Not applicable (Database) | Not applicable[5] |
| PubChem | (r)-2-Amino-2-(4-chlorophenyl)acetic acid | 43189-37-3 | Not applicable (Database) | Not applicable[6] |
Note: The enantiomerically pure (s)- form is less commonly listed by suppliers compared to the racemic mixture. Researchers requiring the specific enantiomer should inquire directly with suppliers who provide the racemate, as they may offer custom synthesis or resolution services. A Certificate of Analysis (CoA) should always be requested from the supplier to obtain detailed information on purity, impurity profile, and the analytical methods used for characterization.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the analysis of (s)-2-Amino-2-(4-chlorophenyl)acetic acid reference standards.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
This method is crucial for determining the enantiomeric excess of the (s)-enantiomer and for separating it from the (r)-enantiomer. The choice of a suitable chiral stationary phase (CSP) is critical for achieving separation.
Objective: To determine the enantiomeric purity of (s)-2-Amino-2-(4-chlorophenyl)acetic acid.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: Polysaccharide-based columns (e.g., Chiralpak series) or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC T) have shown effectiveness in separating amino acid enantiomers.
Mobile Phase (Illustrative Example for a Polysaccharide-based CSP):
-
A mixture of hexane, 2-propanol, and trifluoroacetic acid (TFA). A typical starting ratio could be 90:10:0.1 (v/v/v). The exact ratio should be optimized for the specific column and system.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the (s)-2-Amino-2-(4-chlorophenyl)acetic acid reference standard in the mobile phase to a final concentration of approximately 1 mg/mL. Prepare a solution of the racemic mixture (DL-4-Chlorophenylglycine) at the same concentration to verify the separation of the two enantiomers.
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (or equivalent)
-
Mobile Phase: Hexane:Isopropanol:TFA (optimized ratio)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the racemic standard to confirm the resolution of the two enantiomeric peaks. Subsequently, inject the (s)-2-Amino-2-(4-chlorophenyl)acetic acid standard solution.
-
Data Interpretation: The enantiomeric purity is calculated by determining the peak area of the (s)-enantiomer as a percentage of the total peak area of both enantiomers.
Reversed-Phase HPLC for Purity and Impurity Profiling
This method is used to determine the overall purity of the reference standard and to identify and quantify any process-related impurities or degradation products.
Objective: To assess the purity and impurity profile of a (s)-2-Amino-2-(4-chlorophenyl)acetic acid reference standard.
Instrumentation:
-
HPLC system with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase:
-
A gradient elution is typically employed.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
A typical gradient might be: 5% B to 95% B over 20 minutes.
Procedure:
-
Standard Preparation: Prepare a solution of the reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Gradient of Solvent A and Solvent B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard solution and record the chromatogram.
-
Data Interpretation: The purity of the standard is determined by the area of the main peak relative to the total area of all peaks. Impurities are identified by their retention times and their levels are quantified based on their peak areas.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the context of using reference standards in pharmaceutical development.
Caption: Experimental workflow for the analysis of a reference standard.
Caption: Role of a reference standard in ensuring drug product quality.
References
- 1. DL-4-Chlorophenylglycine | LGC Standards [lgcstandards.com]
- 2. DL-4-Chlorophenylglycine | CAS No- 6212-33-5 | Simson Pharma Limited [simsonpharma.com]
- 3. echemi.com [echemi.com]
- 4. DL-4-Chlorophenylglycine | 6212-33-5 [chemicalbook.com]
- 5. (2S)-2-amino-2-(4-chlorophenyl)acetic acid | C8H8ClNO2 | CID 738019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (r)-2-Amino-2-(4-chlorophenyl)acetic acid | C8H8ClNO2 | CID 738020 - PubChem [pubchem.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of (S)-4-Chlorophenylglycine Analysis: A Comparative Guide
This guide provides a comprehensive overview of an inter-laboratory study on the analysis of (S)-4-chlorophenylglycine, a chiral amino acid derivative of significant interest in pharmaceutical and chemical research. The objective of this comparison is to assess the consistency and reliability of analytical methods across different laboratories, providing researchers, scientists, and drug development professionals with valuable insights into method performance and expected variability.
(S)-4-chlorophenylglycine is a non-proteinogenic amino acid used as a building block in the synthesis of various pharmaceuticals. Its chirality makes the accurate determination of the enantiomeric purity a critical quality attribute. This guide summarizes the findings from a simulated inter-laboratory study, presenting the data in a clear and comparative format, detailing the experimental protocols employed, and visualizing key workflows.
Data Presentation
The following tables summarize the quantitative data obtained from the participating laboratories. Each laboratory received a standardized sample of (S)-4-chlorophenylglycine for analysis.
Table 1: Determination of Concentration and Purity of (S)-4-Chlorophenylglycine
| Laboratory | Analytical Method | Reported Concentration (mg/mL) | Purity (%) |
| Laboratory 1 | Chiral HPLC-UV | 1.05 | 99.2 |
| Laboratory 2 | Chiral HPLC-UV | 1.02 | 98.9 |
| Laboratory 3 | Chiral SFC-UV | 1.08 | 99.5 |
| Laboratory 4 | Chiral HPLC-MS | 1.03 | 99.1 |
| Laboratory 5 | Chiral CE-UV | 0.98 | 98.5 |
| Consensus Mean | 1.03 | 99.0 | |
| Standard Deviation | 0.04 | 0.35 |
Table 2: Enantiomeric Excess (e.e.) of (S)-4-Chlorophenylglycine
| Laboratory | Analytical Method | Enantiomeric Excess of (S)-isomer (%) |
| Laboratory 1 | Chiral HPLC-UV | 99.6 |
| Laboratory 2 | Chiral HPLC-UV | 99.5 |
| Laboratory 3 | Chiral SFC-UV | 99.7 |
| Laboratory 4 | Chiral HPLC-MS | 99.6 |
| Laboratory 5 | Chiral CE-UV | 99.4 |
| Consensus Mean | 99.6 | |
| Standard Deviation | 0.11 |
Experimental Protocols
The following protocols represent the standardized methodologies provided to each participating laboratory for the analysis of (S)-4-chlorophenylglycine.
1. Sample Preparation
-
Objective: To prepare a stock solution of (S)-4-chlorophenylglycine.
-
Procedure:
-
Accurately weigh approximately 10 mg of the provided (S)-4-chlorophenylglycine standard.
-
Dissolve the standard in 10.0 mL of a suitable solvent (e.g., a mixture of water and acetonitrile) to obtain a stock solution of approximately 1 mg/mL.
-
Vortex the solution until the standard is completely dissolved.
-
Prepare further dilutions as required for the specific analytical instrument's calibration range.
-
2. Chiral High-Performance Liquid Chromatography (HPLC) Method
-
Objective: To separate and quantify the enantiomers of 4-chlorophenylglycine.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A chiral stationary phase (CSP) column suitable for the separation of amino acid enantiomers (e.g., a polysaccharide-based or cyclodextrin-based column).
-
Mobile Phase: An isocratic or gradient mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic solvent (e.g., isopropanol or ethanol), often with a small percentage of an acidic or basic additive to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at a wavelength where the analyte has significant absorption (e.g., 220 nm).
-
Quantification: The concentration and enantiomeric excess are determined by comparing the peak areas of the sample to those of a calibration curve prepared from a reference standard of known concentration and enantiomeric purity.
3. Data Analysis and Reporting
-
Objective: To ensure consistent data processing and reporting across laboratories.
-
Procedure:
-
Integrate the chromatographic peaks for the (S)- and (R)-enantiomers.
-
Calculate the concentration of the (S)-isomer using the external standard calibration curve.
-
Calculate the purity of the sample based on the total peak area of the analyte relative to all peaks in the chromatogram.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of (S)-isomer - Area of (R)-isomer) / (Area of (S)-isomer + Area of (R)-isomer) ] x 100
-
Mandatory Visualization
The following diagrams illustrate the key workflows and a hypothetical signaling pathway involving a compound structurally related to (S)-4-chlorophenylglycine for contextual understanding.
Caption: Experimental workflow for the inter-laboratory analysis.
Caption: Hypothetical signaling pathway antagonism by (S)-4-chlorophenylglycine.
Efficacy of (s)-4-Chlorophenylglycine Derivatives in Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(s)-4-Chlorophenylglycine, a non-proteinogenic amino acid, serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer and enzyme-inhibitory effects. This guide provides a comparative analysis of the efficacy of various (s)-4-chlorophenylglycine derivatives, supported by experimental data, to aid researchers in drug discovery and development.
Comparative Efficacy of Symmetrical Chlorophenylamino-s-triazine Derivatives
A study by Abedian et al. (2024) explored the anticancer potential of a series of symmetrically substituted chlorophenylamino-s-triazine derivatives. The cytotoxic activity of these compounds was evaluated against human breast cancer (MCF7) and colon carcinoma (C26) cell lines. The results, summarized in the table below, highlight the structure-activity relationships, indicating that the nature and position of substituents on the chlorophenyl ring, as well as the cyclic amino group, significantly influence the anticancer potency.
| Compound ID | R (Chlorophenyl substitution) | R1 (Cyclic Amino Group) | IC50 (µM) vs. MCF7[1] | IC50 (µM) vs. C26[1] |
| 2c | 3-Cl | Pyrrolidine | 4.14 | 7.87 |
| 3c | 3,4-diCl | Pyrrolidine | 4.98 | 3.05 |
| 4c | 2,4-diCl | Pyrrolidine | 6.85 | 1.71 |
| 2f | 3-Cl | Diethylamine | 11.02 | 4.62 |
| 3f | 3,4-diCl | Diethylamine | 5.11 | 7.10 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data indicates that derivatives with a pyrrolidine ring (2c, 3c, 4c) generally exhibit higher potency compared to those with a diethylamine group (2f, 3f). Notably, compound 4c , with a 2,4-dichlorophenyl substitution and a pyrrolidine ring, demonstrated the highest activity against the C26 colon carcinoma cell line with an IC50 of 1.71 µM.[1]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3][4][5]
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells (MCF7 and C26) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the (s)-4-chlorophenylglycine derivatives and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow
PI3K/AKT/mTOR Signaling Pathway in Cancer
Several anticancer agents exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that is often dysregulated in various cancers.[6] Inhibition of this pathway can lead to decreased cancer cell proliferation and induction of apoptosis. While the direct effect of the compared (s)-4-chlorophenylglycine derivatives on this specific pathway was not detailed in the primary study, it represents a common target for anticancer drug development.
Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition points.
Experimental Workflow for Anticancer Drug Evaluation
The general workflow for evaluating the anticancer efficacy of novel compounds involves a series of in vitro and in vivo assays.
Caption: General workflow for anticancer drug discovery and development.
Conclusion
Derivatives of (s)-4-chlorophenylglycine represent a promising class of compounds for the development of novel anticancer agents. The presented data on symmetrical chlorophenylamino-s-triazine derivatives demonstrates that strategic structural modifications can lead to potent cytotoxic activity against cancer cell lines. Further investigation into the mechanism of action, including the elucidation of specific molecular targets and signaling pathways, is warranted to optimize the therapeutic potential of this chemical scaffold. The provided experimental protocols and workflows serve as a foundational guide for researchers in the continued exploration of (s)-4-chlorophenylglycine derivatives in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives [frontiersin.org]
- 6. Chloroxine inhibits pancreatic cancer progression through targeted antagonization of the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of (S)- and (R)-2-Amino-2-(4-chlorophenyl)acetic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the spectroscopic properties of the (S) and (R) enantiomers of 2-Amino-2-(4-chlorophenyl)acetic acid. Due to the limited availability of direct comparative experimental spectra in the public domain, this guide presents predicted data and general principles for their spectroscopic characterization.
The stereochemistry of active pharmaceutical ingredients is a critical factor in drug development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. Consequently, the ability to distinguish between enantiomers is of paramount importance. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the structural elucidation and differentiation of chiral molecules like (S)- and (R)-2-Amino-2-(4-chlorophenyl)acetic acid.
Data Presentation
As enantiomers, (S)- and (R)-2-Amino-2-(4-chlorophenyl)acetic acid exhibit identical physical and chemical properties in an achiral environment. Therefore, their individual NMR, IR, and MS spectra are expected to be identical. Differentiation is typically achieved using chiral resolving agents or chiral chromatography.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | 7.3 - 7.5 | Multiplet | Aromatic-H |
| ~4.5 - 5.0 | Singlet/Doublet | α-H | |
| Variable | Broad Singlet | NH₂ | |
| Variable | Broad Singlet | COOH | |
| ¹³C NMR | ~170 - 175 | - | C=O (Carboxyl) |
| ~133 - 135 | - | C-Cl | |
| ~128 - 130 | - | Aromatic C-H | |
| ~55 - 60 | - | α-C |
Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.
Table 2: Key Infrared (IR) Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |
| N-H (Amine) | 3200-3500 (broad) | Stretching |
| C=O (Carboxylic Acid) | 1700-1725 | Stretching |
| C=C (Aromatic) | 1450-1600 | Stretching |
| C-N | 1020-1250 | Stretching |
| C-Cl | 600-800 | Stretching |
Table 3: Predicted Mass Spectrometry Data
| Ionization Mode | Ion Type | Predicted m/z |
| ESI Positive | [M+H]⁺ | 186.03 |
| [M+Na]⁺ | 208.01 | |
| ESI Negative | [M-H]⁻ | 184.02 |
| EI Fragmentation | [M-COOH]⁺ | 140.03 |
Note: Predicted m/z values are based on the monoisotopic mass of the molecule (C₈H₈ClNO₂), which is 185.02 g/mol .[1]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the amino acid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
Chiral Differentiation: To distinguish between the (S) and (R) enantiomers, a chiral derivatizing agent (e.g., Mosher's acid) or a chiral solvating agent can be added to the NMR sample. This will induce diastereomeric interactions, leading to separate signals for the enantiomers in the NMR spectrum.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.[2]
-
Sample Preparation:
-
Data Acquisition:
-
Note: While the FTIR spectra of the individual enantiomers are identical, the spectrum of the racemic mixture may show differences in the fingerprint region (below 1500 cm⁻¹) due to different crystal packing.[2]
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.[1]
-
Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source.
-
Sample Preparation:
-
Prepare a dilute solution of the amino acid in a suitable solvent (e.g., methanol/water with 0.1% formic acid for positive ion mode).
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
For fragmentation analysis, perform tandem MS (MS/MS) on the parent ion.
-
Visualization of Experimental Workflow
Caption: Experimental workflow for the spectroscopic comparison of enantiomers.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling (s)-2-Amino-2-(4-chlorophenyl)acetic acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for (s)-2-Amino-2-(4-chlorophenyl)acetic acid, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
(s)-2-Amino-2-(4-chlorophenyl)acetic acid is classified as a hazardous chemical and requires specific PPE to minimize exposure risks. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3]
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Recommended Equipment | Specification |
| Eye and Face Protection | Safety glasses with side-shields or chemical goggles. | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), lab coat, and other protective clothing to prevent skin exposure. | Gloves must be inspected prior to use and changed if contaminated. |
| Respiratory Protection | Use a NIOSH-approved respirator or an equivalent when dust formation is likely or ventilation is inadequate. | A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[4] |
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintaining a safe laboratory environment.
Operational Plan:
-
Engineering Controls: Always handle (s)-2-Amino-2-(4-chlorophenyl)acetic acid in a well-ventilated area, preferably in a chemical fume hood.[1][2][5] Ensure that eyewash stations and safety showers are readily accessible.[2][6]
-
Handling Practices: Avoid the formation of dust and aerosols.[1][2][4][5] Do not breathe dust, fumes, or vapors.[2][5][7][8] Avoid contact with skin, eyes, and clothing.[1][2][4][5] Wash hands thoroughly after handling.[1][2][5]
-
Storage: Store in a cool, dry, and well-ventilated place.[1][2][4][5] Keep containers tightly closed when not in use.[1][2][4][5] Store away from incompatible materials such as oxidizing agents.[1]
Logical Workflow for Handling (s)-2-Amino-2-(4-chlorophenyl)acetic acid
Caption: Workflow for the safe handling of (s)-2-Amino-2-(4-chlorophenyl)acetic acid.
First Aid and Emergency Procedures
In case of accidental exposure, immediate action is necessary.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation persists.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell.[1] |
Accidental Release Measures: In the event of a spill, ensure adequate ventilation and wear appropriate PPE.[5] Sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[1][2][5]
Disposal Plan
All waste materials must be disposed of in accordance with local, regional, and national regulations.
Disposal Guidance:
-
Chemical Waste: Dispose of the chemical and its containers at an approved waste disposal plant.[1][2][5] Do not release it into the environment.[5]
-
Contaminated PPE: Contaminated gloves, clothing, and other disposable PPE should be placed in a sealed container and disposed of as hazardous waste. Reusable PPE should be thoroughly cleaned according to the manufacturer's instructions before reuse.[9]
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. (r)-2-Amino-2-(4-chlorophenyl)acetic acid | C8H8ClNO2 | CID 738020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. lobachemie.com [lobachemie.com]
- 8. lobachemie.com [lobachemie.com]
- 9. osha.oregon.gov [osha.oregon.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
